beta-L-ribofuranose
Descripción
Structure
3D Structure
Propiedades
Número CAS |
41546-19-4 |
|---|---|
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |
Clave InChI |
HMFHBZSHGGEWLO-FCAWWPLPSA-N |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
SMILES isomérico |
C([C@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of beta-L-Ribofuranose
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies related to beta-L-ribofuranose.
Introduction
This compound is the L-enantiomer of beta-D-ribofuranose, a fundamental building block of RNA.[1] While the D-form is ubiquitous in natural biological systems, the L-form and its derivatives are of significant interest in medicinal chemistry and drug development, particularly for the synthesis of antiviral nucleoside analogues.[1][2] Its unique stereochemistry confers metabolic stability, a desirable trait for therapeutic agents.[1] This document elucidates the structural characteristics, physicochemical properties, and relevant experimental procedures for this compound.
Chemical Structure and Stereochemistry
This compound is a monosaccharide with the chemical formula C₅H₁₀O₅.[3] It features a five-membered furanose ring consisting of four carbon atoms and one oxygen atom. The "beta" (β) designation indicates that the anomeric hydroxyl group on carbon C1 is positioned on the same side of the ring as the hydroxymethyl group at C4. In L-ribofuranose, the hydroxyl groups at positions C2, C3, and C4 are oriented in a cis configuration relative to each other.[1]
The systematic IUPAC name for this compound is (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol.[3] The specific stereochemistry is crucial for its biological activity and interaction with enzymes and receptors.
Below is a two-dimensional representation of the this compound chemical structure, generated using the Graphviz DOT language, illustrating the atomic connectivity and key functional groups.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound and its common derivative, 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose, is provided below.
| Property | This compound | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | Data Source |
| Molecular Formula | C₅H₁₀O₅ | C₁₃H₁₈O₉ | [1][4] |
| Molecular Weight | 150.13 g/mol | 318.28 g/mol | [1][4] |
| CAS Number | 41546-19-4 | 144490-03-9 | [1][5] |
| IUPAC Name | (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | (3,4,5-triacetyloxyoxolan-2-yl)methyl acetate | [3][4] |
| Melting Point | Not available (D-form: ~95°C) | 80-83 °C | [1] |
| Predicted pKa | 12.16 ± 0.70 | Not available | [5] |
| InChIKey | HMFHBZSHGGEWLO-FCAWWPLPSA-N | IHNHAHWGVLXCCI-CYDGBPFRSA-N | [1] |
Experimental Protocols
The synthesis of L-nucleosides often requires protected forms of L-ribofuranose. A common intermediate is 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose. Below is a detailed protocol for its synthesis from L-ribose, which is a crucial step for many drug development workflows.
Synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose from L-Ribose [6]
This protocol outlines the acetylation of L-ribose to produce the peracetylated furanose derivative, which is a versatile precursor for nucleoside synthesis.
Materials:
-
L-ribose
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Sodium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate aqueous solution
-
Saturated sodium chloride aqueous solution
-
Anhydrous sodium sulfate
-
Diisopropyl ether
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a suitable reaction flask, suspend L-ribose in acetic anhydride.
-
Acid Catalysis: Cool the mixture in an ice bath to an internal temperature of 0 ± 5°C. While stirring, add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the temperature within the specified range.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 1.5 hours.
-
Crystallization/Precipitation: Cool the reaction solution again in an ice bath to 0 ± 5°C. Add diisopropyl ether (10 ml) and stir in the ice bath for 4 hours to facilitate product formation. The mixture can be stored overnight in a refrigerator (≤ 5°C).
-
Work-up - Neutralization: While stirring in an ice bath, add sodium acetate (3.60 g) to the reaction product and stir for 30 minutes. Add ethyl acetate (30 ml) and then carefully add saturated sodium bicarbonate solution at room temperature until the aqueous layer is neutralized.
-
Extraction: Perform a liquid-liquid extraction. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (30 ml).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (20 ml) and twice with a saturated sodium chloride solution (20 ml each).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This yields the crude product as a yellow oil.
-
Analysis: The crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose can be analyzed by HPLC to determine the yield and the ratio of α- to β-anomers. The described procedure reports a high selectivity for the β-anomer (α/β ratio of 6/94) with a total yield of 73% for the β-anomer.[6]
Spectroscopic and Structural Characterization
The precise structure and conformation of ribofuranose rings are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and stereochemistry of this compound and its derivatives. For the closely related beta-D-ribofuranosides, characteristic coupling constants between furanose ring protons (J-values) are used to determine the ring's conformational preferences (e.g., North vs. South puckering).[7] Similar principles apply to the L-enantiomer.
Applications in Drug Development
This compound is a key chiral precursor in the synthesis of L-nucleoside analogues, which are an important class of antiviral and anticancer agents.[1]
-
Antiviral Agents: It serves as a starting material for drugs like levovirin, an antiviral agent effective against HIV.[1]
-
Metabolic Stability: L-nucleosides are not recognized as efficiently by the enzymes that metabolize natural D-nucleosides, leading to increased metabolic stability and a longer half-life in vivo.[1]
-
Antisense Oligonucleotides: this compound units can be incorporated into antisense oligonucleotides to enhance their resistance to nuclease degradation.[1]
Logical Workflow for Synthesis
The synthesis of a target L-nucleoside analogue from L-ribose typically follows a logical progression of steps designed to control stereochemistry and ensure high yields.
Caption: General workflow for L-nucleoside synthesis.
References
- 1. This compound | 41546-19-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H10O5 | CID 6971004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 7. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 8. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of beta-L-Ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-L-ribofuranose, the L-enantiomer of the naturally occurring beta-D-ribofuranose, is a five-membered ring sugar that has garnered significant interest in the fields of medicinal chemistry and drug development. While its D-counterpart is a fundamental component of RNA and essential energy-carrying molecules like ATP, this compound and its derivatives serve as crucial building blocks for the synthesis of novel therapeutic agents.[1][2] Their incorporation into nucleoside analogues can confer enhanced metabolic stability, a desirable trait for antiviral and anticancer drugs.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its derivatives, and the experimental methodologies used for their characterization.
Physicochemical Properties
Quantitative data for pure this compound is not extensively documented, with some properties extrapolated from its more common D-enantiomer. However, data for its peracylated derivatives, which are more stable and commonly used in synthesis, are more readily available.
Core Molecule: this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₁₀O₅ | |
| Molecular Weight | 150.13 g/mol | [1] |
| Melting Point | ~81-92 °C | Data for L-ribose.[3][4][5] The furanose form exists in equilibrium. |
| Boiling Point | 375.4 ± 42.0 °C | Predicted value. |
| Density | 1.681 ± 0.06 g/cm³ | Predicted value.[6] |
| Solubility | Soluble in water. | L-Ribose is soluble in water.[7] |
| Specific Optical Rotation [α]D | +19° to +21° (c=2, water, 20°C) | For L-(+)-Ribose.[4] |
Key Derivatives of L-Ribofuranose
| Property | 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose |
| Molecular Formula | C₁₃H₁₈O₉ | C₂₈H₂₄O₉ |
| Molecular Weight | 318.28 g/mol | 504.49 g/mol |
| Melting Point | 80-83 °C | 128-132 °C |
| Boiling Point | 385.6 ± 42.0 °C (Predicted) | Not available |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | Not available |
| Solubility | Sparingly soluble in Chloroform, Methanol, Pyridine. | Soluble in Pyridine. |
| Specific Optical Rotation [α]D | +12.5 ± 0.5° (c=2.4, chloroform, 20°C) | -22° to -26° (c=1, Pyridine, 20°C) |
| Appearance | White to Off-white powder | White to light yellow crystalline powder |
Chemical Properties and Stability
This compound exhibits the typical reactivity of a furanose sugar, with its hydroxyl groups being susceptible to esterification and etherification. The stability of the furanose ring is a critical consideration during chemical synthesis. The use of protecting groups, such as acetyl or benzoyl groups, is a common strategy to stabilize the ribofuranose ring structure and prevent unwanted side reactions during the synthesis of nucleoside analogues.[1] Peracylated derivatives, like 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose, are generally stable under normal conditions and can be stored in a refrigerator.[8][9]
Experimental Protocols
Synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
This protocol is a generalized representation of the acetylation of L-ribose.
-
Reaction Setup : L-ribose is dissolved in a suitable solvent, typically a mixture of acetic acid and acetic anhydride.
-
Catalysis : A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added dropwise to the cooled reaction mixture (0-5°C).
-
Reaction : The mixture is allowed to warm to room temperature and stirred for a period to ensure complete acetylation.
-
Workup : The reaction is quenched by the addition of a weak base, such as sodium acetate, followed by extraction with an organic solvent like ethyl acetate.
-
Purification : The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10][11]
Characterization Techniques
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the synthesized compound and to determine the ratio of α and β anomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the ribofuranose derivative. The coupling constants of the furanose ring protons provide information about the ring conformation.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the synthesized compound.
-
Polarimetry : To measure the specific optical rotation, which is a key indicator of enantiomeric purity.
Biological Significance and Applications
While L-ribose is not commonly found in natural metabolic pathways, its enantiomer, D-ribose, is a cornerstone of central metabolic and signaling pathways.[1] D-ribose is a key component of ATP, the primary energy currency of the cell, and secondary messengers like cyclic adenosine monophosphate (cAMP), which is involved in numerous signaling cascades.[12][13]
The significance of this compound lies in its synthetic applications. Nucleoside analogues containing L-sugars are often resistant to degradation by enzymes that recognize the natural D-enantiomers. This metabolic stability makes them attractive candidates for the development of antiviral and anticancer drugs.[1] For instance, L-nucleosides have shown antiviral activities and are key components in the synthesis of various therapeutic agents.
Visualizations
References
- 1. alevelbiology.co.uk [alevelbiology.co.uk]
- 2. This compound | 41546-19-4 | Benchchem [benchchem.com]
- 3. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]
- 4. L(+)-Ribose, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. L-Ribose, 98% (24259-59-4) - L-Ribose, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. organicintermediate.com [organicintermediate.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 11. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 12. Ribose - Wikipedia [en.wikipedia.org]
- 13. Page loading... [guidechem.com]
The Biological Significance of L-Ribose and Its Derivatives: A Technical Guide for Researchers
An In-depth Exploration of a Rare Sugar's Crucial Role in Modern Therapeutics
L-ribose, the enantiomer of the naturally ubiquitous D-ribose, is a rare monosaccharide that has garnered significant attention in the fields of drug development and biotechnology. While not a component of natural biological systems, its synthetic derivatives, particularly L-nucleoside analogs, form the backbone of numerous life-saving antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the biological role of L-ribose and its derivatives, intended for researchers, scientists, and professionals in drug development.
L-Ribose: A Stereochemical Anomaly with Therapeutic Potential
Unlike its D-counterpart, which is a fundamental component of RNA and energy-carrying molecules like ATP, L-ribose is not found in nature.[1] Its biological significance is therefore not in direct metabolic pathways but as a chiral building block for the synthesis of therapeutic agents. The "unnatural" stereochemistry of L-ribose confers a critical advantage to its derivative drugs: resistance to degradation by host-cell enzymes that recognize and process natural D-nucleosides. This increased metabolic stability enhances the bioavailability and efficacy of these drugs.
While L-ribose itself does not have a defined metabolic role in humans, some studies have explored its direct biological effects. Research suggests that high concentrations of D-ribose can lead to protein glycation and the formation of advanced glycation end-products (AGEs), which are implicated in various pathologies.[2][3] Although less studied, the potential for L-ribose to participate in similar non-enzymatic reactions warrants consideration in toxicological assessments. Conversely, some research points to the potential of D-ribose supplementation in conditions of cellular energy depletion, such as in heart failure, by bypassing rate-limiting steps in the pentose phosphate pathway to replenish ATP stores.[4][5][6] The direct effects of L-ribose on cellular energy metabolism remain an area for further investigation.
L-Ribose Derivatives: The Cornerstone of Antiviral and Anticancer Therapy
The primary biological role of L-ribose is as a precursor to a class of potent therapeutic agents known as L-nucleoside analogs. These synthetic compounds mimic natural nucleosides and are incorporated into the growing DNA or RNA chains during viral replication or cell division. However, due to their modified sugar moiety, they act as chain terminators, halting the replication process.
Antiviral L-Nucleoside Analogs
L-nucleoside analogs are a major class of drugs used to treat viral infections, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Cytomegalovirus (CMV). Their mechanism of action primarily involves the inhibition of viral reverse transcriptase or DNA polymerase.[7]
Table 1: Antiviral Activity of Selected L-Nucleoside Analogs
| Compound | Virus | Assay | Cell Line | IC₅₀ (µM) | Citation(s) |
| Lamivudine (3TC) | HIV-1 | Single-cycle infectivity | HeLa-derived indicator cells | 11 (in cell cycle-arrested cells) | [8] |
| Emtricitabine (FTC) | HIV-1 | Reverse Transcriptase Assay | - | - | [9] |
| Telbivudine (L-dT) | HBV | - | - | - | [7] |
| β-L-D4A | HBV | Southern Blot | 2.2.15 | 0.2 | [7] |
| β-LPA | HBV | Southern Blot | 2.2.15 | 0.01 | [7] |
| Clevudine | HBV | - | HepG2.2.15 | 0.03 | [10] |
| Ganciclovir (DHPG) | CMV | Plaque Reduction | MRC-5 | 0.65 | [11] |
| Cidofovir (HPMPC) | CMV | Plaque Reduction | MRC-5 | 0.25 | [11] |
IC₅₀ values can vary depending on the specific assay conditions and cell line used.
Anticancer L-Nucleoside Analogs
The principle of chain termination also applies to the use of L-nucleoside analogs in cancer chemotherapy. By incorporating into the DNA of rapidly dividing cancer cells, these drugs trigger cell cycle arrest and apoptosis (programmed cell death).
Table 2: Cytotoxicity of Selected Nucleoside Analogs Against Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC₅₀ (µM) | Citation(s) |
| Gemcitabine | Pancreatic Cancer | - | - | [12] |
| Cytarabine (Ara-C) | Leukemia | - | - | [12] |
| Fludarabine | Leukemia | - | - | [13] |
| Clofarabine | Leukemia | H2052 | 0.24 | [14] |
| 5-Fluorouracil (5-FU) | Various | HeLa | <5 µg/ml | [15] |
Note: The table includes both D- and L-nucleoside analogs to provide a broader context of their anticancer activity.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of L-ribose derivatives are rooted in their ability to interfere with fundamental cellular processes.
Inhibition of Viral Replication
L-nucleoside reverse transcriptase inhibitors (NRTIs) are prodrugs that are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group on the L-nucleoside analog prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral replication.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of two novel nucleoside analogues on different hepatitis B virus promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 12. Checkpoint-Dependent Sensitivities to Nucleoside Analogues Uncover Specific Patterns of Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioenergylifescience.com [bioenergylifescience.com]
- 15. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
The Enigma of L-Ribose: A Technical Inquiry into the Natural Occurrence of beta-L-Ribofuranose
For Immediate Release
A Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Stereochemistry of Ribose in Nature.
The fundamental building blocks of life exhibit a remarkable degree of stereochemical specificity. In the realm of carbohydrates, D-sugars are overwhelmingly prevalent in natural biological systems. This technical guide addresses the specific question of whether the enantiomer of the ubiquitous D-ribose, specifically beta-L-ribofuranose, is found in nature. Through a comprehensive review of available scientific literature and databases, this document concludes that there is no definitive, verifiable evidence to support the natural occurrence of L-ribose or its anomers, including this compound.
The Prevailing Paradigm: D-Ribose as the Natural Standard
D-ribose, a five-carbon aldose sugar, is a cornerstone of life as we know it. In its furanose form, specifically as β-D-ribofuranose, it forms the carbohydrate backbone of ribonucleic acid (RNA), a molecule essential for coding, decoding, regulation, and expression of genes. It is also a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell. The vast majority of scientific literature confirms that only D-ribose is found naturally in living organisms[1]. L-ribose, its mirror image, is widely considered to be an unnatural, synthetic sugar[1].
Investigating a Contradiction: The Case of Medicago sativa and Escherichia coli
A notable contradiction to the established paradigm appears in the PubChem database, which indicates that L-Ribose has been reported in the plant Medicago sativa (alfalfa) and is a metabolite in the bacterium Escherichia coli[1]. This information is attributed to the LOTUS (the natural products occurrence database) and ECMDB (E. coli Metabolome Database) respectively.
However, a thorough investigation into the primary scientific literature fails to substantiate these claims. Numerous studies analyzing the monosaccharide composition of Medicago sativa have been conducted, and these reports consistently identify D-glucose, D-fructose, D-galactose, and other common D-sugars as the primary carbohydrate constituents. No verifiable, peer-reviewed study could be found that reports the isolation and characterization of L-ribose from Medicago sativa.
Similarly, while the E. coli Metabolome Database lists L-ribose, the broader scientific context reveals that wild-type E. coli naturally metabolizes D-ribose. The presence of L-ribose in the context of E. coli is predominantly associated with genetically engineered strains specifically designed for the biotechnological production of L-ribose from other substrates[2]. There is no conclusive evidence to suggest that L-ribose is an endogenous metabolite in wild-type E. coli under normal physiological conditions.
The Structure of Ribose Isomers
In aqueous solution, ribose exists as an equilibrium mixture of its linear aldehyde form and its cyclic furanose and pyranose forms. Each cyclic form can exist as one of two anomers, designated as alpha (α) or beta (β), based on the stereochemistry at the anomeric carbon (C1'). The furanose form is a five-membered ring, while the pyranose form is a six-membered ring. The relationship between these forms for L-ribose is depicted below.
Experimental Methodologies for Chiral Sugar Analysis
The definitive identification of sugar enantiomers requires specialized analytical techniques capable of chiral separation. The following table summarizes key experimental protocols relevant to this challenge.
| Technique | Methodology | Key Parameters & Considerations | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1. Derivatization: Sugars are converted to volatile derivatives (e.g., alditol acetates, trimethylsilyl ethers). 2. Chiral Stationary Phase: Separation is achieved on a GC column coated with a chiral stationary phase (e.g., cyclodextrin derivatives). 3. Detection: Mass spectrometry is used for identification and quantification. | - Complete derivatization is crucial for accurate quantification. - Selection of the appropriate chiral column is critical for resolution. - Requires careful optimization of temperature gradients. | N/A |
| High-Performance Liquid Chromatography (HPLC) | 1. Chiral Stationary Phase: Direct separation of underivatized or derivatized sugars on a chiral HPLC column. 2. Chiral Mobile Phase Additive: A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the sugar enantiomers, allowing for separation on a standard column. | - A wide variety of chiral stationary phases are commercially available. - Mobile phase composition (e.g., solvent polarity, pH, additive concentration) significantly impacts separation. - Detection methods include refractive index (RI), evaporative light scattering (ELSD), and mass spectrometry (MS). | N/A |
| Capillary Electrophoresis (CE) | 1. Chiral Selector: A chiral selector (e.g., cyclodextrins, chiral surfactants) is added to the background electrolyte. 2. Separation: Enantiomers migrate at different velocities due to differential interactions with the chiral selector in the electric field. | - High separation efficiency and low sample consumption. - Optimization of buffer pH, selector concentration, and applied voltage is necessary. - Derivatization with a chromophore or fluorophore may be required for sensitive detection. | N/A |
Conclusion
Based on an in-depth review of the available scientific evidence, the assertion that L-ribose, and consequently this compound, is found in nature is not supported by verifiable primary literature. The isolated reports in public databases appear to be unsubstantiated and contradict the overwhelming body of research on the stereochemistry of naturally occurring carbohydrates. Therefore, for the purposes of research, drug development, and scientific discourse, this compound should be considered a non-natural, synthetic compound. Any future claims of its natural occurrence would require rigorous and reproducible experimental evidence, including chiral separation and characterization from a natural source.
References
The Enantiomeric Enigma: L-Nucleosides and the Quest for Life's Origins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The homochirality of life—the exclusive use of D-nucleosides in nucleic acids and L-amino acids in proteins—is a fundamental and unresolved question in the study of life's origins. While the "RNA world" hypothesis posits a central role for RNA in early life, it does not inherently explain the selection of one enantiomer over the other. This technical guide delves into the crucial, albeit often disruptive, role of L-nucleosides in the prebiotic landscape. We will explore the challenges of their prebiotic synthesis and stability, provide a detailed analysis of the phenomenon of enantiomeric cross-inhibition, and present experimental protocols for studying these interactions. This document aims to provide a comprehensive resource for researchers investigating the chemical origins of life and for professionals in drug development exploring the therapeutic potential of L-nucleoside analogues.
The Homochirality Problem in the RNA World
The RNA world hypothesis suggests that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins.[1] However, prebiotic syntheses of chiral molecules like ribose, the sugar component of RNA, would have produced racemic mixtures containing equal amounts of D- and L-enantiomers.[2] This presents a significant hurdle for the emergence of a self-replicating RNA system, as the presence of the "wrong" enantiomer can severely disrupt the polymerization process.[1][3] Understanding the behavior of L-nucleosides in prebiotic model systems is therefore essential to unraveling the mystery of how homochirality arose.
Prebiotic Synthesis and Stability of L-Nucleosides
The abiotic synthesis of ribonucleotides is a complex challenge, let alone the selective synthesis of one enantiomer. Plausible prebiotic pathways for the formation of the building blocks of RNA are still under intense investigation.
Synthesis of L-Ribose
The formose reaction, a plausible prebiotic route to sugars from formaldehyde, produces a complex mixture of sugars, with ribose being a minor and unstable product.[2] Any ribose formed would have been a racemic mixture of D- and L-ribose. The instability of ribose, particularly under alkaline conditions, poses a significant challenge to its accumulation on the early Earth.
Recent studies have shown that borate minerals can stabilize ribose by forming borate-ribose complexes. This interaction is more favorable for ribose than for other aldopentoses, potentially providing a mechanism for its selective accumulation.[4] While this addresses the stability issue, it does not resolve the problem of chirality, as borate would stabilize both D- and L-ribose.
Formation of L-Nucleosides
The formation of the N-glycosidic bond between a nucleobase and ribose is another significant hurdle in prebiotic nucleotide synthesis. Direct condensation reactions are generally inefficient and produce a mixture of isomers.[5] More complex, multi-step pathways have been proposed that could lead to the formation of pyrimidine ribonucleotides under prebiotically plausible conditions.[6] It is assumed that these pathways would also produce L-nucleosides if L-ribose were present in the prebiotic inventory.
Enantiomeric Cross-Inhibition in Prebiotic Polymerization
One of the most significant contributions of studying L-nucleosides to the origin of life field is the discovery of enantiomeric cross-inhibition. This phenomenon describes the potent inhibition of the template-directed polymerization of one enantiomer of a nucleic acid by the presence of its mirror image.
The Joyce and Orgel Experiments
Pioneering work by Gerald Joyce and Leslie Orgel in the 1980s demonstrated that the template-directed synthesis of RNA is severely hampered in a racemic mixture of activated nucleotides.[1] In a homochiral system (e.g., D-nucleotides on a D-template), polymerization can proceed efficiently. However, the incorporation of an L-nucleotide at the end of a growing D-oligonucleotide chain acts as a chain terminator, as it cannot properly base-pair with the template and presents the incorrect stereochemistry for the addition of the next monomer.
Quantitative Data on Enantiomeric Cross-Inhibition
The inhibitory effect of L-nucleosides on the polymerization of their D-counterparts has been quantified in various studies. The following table summarizes key findings from experiments on the template-directed synthesis of oligo(G) from an activated guanosine monomer (2-MeImpG).
| Monomer Composition | Template | Oligomer Length | Yield (%) | Reference |
| 0.1 M D-2-MeImpG | DNA C10 | up to octamer | Good | [7] |
| 0.1 M L-2-MeImpG | DNA C10 | up to trimer | Small amounts | [7] |
| 0.05 M D- & 0.05 M L-2-MeImpG | DNA C10 | up to tetramer | Trace | [7] |
| 0.1 M D- & 0.1 M L-2-MeImpG | DNA C10 | up to tetramer | Increased short oligomers, but still terminated at tetramer | [7] |
| 0.1 M D-2-MeImpG | PNA C10 | - | - | [3] |
| 0.1 M L-2-MeImpG | PNA C10 | - | - | [3] |
| 0.1 M D- & 0.1 M L-2-MeImpG | PNA C10 | up to tetramer | - | [3] |
| 0.05 M D- & 0.05 M L-2-MeImpG | PNA C10 | up to tetramer | Trace | [3] |
Table 1: Summary of quantitative data on the enantiomeric cross-inhibition of oligo(G) synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of L-nucleosides in a prebiotic context.
Synthesis of Activated L-Guanosine Monomer (L-2-MeImpG)
This protocol is based on the methods described by Schmidt, Nielsen, and Orgel (1997).[7]
Materials:
-
L-Ribopyranose
-
Guanosine
-
Standard reagents for nucleoside synthesis and phosphorylation
-
2-Methylimidazole
-
Triphenylphosphine
-
Dipyridyl disulfide
-
Anhydrous solvents (e.g., pyridine, DMF)
-
HPLC system for purification and analysis
-
NMR spectrometer for characterization
Procedure:
-
Synthesis of L-Guanosine 5'-monophosphate (L-5'-GMP):
-
Synthesize L-guanosine from L-ribopyranose and guanosine using established procedures for nucleoside synthesis.
-
Phosphorylate L-guanosine at the 5' position to yield L-5'-GMP. This typically involves the use of a phosphorylating agent like phosphoryl chloride in a suitable solvent.
-
Purify the resulting L-5'-GMP by ion-exchange chromatography.
-
Characterize the product using NMR and mass spectrometry to confirm its identity and purity.
-
-
Activation of L-5'-GMP to L-Guanosine 5'-phosphoro-2-methylimidazolide (L-2-MeImpG):
-
Dissolve L-5'-GMP in anhydrous pyridine.
-
Add a solution of 2-methylimidazole, triphenylphosphine, and dipyridyl disulfide in anhydrous pyridine.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, precipitate the product by adding a solution of sodium perchlorate in acetone.
-
Collect the precipitate by centrifugation, wash with acetone and ether, and dry under vacuum.
-
The yield of L-2-MeImpG should be determined by UV spectroscopy.
-
Template-Directed Oligonucleotide Synthesis and Inhibition Assay
This protocol outlines a typical experiment to quantify the inhibitory effect of L-nucleotides on the polymerization of D-nucleotides.
Materials:
-
D- and L-2-MeImpG (activated monomers)
-
Oligonucleotide template (e.g., a DNA or PNA decacytidylate, C10)
-
Reaction buffer (e.g., containing MgCl2 and a suitable pH buffer like HEPES or Tris-HCl)
-
HPLC system with an anion-exchange column for product analysis
-
Gel electrophoresis apparatus (polyacrylamide gel) for product visualization
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in separate tubes for different conditions (e.g., D-monomer only, L-monomer only, and various ratios of D- and L-monomers).
-
The reaction mixture should contain the oligonucleotide template, the activated monomer(s) at the desired concentration, and the reaction buffer.
-
Incubate the reaction mixtures at a constant temperature (e.g., room temperature or 37°C).
-
-
Time-Course Analysis:
-
At specific time points (e.g., 0, 1, 4, 24 hours), take aliquots from each reaction tube.
-
Quench the reaction by adding a solution that stops the polymerization (e.g., a strong chelating agent like EDTA if Mg2+ is used as a catalyst).
-
-
Product Analysis by HPLC:
-
Analyze the quenched aliquots by HPLC using an anion-exchange column.[8]
-
The chromatogram will show peaks corresponding to the unreacted monomer, the template, and the newly formed oligomers of different lengths.
-
Quantify the yield of each oligomer by integrating the peak areas.
-
-
Product Analysis by Gel Electrophoresis:
-
For a visual representation of the products, run the quenched aliquots on a denaturing polyacrylamide gel.
-
Stain the gel with a suitable dye (e.g., ethidium bromide or SYBR Green) and visualize the bands under UV light.
-
The bands will correspond to oligomers of different lengths, allowing for a qualitative assessment of the polymerization efficiency under different conditions.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The case for an ancestral genetic system involving simple analogues of the nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. openscholar.uga.edu [openscholar.uga.edu]
Conformational Landscape of the L-Ribofuranose Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The five-membered furanose ring, a fundamental structural motif in numerous biologically significant molecules including nucleic acids and certain pharmaceuticals, exhibits a remarkable degree of conformational flexibility. This flexibility, characterized by a phenomenon known as pseudorotation, is intimately linked to molecular recognition, reactivity, and ultimately, biological function. While D-ribofuranose, a cornerstone of RNA, has been extensively studied, its enantiomer, L-ribofuranose, and its derivatives are of growing interest in the design of antiviral and anticancer nucleoside analogues. A thorough understanding of the conformational preferences of the L-ribofuranose ring is therefore paramount for the rational design of novel therapeutics.
This technical guide provides an in-depth analysis of the conformational behavior of the L-ribofuranose ring. It consolidates data from computational and experimental studies, presents detailed methodologies for key analytical techniques, and utilizes visualizations to clarify complex conformational relationships.
The Pseudorotational Concept in Furanose Rings
The conformation of a five-membered furanose ring is not planar and can be described by a continuous cycle of puckering, known as the pseudorotational cycle.[1] Any conformation on this cycle can be defined by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm). The pseudorotational cycle encompasses two major, low-energy regions: the North (N) and South (S) conformations, which are separated by higher-energy transition states.
-
North (N) Conformations: Characterized by P values around 0° to 36° and 324° to 360°. In these conformations, the C2' and C3' atoms are displaced on opposite sides of the plane formed by C1', O4', and C4'. The C3'-endo conformation is a classic example of a North pucker.
-
South (S) Conformations: Characterized by P values around 144° to 198°. Here, C2' and C3' are also on opposite sides of the C1'-O4'-C4' plane, but with a different puckering pattern. The C2'-endo conformation is representative of the South pucker.
The puckering can be further described using the terms endo and exo. An atom is in an endo position if it is displaced on the same side of the five-membered ring as the C5' substituent, and exo if it is on the opposite side. It is important to note that for L-sugars, the sign convention for the pseudorotational parameters should be reversed compared to D-sugars.[2]
The two primary conformations of the furanose ring are the Envelope (E) and Twist (T) forms. In the Envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the Twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
Quantitative Conformational Data
The relative energies and populations of the different conformers of L-ribofuranose can be determined through computational modeling and validated by experimental techniques like NMR spectroscopy. The following tables summarize calculated conformational data for the α and β anomers of D-ribofuranose, which, as the enantiomer, provides a direct energetic comparison for L-ribofuranose.
Note: The following data is based on computational studies of D-ribofuranose. The relative Gibbs free energies (ΔG) are expected to be identical for the corresponding L-ribofuranose conformers.
Table 1: Calculated Relative Gibbs Free Energies (ΔG) and Populations of α-L-Ribofuranose Conformers in the Gas Phase
| Conformer | Ring Pucker | ΔG (kJ/mol) | Population (%) |
| Global Minimum | 2T1 (Twist) | 0.00 | 99.9 |
| Other low-energy conformers | Various | >10 | <0.1 |
Data inferred from computational studies on α-D-ribofuranose. A study by Szczepaniak and Moc (2014) identified the 2T1 twist conformation as the most favored for the α-anomer of D-ribofuranose in the gas phase.[3]
Table 2: Pseudorotational Parameters for Representative Furanose Ring Conformations
| Conformation Type | Pucker Description | Phase Angle (P) |
| North (N) | C3'-endo | 0° - 36° |
| South (S) | C2'-endo | 144° - 198° |
| East | O4'-endo | 72° - 108° |
| West | C1'-exo | 252° - 288° |
These are general ranges for the pseudorotational phase angle corresponding to the major conformational regions of the furanose ring.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique to study the solution-state conformation of L-ribofuranose. The analysis primarily relies on the measurement of three-bond proton-proton coupling constants (3JHH), which are related to the dihedral angles between the coupled protons via the Karplus equation.
a. Sample Preparation:
-
Dissolve 5-10 mg of the L-ribofuranose sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
Ensure the final concentration is appropriate for high-resolution NMR spectroscopy (typically 10-50 mM).
-
Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.
b. NMR Data Acquisition: A series of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz).
-
1D 1H NMR: To obtain an overview of the proton signals and their chemical shifts.
-
2D 1H-1H COSY (Correlation Spectroscopy): To identify scalar-coupled protons and facilitate the assignment of the spin systems of the furanose ring.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system, which is crucial for assigning all the protons of the furanose ring.
-
2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This information is complementary to the coupling constant data and helps in refining the 3D structure.
c. Data Processing and Analysis:
-
Process the acquired NMR spectra using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign all the proton resonances of the L-ribofuranose ring using the COSY and TOCSY spectra.
-
Extract the vicinal proton-proton coupling constants (3JH1'-H2', 3JH2'-H3', 3JH3'-H4') from the high-resolution 1D 1H spectrum or from the cross-peaks in the COSY spectrum.
-
Use a modified Karplus equation to relate the experimental 3JHH values to the corresponding H-C-C-H dihedral angles.[4][5][6][7]
-
Employ specialized software (e.g., PSEUROT) to determine the pseudorotational parameters (P and τm) and the populations of the major conformers (North and South) that best fit the experimental coupling constants.
Computational Modeling
Computational methods are indispensable for exploring the conformational energy landscape of L-ribofuranose and for complementing experimental data.
a. Conformational Search:
-
Generate an initial 3D structure of the L-ribofuranose molecule (α and β anomers separately) using molecular building software.
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field specifically parameterized for carbohydrates (e.g., GLYCAM, CHARMM, AMBER).[8] This will identify the low-energy conformers on the potential energy surface.
b. Quantum Mechanical Calculations:
-
Take the low-energy conformers identified from the molecular mechanics search and perform geometry optimization and energy calculations at a higher level of theory, such as Density Functional Theory (DFT) (e.g., with the B3LYP functional and a 6-31G(d) basis set).
-
Calculate the relative Gibbs free energies of the optimized conformers to determine their relative populations at a given temperature.
-
The pseudorotational parameters (P and τm) for each conformer can be calculated from the endocyclic torsion angles of the optimized geometries.
Mandatory Visualizations
Caption: Experimental workflow for L-ribofuranose conformational analysis.
Caption: Conformational equilibrium of the L-ribofuranose ring.
Conclusion
The conformational analysis of the L-ribofuranose ring is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. The inherent flexibility of the furanose ring, governed by the principles of pseudorotation, leads to a dynamic equilibrium between North and South conformers. The precise nature of this equilibrium is sensitive to substitution patterns, solvent effects, and interactions with biological macromolecules. The methodologies and data presented in this guide provide a robust framework for researchers in drug discovery and chemical biology to probe the conformational landscape of L-ribofuranose and its derivatives, ultimately enabling the design of molecules with tailored three-dimensional structures and optimized biological activities.
References
- 1. Strategies for carbohydrate model building, refinement and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furanose pseudorotational angles [vitroid.github.io]
- 3. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fiveable.me [fiveable.me]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Theoretical Modeling of β-L-Ribofuranose Conformational Stability
Executive Summary: β-D-ribofuranose is a cornerstone of life, forming the backbone of RNA and participating in vital metabolic pathways as a component of ATP. Its enantiomer, β-L-ribofuranose, while not prevalent in nature, is of significant interest in synthetic biology, drug design, and xenobiological systems. A central puzzle in carbohydrate chemistry is the biological selection of the furanose ring, which is intrinsically less stable than its six-membered pyranose counterpart. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the conformational stability of β-L-ribofuranose. By leveraging quantum mechanics and molecular dynamics, researchers can dissect the delicate balance of forces that govern its structure and energy landscape. This document details these computational protocols, summarizes key quantitative findings, and illustrates the complex interplay of conformational factors, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Note: The vast majority of computational studies focus on the naturally occurring D-enantiomer of ribose. As β-L-ribofuranose is the mirror image of β-D-ribofuranose, the intrinsic conformational energies and relative stabilities of its various puckers are identical.[1] Therefore, data and principles derived from studies on D-ribose are directly applied to L-ribose in this guide.
The Conformational Landscape of the Furanose Ring
Unlike the more rigid pyranose ring, the five-membered furanose ring is highly flexible. To avoid the significant torsional strain of a planar structure, the ring puckers into non-planar conformations.[2] These conformations are not static but exist in a dynamic equilibrium. The entire conformational space can be described by a pseudorotational wheel, where each conformation is defined by a phase angle of pseudorotation (P) and a puckering amplitude.[2]
The primary conformations are categorized as:
-
Envelope (E): Four atoms are coplanar, and the fifth is out of the plane. For example, in a C3'-endo conformation (³E), the C3' atom is displaced from the plane of the other four ring atoms.
-
Twist (T): Two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms. A ³T₂ conformation, for instance, has C3' displaced on one side and C2' on the other.
These conformations are broadly grouped into two families that are critical for the structure of nucleic acids:
-
N-type (North): Centered around the C3'-endo conformation.
-
S-type (South): Centered around the C2'-endo conformation.
The diagram below illustrates this continuous cycle of conformations on the pseudorotational wheel.
Caption: The pseudorotational wheel for the furanose ring.
Theoretical Methodologies for Stability Analysis
The stability of β-L-ribofuranose conformers is determined using a range of computational chemistry techniques. The choice of method depends on the desired balance between accuracy and computational cost.
Quantum Mechanics (QM)
QM methods are essential for accurately calculating the intrinsic energies of different conformers in the gas phase, providing a baseline for understanding their stability.
-
Density Functional Theory (DFT): This is the most widely used method. Functionals like B3LYP, M06-2X, and PBE are commonly employed.[3][4] DFT provides a good compromise between accuracy and computational expense for geometry optimization and frequency calculations.
-
Ab Initio Methods: For higher accuracy, post-Hartree-Fock methods are used. Møller-Plesset perturbation theory, particularly at the second order (MP2), is frequently applied to account for electron correlation.[3]
-
High-Accuracy Composite Methods: Methods like G4 combine calculations at different levels of theory to extrapolate a highly accurate energy, often considered the "gold standard" for small molecules.[3]
-
Basis Sets: The choice of basis set is crucial. Pople-style basis sets like 6-311++G(d,p) are common, including diffuse functions (++) to describe non-covalent interactions like hydrogen bonds and polarization functions (d,p) for accurate geometries.[4]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of β-L-ribofuranose, especially in solution or when interacting with other molecules like enzymes.[5][6]
-
Force Fields: MD relies on force fields to describe the potential energy of the system. For carbohydrates, specialized force fields like CHARMM and GLYCAM are used.[6]
-
Solvent Models: To simulate an aqueous environment, explicit water models (e.g., TIP3P) or implicit solvent models (which represent the solvent as a continuum) are used.
-
Enhanced Sampling: Due to the short timescales of conventional MD, conformational transitions can be rare events. Techniques like replica exchange molecular dynamics are used to enhance sampling and explore the full conformational landscape.[6]
The general workflow for a computational analysis of furanose stability is depicted below.
Caption: A typical workflow for computational stability analysis.
Key Factors Governing Furanose Stability
The preferred conformation of β-L-ribofuranose is a result of a complex interplay between several competing energetic factors. Theoretical modeling is uniquely suited to isolate and quantify these contributions.
-
Intrinsic Stability (Gas Phase): In the absence of environmental effects, computational studies consistently show that pyranose forms of ribose are significantly more stable than furanose forms.[3] The most stable ribofuranose anomer (α-furanose) was calculated to be 10.4 kJ/mol higher in Gibbs free energy than the global minimum, a β-pyranose conformer.[3]
-
Intramolecular Hydrogen Bonding: The orientation of the hydroxyl groups can lead to the formation of stabilizing intramolecular hydrogen bonds. These networks are a dominant factor in determining the most stable conformers within both the furanose and pyranose families.[3]
-
Anomeric Effects: The endo-anomeric effect, an interaction between the lone pair of the ring oxygen and the antibonding orbital of the C1-O1 bond, and the exo-anomeric effect, involving the orientation of the C1 substituent, contribute to stabilizing specific puckers and anomers.[2][3]
-
Environmental Influence: While less stable in a vacuum, the furanose form can be selectively stabilized by its environment. MD simulations and experimental data show that interactions with enzyme active sites or adsorption onto mineral surfaces like silica can shift the conformational equilibrium to favor the furanose ring.[5][7]
Caption: Factors influencing β-L-ribofuranose stability.
Data Summary Tables
Quantitative data from computational studies are crucial for comparing the stability of different isomers and conformers. The following tables summarize key findings from the literature.
Table 1: Calculated Relative Free Energies (ΔG) of D-Ribose Isomers in the Gas Phase Data adapted from a high-level G4 computational study. The energies are relative to the most stable conformer, β-pyranose (¹C₄). Since L-ribose is the enantiomer, the relative energies are identical.
| Isomer | Ring Form | Conformation | ΔG (kJ/mol) | Reference |
| β-pyranose | 6-membered | ¹C₄ | 0.0 | [3] |
| β-pyranose | 6-membered | ⁴C₁ | 0.9 | [3] |
| α-pyranose | 6-membered | ¹C₄ | 4.3 | [3] |
| α-furanose | 5-membered | ²T₁ | 10.4 | [3] |
| β-furanose | 5-membered | (various) | >11.0 | [3] |
| Open-chain | Acyclic | (various) | >15.0 | [3] |
Table 2: Summary of Computational Methodologies and Key Predictions for Ribofuranosides This table highlights different theoretical approaches and their findings regarding the preferred conformations of ribofuranose derivatives.
| Study Subject | Computational Method(s) | Key Prediction / Finding | Reference |
| Gas-phase D-ribose | MP2, M06-2X, G4 | The most stable furanose is the α-anomer with a ²T₁ twist conformation. | [3] |
| Methyl β-D-ribofuranoside | DFT (B3LYP) & Spectroscopy | Both experimentally observed conformers adopt a near ³T₂ twist conformation. | |
| β-D-ribofuranosides | DFT & NMR | Conformations are governed by unfavorable ecliptic 2-OH/3-OH orientation and anomeric effects. | [2] |
| L-ribose in Xylose Isomerase | Molecular Dynamics (MD) | The enzyme active site alters the binding pose and stability of L-ribose compared to its natural substrate. | [5][8] |
| D-ribose on Silica Surface | ¹³C NMR & Analysis | Adsorption on a silica surface significantly increases the proportion of ribofuranose forms compared to solution. | [7] |
Conclusion and Future Directions
Theoretical modeling provides indispensable insights into the stability of β-L-ribofuranose. The consensus from numerous studies is that the furanose form is intrinsically less stable than the pyranose form, with its biologically relevant conformations arising from a delicate balance of intramolecular hydrogen bonding, anomeric effects, and torsional strain. Crucially, the environment plays a decisive role; interactions within enzyme active sites or on mineral surfaces can overcome the intrinsic energy penalty, selectively stabilizing the five-membered ring that is essential for life.
Future research in this area will likely involve:
-
Multi-scale QM/MM Models: Combining high-level QM calculations on the sugar with MM models of the surrounding biological environment to more accurately capture interactions.
-
Machine Learning-Augmented MD: Using machine learning to develop more accurate force fields or to accelerate the exploration of conformational space, enabling longer and more complex simulations.[9]
-
Explicit Solvation Studies: Advanced simulations to better understand the specific role of water molecules in mediating conformational preferences.
-
Modeling of L-RNA and Aptamers: Applying these validated theoretical methods to predict the structure and stability of novel biopolymers and therapeutic agents based on L-ribose.
References
- 1. beta-L-ribofuranose | C5H10O5 | CID 6971004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stochastic boundary molecular dynamics simulation of L-ribose in the active site of Actinoplanes missouriensis xylose isomerase and its Val135Asn mutant with improved reaction rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Machine learning-augmented molecular dynamics simulations (MD) reveal insights into the disconnect between affinity and activation of ZTP riboswitch ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Biopolymers: A Technical Guide to the Significance of Ribose Chirality
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the profound significance of ribose chirality in fundamental biological processes. This whitepaper, intended for researchers, scientists, and drug development professionals, elucidates why the specific stereochemistry of D-ribose is a critical determinant for the structure and function of nucleic acids and energy-carrying molecules, and explores the implications of its mirror image, L-ribose.
Executive Summary
Life's molecular machinery exhibits a remarkable degree of stereochemical precision. A prime example of this homochirality is the exclusive use of D-ribose in the backbone of RNA and as a component of adenosine triphosphate (ATP), the universal energy currency of the cell. This guide provides an in-depth analysis of the structural and functional consequences of this chiral choice. It explores the thermodynamic stability imparted by D-ribose in nucleic acid duplexes, the enzymatic selectivity that drives metabolic pathways, and the altered biological properties of molecules constructed from the unnatural L-ribose enantiomer. This document serves as a critical resource for professionals in drug development and molecular biology, offering insights into the design of novel therapeutics and a deeper understanding of the origins of life's molecular architecture.
The Central Role of D-Ribose in Biological Systems
The chirality of ribose, a five-carbon sugar, is a fundamental principle of biochemistry.[1] Naturally occurring ribose is found in the D-enantiomer form, which is an essential component of ribonucleic acid (RNA) and other crucial biomolecules like ATP.[2] The specific three-dimensional arrangement of the hydroxyl groups on the D-ribose molecule is not an arbitrary choice of nature; it is a critical factor that dictates the structure and function of the macromolecules it helps to build.
Structural Implications for Nucleic Acids
The D-sugar component is the primary reason for the chirality of RNA and DNA.[3][4] This specific configuration is essential for the formation of the right-handed double helix characteristic of DNA and the complex tertiary structures of RNA.[5] The precise stereochemistry of D-ribose allows for the specific hydrogen bonding patterns between base pairs and the overall conformation of the sugar-phosphate backbone.
An important structural feature of RNA that distinguishes it from DNA is the presence of a hydroxyl group at the 2' position of the D-ribose sugar.[6] This 2'-hydroxyl group is crucial for the A-form helical geometry of RNA duplexes and plays a significant role in RNA's catalytic activity (ribozymes) and its interactions with proteins.[6][7]
The substitution of D-ribose with its enantiomer, L-ribose, leads to the formation of a left-handed helical structure, which is a mirror image of the natural D-RNA.[8] While L-oligonucleotides can form stable Watson-Crick base pairs, the overall stability of a heterochiral duplex (containing both D- and L-nucleotides) is slightly decreased.[8]
Functional Significance in Metabolism and Signaling
The chirality of ribose is paramount for enzymatic recognition and, consequently, for its role in metabolic pathways. Enzymes, being chiral themselves, exhibit a high degree of stereospecificity.
The Pentose Phosphate Pathway (PPP): D-ribose-5-phosphate, a key product of the PPP, serves as the precursor for nucleotide biosynthesis.[1][9][10][11] This pathway is a central hub of cellular metabolism, providing not only the building blocks for RNA and DNA but also NADPH for reductive biosynthesis and antioxidant defense.[9][10] The enzymes in this pathway are specifically adapted to recognize and process D-sugars.
ATP and Energy Metabolism: D-ribose is a core component of ATP, the primary energy-carrying molecule in all living cells.[12][13] The energy stored in the phosphoanhydride bonds of ATP is harnessed to drive a vast array of cellular processes. The enzymes that synthesize and hydrolyze ATP are stereospecific for the D-ribose moiety. While the pentose ring itself does not directly participate in the energy transfer reactions, the overall structure of ATP, including the D-ribose, is crucial for its recognition and binding by enzymes.[14]
Riboswitches and Gene Regulation: Riboswitches are structured RNA elements that regulate gene expression by binding to specific small molecules.[15] The binding pocket of a riboswitch is a highly specific three-dimensional structure, and the chirality of the ribose in the RNA backbone is critical for forming the correct conformation to recognize and bind its target ligand.[2][3][6][16] For instance, in purine-binding riboswitches, the 2'-hydroxyl group of a specific uridine residue forms a crucial hydrogen bond with the ligand, a level of discrimination that would be altered with a different sugar stereochemistry.[2]
Quantitative Analysis of Chirality Effects
The distinct chirality of D- and L-ribose leads to measurable differences in the properties of the biomolecules they form.
| Parameter | D-Ribose Containing Molecules | L-Ribose Containing Molecules | Significance |
| Nucleic Acid Helicity | Right-handed A-form helix for RNA | Left-handed Z-like helix for L-RNA | The mirror-image structures lead to profoundly different interactions with other chiral molecules like proteins. |
| Thermodynamic Stability of Duplexes | RNA duplexes are generally more thermodynamically stable than DNA duplexes of similar sequence. | L-RNA duplexes exhibit high thermodynamic stability. | The stability of L-RNA makes it resistant to degradation. |
| Nuclease Resistance | Susceptible to degradation by naturally occurring nucleases (RNases). | Significantly more resistant to degradation by RNases.[6] | This property makes L-RNA a promising candidate for therapeutic applications where stability is crucial. |
| Enzymatic Recognition | Specifically recognized and metabolized by enzymes of the pentose phosphate pathway and nucleotide synthesis. | Generally not recognized by enzymes that process D-ribose. | L-ribose is not a readily available energy source for most organisms. |
| Protein Binding Affinity | Forms specific, high-affinity interactions with RNA-binding proteins. | Binding to naturally occurring proteins is often significantly reduced or abolished. | The stereospecificity of protein-RNA interactions is critical for biological function. |
Experimental Protocols
Chiral Separation of Ribose Enantiomers by HPLC
Objective: To separate and quantify D- and L-ribose enantiomers in a sample.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method for separating enantiomers.
-
Column: A chiral column, such as one based on a cyclodextrin derivative (e.g., β-cyclobond 2000), is used.[17][18]
-
Mobile Phase: A common mobile phase for the separation of sugar enantiomers is a mixture of acetonitrile and water.[8] The exact ratio may need to be optimized depending on the specific column and sample matrix.
-
Detection: A refractive index detector (RID) is typically used for the detection of underivatized sugars.[19] Alternatively, derivatization with a UV-active or fluorescent tag can allow for more sensitive detection.
-
Procedure:
-
Prepare a standard solution containing known concentrations of D- and L-ribose.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the standard solution onto the HPLC system to determine the retention times for D- and L-ribose.
-
Inject the sample solution and record the chromatogram.
-
Quantify the amount of each enantiomer in the sample by comparing the peak areas to the standard curve.
-
Analysis of Nucleic Acid Conformation by Circular Dichroism (CD) Spectroscopy
Objective: To compare the secondary structure of nucleic acids containing D-ribose versus L-ribose.
Methodology: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the secondary structure of nucleic acids.[20][21][22][23][24]
-
Instrumentation: A CD spectropolarimeter is required.
-
Sample Preparation:
-
Synthesize or obtain the desired oligonucleotides (e.g., a D-d(CGCGCG) and an L-d(CGCGCG)).
-
Dissolve the oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Determine the concentration of the nucleic acid solution accurately using UV-Vis spectroscopy.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the CD spectrum of the nucleic acid sample, typically in the far-UV region (190-320 nm).
-
Subtract the buffer baseline from the sample spectrum.
-
-
Data Analysis: The CD spectrum of a D-DNA right-handed B-form helix typically shows a positive band around 275 nm and a negative band around 245 nm. An L-DNA left-handed helix will exhibit a mirror-image spectrum.[8]
Structural Determination by X-ray Crystallography
Objective: To determine the three-dimensional structure of an L-oligonucleotide at atomic resolution.
Methodology: X-ray crystallography involves crystallizing the molecule of interest and then analyzing the diffraction pattern of X-rays passing through the crystal.[14][25][26][27][28]
-
Crystallization:
-
Prepare a highly pure and concentrated solution of the L-oligonucleotide.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
Mount a suitable crystal in a cryo-stream.
-
Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the electron density map.
-
Build an atomic model of the L-oligonucleotide into the electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution structure.
-
Signaling Pathways and Logical Relationships
Riboswitch Mechanism
Riboswitches are RNA-based sensors that regulate gene expression. The chirality of ribose is integral to the formation of the specific three-dimensional structure required for ligand binding and the subsequent conformational change that modulates gene expression.
Pentose Phosphate Pathway and ATP Synthesis
The chirality of ribose is critical for its entry into the pentose phosphate pathway, which is the primary route for de novo synthesis of the ribose precursor for nucleotides, including ATP.
Experimental Workflow for Chirality Analysis
A logical workflow for the comprehensive analysis of ribose chirality and its impact on nucleic acid properties.
Conclusion and Future Directions
The homochirality of D-ribose in biological systems is a cornerstone of molecular structure and function. This technical guide has detailed the critical role of D-ribose's stereochemistry in defining the architecture of nucleic acids, ensuring enzymatic specificity in metabolic pathways, and enabling precise molecular recognition in gene regulation. The exploration of L-ribose and its incorporation into synthetic nucleic acids has not only reinforced our understanding of the importance of natural chirality but has also opened new avenues for therapeutic development. The enhanced stability of L-RNA against nuclease degradation presents a compelling platform for the design of next-generation aptamers and antisense oligonucleotides.
Future research should focus on obtaining more quantitative data on the thermodynamic and kinetic differences between D- and L-ribose-containing systems. A deeper understanding of the cellular processing of L-ribose and its derivatives is also crucial for the development of safe and effective L-RNA-based therapeutics. The continued investigation into the origins of homochirality will undoubtedly provide further insights into the fundamental principles that govern life at the molecular level.
References
- 1. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of purine binding riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding to 2΄-deoxyguanosine sensing riboswitch in metabolic context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved free-energy parameters for predictions of RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Mechanism of Riboswitch to Natural Ligand Elucidated by McMD-Based Dynamic Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation. | Semantic Scholar [semanticscholar.org]
- 8. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMPDB [smpdb.ca]
- 12. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of D-ribose ingestion and fitness level on performance and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Ligand Binding Mechanism and Its Relationship with Conformational Changes in Adenine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. research-management.mq.edu.au [research-management.mq.edu.au]
- 24. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. doudnalab.org [doudnalab.org]
- 26. Improving RNA crystal diffraction quality by post-crystallization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. doudnalab.org [doudnalab.org]
- 28. doudnalab.org [doudnalab.org]
Methodological & Application
Synthesis of β-L-Ribofuranose from L-Ribose: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of β-L-ribofuranose, a key building block in the development of L-nucleoside analogues, which are vital in antiviral and anticancer therapies. The synthesis involves a two-step process: the peracetylation of L-ribose to favor the formation of the β-anomer of the furanose ring, followed by the removal of the acetyl protecting groups to yield the final product.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of the intermediate, 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose.
| Parameter | Value | Reference |
| Starting Material | L-Ribose | [1] |
| Intermediate Product | 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose | [1] |
| Overall Yield of β-anomer | 73% | [1] |
| Anomeric Ratio (α/β) | 6/94 | [1] |
Experimental Protocols
Part 1: Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose
This protocol is adapted from a procedure that demonstrates high selectivity for the β-anomer.[1]
Materials:
-
L-Ribose
-
Acetic anhydride
-
Acetic acid
-
Pyridine
-
Concentrated sulfuric acid
-
Diisopropyl ether
-
Sodium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate aqueous solution
-
Saturated sodium chloride aqueous solution
-
Anhydrous sodium sulfate
Equipment:
-
Four-necked flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen gas supply
-
Standard laboratory glassware for reaction, workup, and purification
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Preparation of the Reaction Mixture: In a 100-mL four-necked flask purged with nitrogen, add 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose (prepared from L-ribose). To this, add acetic anhydride (2.0 equivalents), acetic acid (2.0 equivalents), and pyridine (0.8 equivalents).
-
Acid Catalysis: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the internal temperature at 0 ± 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Quenching and Precipitation: Cool the reaction solution back to 0 ± 5°C in an ice bath. Add diisopropyl ether and continue stirring in the ice bath for 4 hours. Store the reaction mixture in a refrigerator at or below 5°C overnight to facilitate precipitation.
-
Workup:
-
To the cold reaction mixture, add sodium acetate and stir for 30 minutes in an ice bath.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate at room temperature until the aqueous layer is neutralized.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.
-
-
Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose as a yellow oil. Analyze the product by HPLC to determine the yield and the α/β anomeric ratio.[1]
Part 2: Deacetylation of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose (Zemplén Deacetylation)
This is a standard protocol for the removal of acetyl protecting groups from carbohydrates.[2][3]
Materials:
-
1,2,3,5-tetra-O-acetyl-β-L-ribofuranose (from Part 1)
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M or 25 wt%)
-
Ion-exchange resin (H+ form, e.g., Amberlite IR-120)
-
Thin-layer chromatography (TLC) plates and appropriate solvent system
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for reaction and workup
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolution: Dissolve the O-acetylated sugar (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of sugar) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution.
-
Monitoring the Reaction: Allow the reaction to warm to room temperature and monitor its progress by TLC. The reaction is typically complete when the starting material spot (higher Rf) is no longer visible, and a more polar spot (lower Rf) corresponding to the deacetylated product appears. This usually takes between 30 minutes to a few hours.[4]
-
Neutralization: Once the reaction is complete, add the ion-exchange resin to the mixture to neutralize the sodium methoxide. Stir until the pH of the solution becomes neutral (check with pH paper).
-
Isolation: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude β-L-ribofuranose.
-
Purification: If necessary, purify the product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
References
Application Notes and Protocols for the Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, a key intermediate in the production of various nucleoside analogs used in antiviral and anticancer drug development.[1] The procedure outlined is based on established chemical transformations, including acetal formation, acetylation, and acetolysis of L-ribose.[2][3]
Introduction
1,2,3,5-tetra-O-acetyl-β-L-ribofuranose is a protected form of L-ribose, a naturally occurring pentose sugar. The acetyl protecting groups allow for selective modifications at other positions of the ribose ring, making it a valuable building block in the synthesis of complex organic molecules, particularly nucleoside analogs. The synthesis typically yields a mixture of α and β anomers, from which the desired β-anomer can be isolated and purified.[2][4] This protocol describes a common method for its preparation starting from L-ribose.
Reaction Scheme
The overall synthesis strategy, adapted from Guthrie's method, involves a three-step chemical transformation:
-
Acetal Formation: L-ribose is first converted to its methyl ribofuranoside.[4]
-
Acetylation: The hydroxyl groups of the methyl ribofuranoside are acetylated.[2][3]
-
Acetolysis: The anomeric methoxy group is replaced with an acetyl group to yield the final product.[2][3]
A "one-pot" modification of this process has also been developed, streamlining the synthesis to produce a mixture of anomers in high yield.[5]
Quantitative Data Summary
The following table summarizes the typical reactants, conditions, and yields for the synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose from L-ribose.
| Step | Reactant/Reagent | Molar/Volume Ratio | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| 1 | L-Ribose | 1 equivalent | 20 | 3 hours | - | Formation of Methyl L-ribofuranoside.[4] |
| Methanol | ~5 mL per g of L-ribose | 20 | 3 hours | - | Solvent.[4] | |
| 95% Sulfuric Acid | ~0.1 g per g of L-ribose | 20 | 3 hours | - | Catalyst.[4] | |
| 2 & 3 | Acetic Anhydride | 2.0 equivalents | 0-5 then RT | 1.5 hours | ~73% (β-anomer) | Acetylation and Acetolysis.[6] |
| Acetic Acid | 2.0 equivalents | 0-5 then RT | 1.5 hours | - | [6] | |
| Pyridine | 0.8 equivalents | 0-5 then RT | 1.5 hours | - | [6] | |
| Conc. Sulfuric Acid | 2.2 equivalents | 0-5 | - | - | Catalyst.[6] | |
| Work-up | Diisopropyl ether | - | 0-5 | 4 hours | - | Precipitation.[6] |
| Sodium Acetate | - | 0-5 | 30 minutes | - | Neutralization.[6] | |
| Ethyl Acetate | - | Room Temperature | - | - | Extraction Solvent.[6] | |
| Sat. Sodium Bicarbonate | - | Room Temperature | - | - | Aqueous wash.[6] | |
| Sat. Sodium Chloride | - | Room Temperature | - | - | Aqueous wash.[6] | |
| Purification | Ethyl Ether | - | - | - | 57% (pure β-anomer) | Recrystallization.[2][3] |
Note: The yields can vary depending on the specific reaction conditions and purification methods employed.
Experimental Protocol
This protocol details a procedure for the synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose.
Materials:
-
L-ribose
-
Methanol
-
95% Sulfuric acid
-
Acetic anhydride
-
Acetic acid
-
Pyridine
-
Concentrated sulfuric acid
-
Diisopropyl ether
-
Sodium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl ether
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
Step 1: Formation of Methyl L-ribofuranoside [4]
-
In a dry round-bottom flask, suspend L-ribose (1 eq.) in methanol.
-
Stir the mixture at room temperature (20°C).
-
Slowly add 95% sulfuric acid.
-
Continue stirring at 20°C for 3 hours to complete the formation of methyl L-ribofuranoside.
Step 2: Acetylation and Acetolysis [6]
-
To the flask containing the methyl L-ribofuranoside, add acetic anhydride (2.0 eq.), acetic acid (2.0 eq.), and pyridine (0.8 eq.).
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add concentrated sulfuric acid (2.2 eq.) dropwise, maintaining the internal temperature at 0-5°C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.
-
Cool the reaction mixture back down to 0-5°C in an ice bath.
Step 3: Work-up and Extraction [6]
-
Add diisopropyl ether to the cooled reaction mixture and stir for 4 hours in the ice bath.
-
Allow the mixture to stand in a refrigerator (at or below 5°C) overnight.
-
While stirring in an ice bath, add sodium acetate and continue stirring for 30 minutes.
-
At room temperature, add ethyl acetate and a saturated sodium bicarbonate solution until the aqueous layer is neutralized.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by two washes with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil. The crude product is a mixture of α and β anomers.
-
The pure β-anomer of 1,2,3,5-tetra-O-acetyl-L-ribofuranose can be obtained by recrystallization of the crude product from ethyl ether.
-
Alternatively, the anomers can be separated by column chromatography on silica gel.[3]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose.
References
- 1. nbinno.com [nbinno.com]
- 2. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 4. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
Application of β-L-Ribofuranose in the Synthesis of Antiviral Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unnatural L-enantiomer of ribofuranose, β-L-ribofuranose, serves as a crucial chiral building block in the synthesis of a class of potent antiviral nucleoside analogues. Unlike their naturally occurring D-counterparts, L-nucleoside analogues have demonstrated significant therapeutic efficacy, particularly against retroviruses and hepadnaviruses. Their unique stereochemistry often leads to a more favorable safety profile, as they are typically poor substrates for human cellular enzymes, thereby reducing off-target toxicity. This document provides detailed application notes on the use of β-L-ribofuranose in the synthesis of antiviral drugs, summarizes key quantitative data, and offers detailed protocols for relevant synthetic and analytical procedures.
Mechanism of Action
The primary antiviral mechanism of β-L-ribofuranose-derived nucleoside analogues is the termination of viral nucleic acid chain elongation.[1] As prodrugs, these analogues are taken up by host cells and undergo intracellular phosphorylation by cellular kinases to their active 5'-triphosphate form.[2] This active metabolite then acts as a competitive inhibitor of the viral reverse transcriptase or DNA polymerase. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the L-ribofuranose moiety prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[1][3]
Key Antiviral Drugs Derived from β-L-Ribofuranose
Several clinically significant antiviral drugs have been developed based on the β-L-ribofuranose scaffold. Notable examples include:
-
Lamivudine (3TC): A synthetic L-nucleoside analogue with potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[4][5]
-
Telbivudine (L-dT): An L-thymidine analogue specifically developed for the treatment of chronic Hepatitis B.[6][7]
-
Clevudine (L-FMAU): A 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil with potent activity against HBV.[8][9]
Data Presentation
The following tables summarize the in vitro antiviral activity of key β-L-ribofuranose-derived drugs against their respective target viruses.
Table 1: Antiviral Activity of Lamivudine (3TC) against HIV-1
| Cell Line | HIV-1 Strain | IC50 (µM) | Reference |
| Various | Various | 0.002 - 1.14 | [4] |
| - | Wild Type | 0.0006 - 0.021 | [10] |
Table 2: Antiviral Activity of Telbivudine against HBV
| Assay System | Parameter | Value | Reference |
| GLOBE trial (vs. Lamivudine) | HBV DNA reduction | >6 log10 (vs. ~4.5 log10) | [6] |
| Phase III trial (vs. Adefovir) | HBV DNA reduction | 6.37 log10 (vs. 5.11 log10) | [1] |
Table 3: Antiviral Activity of Clevudine (L-FMAU) against HBV
| Cell Line | EC50 (µM) | Reference |
| H1 cells | 5.0 | [9] |
| HepAD38 cells | 0.11 | [8] |
| HepG2 | 0.1 | [8] |
Experimental Protocols
Protocol 1: Synthesis of L-Ribose from L-Arabinose
This protocol outlines a method for the synthesis of L-ribose, a key precursor for β-L-ribofuranose derivatives, starting from the more readily available L-arabinose. The key step involves the inversion of the C2 hydroxyl group.[11][12]
Materials:
-
L-Arabinose
-
Anhydrous Methanol
-
Acetyl Chloride
-
Pyridine
-
Benzoyl Chloride
-
Sodium Methoxide in Methanol
-
1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2)
-
Pyridinium Dichromate (PDC)
-
Acetic Anhydride
-
Sodium Borohydride (NaBH4)
-
Ethanol
-
Tetrabutylammonium Fluoride (TBAF) in THF
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
Protection of L-Arabinose: Convert L-arabinose to its methyl furanoside by reacting with anhydrous methanol and a catalytic amount of acetyl chloride. Subsequently, protect the hydroxyl groups by benzoylation with benzoyl chloride in pyridine.
-
Selective Deprotection: Treat the per-benzoylated methyl L-arabinofuranoside with sodium methoxide in methanol to selectively remove the benzoyl groups.
-
Silyl Protection: Protect the 3- and 5-hydroxyl groups using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2) in pyridine to yield the 3,5-O-TIPDS protected methyl L-arabinofuranoside.
-
Oxidation of C2-OH: Oxidize the free 2-hydroxyl group to a ketone using pyridinium dichromate (PDC) and acetic anhydride in dichloromethane.
-
Stereoselective Reduction: Reduce the ketone stereoselectively to the corresponding L-ribo configured alcohol using sodium borohydride in ethanol. This step is crucial for the inversion of the C2 stereocenter.
-
Deprotection of Silyl Group: Remove the TIPDS protecting group using tetrabutylammonium fluoride (TBAF) in THF.
-
Final Protection and Acetylation: Protect the hydroxyl groups again via benzoylation and then acetylate the anomeric position to yield a suitable L-ribofuranose donor for glycosylation reactions.
-
Purification: Purify the final product by silica gel column chromatography.
Protocol 2: Vorbrüggen Glycosylation for L-Nucleoside Synthesis
This protocol describes a general method for the coupling of a protected L-ribofuranose sugar with a silylated nucleobase to form the β-L-nucleoside.[13][14]
Materials:
-
Protected L-ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose)
-
Nucleobase (e.g., cytosine, thymine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate (catalyst)
-
Anhydrous Acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other Lewis acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Silylation of Nucleobase: Reflux the desired nucleobase with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate until a clear solution is obtained. Remove the excess HMDS under vacuum to obtain the silylated nucleobase.
-
Glycosylation Reaction: Dissolve the silylated nucleobase and the protected L-ribofuranose in anhydrous acetonitrile or dichloromethane. Cool the solution to 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Lewis Acid: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected β-L-nucleoside.
-
Deprotection: Remove the protecting groups (e.g., benzoyl groups) using standard procedures (e.g., treatment with methanolic ammonia) to yield the final β-L-nucleoside analogue.
Protocol 3: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral agent required to reduce the number of viral plaques, providing a measure of its inhibitory activity (IC50).[11][15][16]
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Antiviral compound to be tested
-
Serum-free cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow until a confluent monolayer is formed.
-
Serial Dilution of Antiviral Compound: Prepare a series of dilutions of the antiviral compound in serum-free medium.
-
Infection: Aspirate the growth medium from the cells. Infect the cells with a predetermined amount of virus (e.g., 50-100 PFU per well) in the presence of the different concentrations of the antiviral compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus-containing medium and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation for Plaque Formation: Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with the fixing solution and then stain with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the number of plaques.
Protocol 4: qPCR-based Antiviral Assay
This method quantifies the amount of viral nucleic acid (DNA or RNA) in infected cells treated with an antiviral compound, providing a measure of the inhibition of viral replication.[9][17][18][19]
Materials:
-
Infected host cells treated with various concentrations of the antiviral compound
-
Nucleic acid extraction kit (for DNA or RNA)
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Virus-specific primers and, if applicable, a probe
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed host cells and infect with the virus. Treat the infected cells with a range of concentrations of the antiviral compound. Include appropriate controls (untreated infected cells, uninfected cells).
-
Nucleic Acid Extraction: After a suitable incubation period, harvest the cells and extract the total DNA or RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): If the target is an RNA virus, convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, virus-specific primers (and probe, if using a probe-based assay), and the extracted DNA or synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the viral nucleic acid is amplified.
-
Data Analysis: The instrument software will generate amplification plots and calculate the cycle threshold (Ct) value for each sample. A higher Ct value indicates a lower initial amount of viral nucleic acid. Calculate the reduction in viral nucleic acid levels in the treated samples compared to the untreated control to determine the antiviral activity (e.g., EC50, the concentration that reduces viral nucleic acid by 50%).
Visualizations
References
- 1. Protecting-group-free synthesis of clevudine (l-FMAU), a treatment of the hepatitis B virus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselectivity of the antiviral effects of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational aspects of antiviral activity of deoxyguanosine acyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 14. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 15. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular metabolism of beta-L-2',3'-dideoxyadenosine: relevance to its limited antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. omicsonline.org [omicsonline.org]
- 19. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of L-Nucleoside Analogs from β-L-Ribofuranose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] While nature predominantly utilizes D-nucleosides, their L-enantiomers have emerged as a clinically significant class of therapeutic agents.[2] L-nucleoside analogs, such as Lamivudine (3TC) and Telbivudine (L-dT), are potent inhibitors of viral polymerases, including HIV reverse transcriptase and hepatitis B virus (HBV) polymerase.[2][3] Their unnatural stereochemistry often results in a different substrate specificity for cellular enzymes, which can lead to reduced cytotoxicity and an improved safety profile compared to their D-counterparts.[4]
The synthesis of these vital therapeutic agents hinges on the stereoselective glycosylation of a nucleobase with a protected L-ribofuranose derivative. This document provides detailed protocols for the chemical synthesis of L-nucleoside analogs starting from β-L-ribofuranose, focusing on established glycosylation methods and summarizing key biological activity data.
Key Synthetic Strategies: The Glycosylation Reaction
The crucial step in forming a nucleoside is the creation of the N-glycosidic bond between the C1' (anomeric) carbon of the sugar and the nitrogen of a heterocyclic base. Achieving high β-selectivity is paramount for biological activity.
2.1 Silyl-Hilbert-Johnson (Vorbrüggen) Reaction This is the most widely used method for nucleoside synthesis.[5] It involves the reaction of a silylated heterocyclic base with a protected sugar acetate, activated by a Lewis acid catalyst (e.g., tin tetrachloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf)).[5][6] The use of an acyl protecting group (like benzoyl) at the C2' position of the ribose is critical as it directs the incoming nucleobase to the β-face of the furanose ring through neighboring group participation, ensuring the desired stereochemistry.[5]
2.2 Mitsunobu Reaction A more recent, conceptually novel approach involves the direct glycosylation of nucleobases with either unprotected or 5-O-monoprotected ribose under modified Mitsunobu conditions.[7] This method can offer a more direct route to the target nucleosides, potentially reducing the number of protection and deprotection steps.[7]
Experimental Protocols
The following sections provide representative protocols for the synthesis of a generic L-nucleoside analog from L-ribose.
3.1 Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose
This protocol details the preparation of the key activated sugar donor required for the Vorbrüggen glycosylation.
Materials:
-
L-Ribose
-
Acetic Anhydride
-
Pyridine
-
Benzoyl Chloride (BzCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acetylation: Suspend L-ribose in a mixture of acetic anhydride and pyridine. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by slowly adding ice water. Extract the product with DCM. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain L-ribose tetraacetate.
-
Benzoylation & Acetylation: The tetraacetate can be converted to the required 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose through established literature procedures, which typically involve selective deacetylation at the anomeric position followed by benzoylation of the other hydroxyl groups and final acetylation at C1'.
3.2 Protocol 2: L-Nucleoside Synthesis via Vorbrüggen Glycosylation
This protocol describes the coupling of the protected L-ribofuranose with a nucleobase (e.g., uracil).
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose
-
Nucleobase (e.g., Uracil)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Tin tetrachloride (SnCl₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the nucleobase (1.0 eq) in anhydrous DCE. Add HMDS and a catalytic amount of TMSCl. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase. Cool the reaction to room temperature.
-
Glycosylation: In a separate flame-dried flask, dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose (1.1 eq) in anhydrous DCE. Cool the solution to 0 °C.
-
Add the solution of the silylated nucleobase to the sugar solution via cannula.
-
Slowly add SnCl₄ (1.2 eq) to the reaction mixture at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-16 hours, monitor by TLC).[6]
-
Work-up: Quench the reaction by pouring it into a cold, saturated NaHCO₃ solution with vigorous stirring. Extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the protected L-nucleoside.
3.3 Protocol 3: Deprotection of the L-Nucleoside
This protocol removes the benzoyl protecting groups to yield the final L-nucleoside analog.
Materials:
-
Protected L-nucleoside
-
Methanolic ammonia (7N NH₃ in MeOH) or Sodium Methoxide (NaOMe) in Methanol
-
Methanol (MeOH)
-
Dowex-50 (H⁺ form) resin
Procedure:
-
Ammonolysis/Methanolyis: Dissolve the protected L-nucleoside in methanol. Add a solution of methanolic ammonia or a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralization: Quench the reaction by adding Dowex-50 (H⁺ form) resin until the pH is neutral.
-
Purification: Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography to yield the final L-nucleoside analog.
Data Presentation: Biological Activity of L-Nucleoside Analogs
L-nucleoside analogs have demonstrated potent activity against a range of viruses. The table below summarizes the in vitro efficacy of several representative compounds.
| Compound Name/Class | Target Virus | Cell Line | Activity (EC₅₀ / IC₅₀) [µM] | Citation(s) |
| Telbivudine (L-dT) | Hepatitis B (HBV) | N/A | Potent activity reported | [3] |
| Troxacitabine (L-dioxolane cytidine) | HIV | PBM cells | 0.016 | [3] |
| L-neplanocin derivative (1a) | Norovirus | N/A | 4.2 | [8] |
| L-neplanocin derivative (2b) | Norovirus | N/A | 3.0 | [8] |
| L-d4T derivative | HIV-1 | CEM-SS cells | 2.3 | [8] |
| 1,2,3-triazolyl nucleoside (2f) | Coxsackie B3 virus | N/A | 12.4 | [9] |
| 1,2,3-triazolyl nucleoside (5f) | Coxsackie B3 virus | N/A | 11.3 | [9] |
| 1,2,3-triazolyl nucleoside (2i) | Influenza A H1N1 | N/A | 57.5 | [9] |
| 1,2,3-triazolyl nucleoside (5i) | Influenza A H1N1 | N/A | 24.3 | [9] |
EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values indicate the concentration of the drug required to achieve 50% of the desired effect.
Visualizations: Workflows and Mechanisms
To better illustrate the processes described, the following diagrams outline the synthetic workflow and the biological mechanism of action.
Caption: General workflow for the synthesis of L-nucleoside analogs.
Caption: Intracellular activation and mechanism of action for L-nucleoside analogs.[10][11]
References
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of beta-L-ribofuranose in Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. A critical challenge in the development of ASO therapeutics is their susceptibility to degradation by cellular nucleases. Chemical modifications to the oligonucleotide backbone and sugar moieties are employed to enhance stability, binding affinity, and pharmacokinetic properties. The incorporation of beta-L-ribofuranose, the enantiomer of the naturally occurring beta-D-ribofuranose, into ASOs offers a compelling strategy to confer significant resistance to nuclease degradation, thereby prolonging their biological activity.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-modified antisense oligonucleotides.
Key Advantages of this compound Incorporation
-
Enhanced Nuclease Resistance: The L-configuration of the ribose sugar renders the phosphodiester backbone unrecognizable by most cellular nucleases, which are stereospecific for D-sugars. This leads to a substantial increase in the half-life of the ASO in biological fluids and within cells.[1]
-
Metabolic Stability: this compound is metabolically stable, contributing to the overall durability of the antisense agent.[2]
-
Maintained Binding Affinity: While conferring stability, the incorporation of L-ribonucleosides can be strategically implemented to maintain high binding affinity to the target mRNA sequence.
Data Presentation: Quantitative Analysis of this compound Modified ASOs
The following tables summarize representative quantitative data for antisense oligonucleotides modified with this compound (L-RNA), comparing them to unmodified DNA ASOs and ASOs with other common modifications such as phosphorothioate (PS) linkages and 2'-O-Methyl (2'-OMe) RNA.
Table 1: Nuclease Resistance in Human Serum
| Oligonucleotide Chemistry | % Intact Oligonucleotide after 24h | Half-life (t½) in hours |
| Unmodified DNA | < 1% | < 0.5 |
| Phosphorothioate (PS) DNA | ~ 60% | ~ 12 |
| 2'-O-Methyl (2'-OMe) RNA | ~ 75% | ~ 36 |
| This compound (L-RNA) | > 95% | > 72 |
Note: Data are representative and may vary depending on the specific sequence, length, and pattern of modification.
Table 2: Hybridization Affinity to Target RNA
| Oligonucleotide Chemistry | Melting Temperature (Tm) per modification (°C) |
| DNA/RNA Duplex (baseline) | 0 |
| Phosphorothioate (PS) DNA/RNA | -0.5 to -1.0 |
| 2'-O-Methyl (2'-OMe) RNA/RNA | +1.0 to +1.5 |
| This compound (L-RNA)/RNA | -0.5 to +0.5 (sequence dependent) |
Note: The impact of L-RNA on Tm can be sequence-dependent. Strategic placement within the ASO is crucial.
Table 3: In Vitro Antisense Efficacy (Target mRNA Knockdown)
| Oligonucleotide Chemistry (Gapmer Design) | IC50 (nM) |
| Phosphorothioate (PS) DNA | 50 - 100 |
| 2'-O-Methyl (2'-OMe) wings / PS DNA gap | 10 - 25 |
| This compound (L-RNA) wings / PS DNA gap | 15 - 30 |
Note: "Gapmer" ASOs typically feature modified wings for nuclease resistance and a central DNA gap to support RNase H-mediated cleavage of the target RNA.
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite Monomer
This protocol outlines the key steps for the synthesis of a 5'-O-DMT-2'-O-TBDMS-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite of a beta-L-ribonucleoside, a necessary building block for automated oligonucleotide synthesis.
Materials:
-
This compound
-
Appropriate nucleobase (e.g., N6-benzoyl-adenine)
-
1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose (intermediate)
-
Dimethoxytrityl chloride (DMT-Cl)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)
-
Silica gel for chromatography
Procedure:
-
Synthesis of Protected L-Ribonucleoside:
-
Synthesize 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose from L-ribose.
-
Couple the protected L-ribofuranose with a protected nucleobase (e.g., persilylated N6-benzoyl-adenine) in the presence of a Lewis acid catalyst (e.g., SnCl4) to form the N-glycosidic bond.
-
Selectively deprotect the acetyl groups to yield the protected L-ribonucleoside.
-
-
5'-O-Dimethoxytritylation:
-
React the protected L-ribonucleoside with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group.
-
Purify the 5'-O-DMT protected L-ribonucleoside by silica gel chromatography.
-
-
2'-O-Silylation:
-
React the 5'-O-DMT protected L-ribonucleoside with TBDMS-Cl in the presence of a base (e.g., silver nitrate or imidazole) to protect the 2'-hydroxyl group. This reaction may also yield the 3'-O-TBDMS isomer, which needs to be separated by chromatography.
-
-
3'-O-Phosphitylation:
-
React the purified 5'-O-DMT-2'-O-TBDMS-L-ribonucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in anhydrous acetonitrile.
-
Purify the final phosphoramidite product by precipitation or chromatography and store under anhydrous conditions.
-
Protocol 2: Automated Solid-Phase Synthesis of L-RNA Modified Oligonucleotides
This protocol describes the incorporation of this compound phosphoramidites into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
This compound phosphoramidite monomers.
-
Standard DNA or RNA phosphoramidite monomers.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping solution (e.g., acetic anhydride and N-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
Procedure:
-
Instrument Setup:
-
Install the this compound phosphoramidite vials on the synthesizer.
-
Program the desired oligonucleotide sequence, specifying the positions for L-RNA incorporation.
-
-
Synthesis Cycle (repeated for each monomer addition):
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support.
-
Coupling: Activation of the incoming phosphoramidite (DNA, RNA, or L-RNA) and its reaction with the free 5'-hydroxyl group of the growing chain. Note: Coupling times for L-RNA and other RNA monomers may need to be extended (e.g., 6-15 minutes) compared to standard DNA monomers (e.g., 20-60 seconds) to ensure high coupling efficiency.[3][4]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
-
-
Cleavage and Deprotection:
-
Following the final synthesis cycle, cleave the oligonucleotide from the CPG support using concentrated ammonium hydroxide/ethanol.
-
Heat the solution to remove base-protecting groups.
-
Remove the 2'-O-TBDMS groups using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
-
Purification:
Protocol 3: Nuclease Resistance Assay
This protocol assesses the stability of L-RNA modified oligonucleotides in the presence of nucleases.
Materials:
-
Purified L-RNA modified ASO.
-
Control oligonucleotides (unmodified DNA, PS-modified).
-
Human serum or a solution of a specific nuclease (e.g., S1 nuclease, snake venom phosphodiesterase).
-
Reaction buffer (e.g., Tris-HCl, MgCl2).
-
Stop solution (e.g., EDTA).
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Gel loading buffer.
-
Staining solution (e.g., SYBR Gold) or radiolabeling of oligonucleotides.
Procedure:
-
Reaction Setup:
-
Incubate a fixed amount of each oligonucleotide (e.g., 1 µM) with human serum (e.g., 50% v/v) or a nuclease solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the stop solution on ice to inactivate the nucleases.
-
-
Analysis:
-
Mix the quenched samples with gel loading buffer and heat to denature.
-
Separate the samples on a denaturing polyacrylamide gel.
-
Visualize the oligonucleotide bands by staining or autoradiography.
-
-
Quantification:
-
Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software.
-
Calculate the percentage of intact oligonucleotide remaining relative to the zero time point.
-
Determine the half-life (t½) of each oligonucleotide.
-
Protocol 4: RNase H Cleavage Assay
This protocol evaluates the ability of an L-RNA modified gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
L-RNA modified gapmer ASO.
-
Target RNA transcript (radiolabeled or fluorescently labeled).
-
Recombinant RNase H1.
-
RNase H reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).
-
Stop solution (e.g., EDTA).
-
Denaturing polyacrylamide gel.
-
Gel loading buffer.
Procedure:
-
Hybridization:
-
Anneal the ASO with the target RNA by heating the mixture to 90°C and then slowly cooling to room temperature to form the ASO/RNA duplex.
-
-
Cleavage Reaction:
-
Initiate the reaction by adding RNase H1 to the ASO/RNA duplex in the reaction buffer.
-
Incubate at 37°C.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Analysis:
-
Stop the reaction by adding EDTA.
-
Analyze the reaction products on a denaturing polyacrylamide gel.
-
Visualize the cleavage products by autoradiography or fluorescence imaging.
-
-
Interpretation:
-
The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage at the site targeted by the ASO's DNA gap.
-
Protocol 5: Melting Temperature (Tm) Analysis
This protocol determines the thermal stability of the duplex formed between the L-RNA modified ASO and its complementary RNA target.
Materials:
-
L-RNA modified ASO.
-
Complementary RNA oligonucleotide.
-
Melting buffer (e.g., saline-sodium citrate buffer).
-
UV-Vis spectrophotometer with a temperature controller.
Procedure:
-
Sample Preparation:
-
Mix equimolar amounts of the ASO and its complementary RNA in the melting buffer.
-
-
Measurement:
-
Place the sample in the spectrophotometer.
-
Heat the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Monitor the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the transition in the melting curve.
-
Visualizations
Caption: Workflow for L-RNA modified antisense oligonucleotides.
Caption: Antisense mechanism of an L-RNA modified gapmer ASO.
References
- 1. researchgate.net [researchgate.net]
- 2. 2'-C-Branched Ribonucleosides: Synthesis of the Phosphoramidite Derivatives of 2'-C-beta-Methylcytidine and Their Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. atdbio.com [atdbio.com]
- 5. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
Application Note: Comprehensive Structural and Conformational Characterization of L-ribosides using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-ribosides, the enantiomers of the naturally abundant D-ribosides, are critical components of synthetic nucleoside analogs used in antiviral and anticancer therapies. Their incorporation into nucleic acids can lead to chain termination or disrupt viral replication, making their precise structural and conformational characterization essential for drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of the constitution, configuration, and conformation of these molecules in solution.[1] This application note provides a detailed set of protocols for the characterization of L-ribosides using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Overall Workflow for L-riboside Characterization
The structural analysis of an L-riboside by NMR spectroscopy follows a systematic workflow. The process begins with sample preparation, followed by the acquisition of a series of NMR spectra. Each experiment provides specific pieces of structural information, which are then integrated to build a complete model of the molecule.
References
Application Note: HPLC Methodology for the Separation of L-Ribofuranose Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ribofuranose, a key pentose sugar, is a critical component of various biologically active molecules, including nucleoside analogues used in antiviral and anticancer therapies. The anomeric configuration (α or β) at the C1 position of the furanose ring significantly influences the biological activity and physicochemical properties of these molecules. Therefore, a robust and reliable analytical method for the separation and quantification of L-ribofuranose anomers is essential for research, development, and quality control in the pharmaceutical industry. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) methodology for the effective separation of L-ribofuranose anomers.
Principle of Separation
The separation of L-ribofuranose anomers is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[1][2][3] This creates a water-enriched layer on the surface of the stationary phase, into which the polar sugar molecules can partition. The differential interaction of the α and β anomers with the stationary phase, based on their subtle differences in polarity and stereochemistry, allows for their separation. Chiral chromatography can also be employed for the simultaneous separation of enantiomers and anomers.[4][5]
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC separation of L-ribofuranose anomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended for the detection of underivatized sugars due to their lack of a UV chromophore. A Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can also be used for enhanced sensitivity and specificity.
-
HPLC Column: A HILIC-based column is the primary choice. Amide- or amino-bonded stationary phases are commonly used for sugar analysis.[1] A chiral column, such as one with a polysaccharide-based chiral stationary phase, can also be effective.[4][5]
-
Solvents and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Ammonium acetate or ammonium formate, LC-MS grade (if using MS detection)
-
L-Ribose standard
-
Sample Preparation
-
Standard Solution: Prepare a stock solution of L-ribose in the mobile phase at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) for linearity assessment.
-
Sample Solutions: Dissolve the sample containing L-ribofuranose in the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following table summarizes a typical set of HPLC conditions for the separation of L-ribofuranose anomers. Optimization may be required based on the specific column and system used.
| Parameter | Condition |
| Column | Amide-bonded HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic: 85:15 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (Note: Higher temperatures, e.g., 70-80°C, can lead to the coalescence of anomeric peaks due to increased mutarotation)[6][7] |
| Injection Volume | 10 µL |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
Quantitative Data Summary
The following table presents hypothetical quantitative data for the separation of L-ribofuranose anomers based on the described HPLC method. Actual values may vary depending on the specific experimental setup.
| Anomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| β-L-ribofuranose | 8.5 | 125000 | - |
| α-L-ribofuranose | 9.8 | 85000 | 1.8 |
Experimental Workflow
The logical flow of the HPLC analysis for L-ribofuranose anomer separation is depicted in the following diagram.
Caption: Experimental workflow for the HPLC separation and analysis of L-ribofuranose anomers.
Discussion
The presented HILIC method provides a reliable approach for the separation of L-ribofuranose anomers. The choice of an amide-bonded stationary phase offers good selectivity for polar sugars. The isocratic mobile phase composition of 85:15 acetonitrile to water provides a good balance between retention and elution of the anomers.
It is important to control the column temperature, as temperature can affect the rate of mutarotation, the equilibrium between the α and β anomers.[7] Lower temperatures slow down the interconversion, allowing for better resolution of the two anomeric peaks. Conversely, if the goal is to have a single peak representing the total L-ribose content, a higher column temperature can be employed to accelerate mutarotation and cause the two peaks to coalesce.[6][7]
The use of RI or ELSD is suitable for quantitative analysis. For applications requiring higher sensitivity or structural confirmation, coupling the HPLC system to a mass spectrometer is recommended.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC separation of L-ribofuranose anomers. The methodology, utilizing HILIC with RI or ELSD detection, is robust and suitable for routine analysis in research and industrial settings. The provided workflow and quantitative data serve as a valuable resource for scientists and professionals involved in the analysis of carbohydrates and related pharmaceutical compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shodex.com [shodex.com]
- 7. shodex.com [shodex.com]
Troubleshooting & Optimization
How to improve the yield of beta-L-ribofuranose synthesis.
Technical Support Center: Beta-L-Ribofuranose Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to optimize the synthesis of this compound and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for L-ribose synthesis, and which offers the best yield?
A1: L-ribose, the precursor for this compound derivatives, is a rare sugar not commonly found in nature. Therefore, it is typically synthesized from more abundant sugars. The two primary starting materials are D-ribose and L-arabinose.
-
From D-Ribose: This multi-step synthesis involves protecting the hydroxymethyl group, reducing the aldehyde, converting to a tetraester, and a series of oxidation and hydrolysis steps. An efficient six-step synthesis from D-ribose can achieve an overall yield of 39%.
-
From L-arabinose: A simple four-step method starting from a protected L-arabinose derivative has been reported to achieve a high overall yield of 76.3%. The key steps involve Swern oxidation followed by a stereoselective reduction.
For industrial-scale production, enzymatic and microbial biotransformation methods are gaining attention as they can offer advantages over more complex chemical syntheses.
Q2: How can I control the anomeric selectivity to favor the this compound isomer?
A2: Controlling anomeric selectivity is crucial as the synthesis often produces a mixture of α and β-anomers, with the β-anomer typically being the desired product for pharmaceutical applications. The ratio of β to α anomers can range from 2:1 to 3:1 in many crude products.
Strategies to improve β-selectivity include:
-
Choice of Protecting Groups: The protecting groups on the sugar ring, particularly at the C2 position, can direct the stereochemical outcome of glycosylation. Bulky silyl groups, for example, can influence the conformation of the sugar and favor the formation of the β-anomer. Conformationally restricted protecting groups, such as a 2,3-O-xylylene group, have also been used to achieve beta-selective glycosylation.
-
Reaction Conditions: The solvent, catalyst, and temperature play a significant role. For instance, in the synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose, using acetic acid as the solvent medium for both acetylation and acetolysis steps can result in high yields of the desired product. One protocol using pyridine with acetic anhydride and acetic acid achieved a crude product with an α/β anomer ratio of 6/94.
-
Purification: Even with optimized conditions, some α-anomer is likely to form. The pure β-anomer can often be isolated from the anomeric mixture via recrystallization. Adding water to the reaction mixture followed by cooling can selectively precipitate the pure β-anomer.
Q3: What role do protecting groups play in the overall synthesis strategy?
A3: Protecting groups are essential in multi-step carbohydrate synthesis to ensure regioselectivity and stereoselectivity. In this compound synthesis, they serve several functions:
-
Prevent Unwanted Reactions: They mask reactive hydroxyl groups, preventing them from participating in reactions where they are not intended to.
-
Influence Ring Conformation: Locking the ribose in its furanose form is critical. A common strategy is to use a labile protecting group on the primary C5 hydroxyl, such as a 4-methoxytrityl (MMTr) group.
-
Direct Stereoselectivity: As mentioned in Q2, the nature and position of protecting groups can sterically hinder one face of the sugar, directing incoming reagents to the opposite face and thereby controlling anomeric selectivity.
Troubleshooting Guide
Problem 1: Low Overall Yield
| Possible Cause | Suggested Solution | Citation |
| Suboptimal Starting Material or Route | The choice of synthetic pathway significantly impacts yield. A four-step synthesis from L-arabinose (76.3% yield) is reported to be higher yielding than a six-step route from D-ribose (39% yield). | |
| Inefficient Oxidation Step | When oxidizing a hydroxymethyl group to an aldehyde (a key step in converting from D-ribose), the choice of method is critical. Swern oxidation has been shown to give the highest yields compared to other methods. | |
| Losses During Purification | Significant product loss can occur during the isolation of the pure β-anomer from the α/β mixture. Optimize recrystallization conditions by carefully selecting solvents and controlling cooling rates. Adding water and cooling to 0-10°C can selectively precipitate the β-anomer. | |
| Incomplete Reactions | Monitor reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider adjusting the temperature, reaction time, or checking the purity/activity of reagents and catalysts. |
Problem 2: Poor β-Anomer Selectivity (High α/β Ratio)
| Possible Cause | Suggested Solution | Citation |
| Incorrect Solvent System | The solvent can influence the equilibrium of anomers. Using acetic acid as the solvent medium for acetylation and acetolysis reactions has been shown to produce high yields of the β-anomer. | |
| Suboptimal Catalyst or Promoter | Lewis acids are often used to promote glycosylation. The type and amount of catalyst can affect the anomeric ratio. For example, zinc chloride has been used as a catalyst in the synthesis of 1-O-benzyl-β-D-ribofuranose derivatives. | |
| Ineffective Stereodirecting Groups | The protecting group at the C2 position has a strong influence on selectivity. Ensure a participating protecting group (e.g., acetyl) is present if SN2-like inversion is desired for β-selectivity. | |
| Reaction Temperature | Lower temperatures often favor the thermodynamically more stable product, which can sometimes be the β-anomer. Experiment with running the glycosylation step at a lower temperature. |
Data Presentation: Comparison of Synthesis Strategies
| Starting Material | Key Steps | Number of Steps | Overall Yield | Reference |
| L-arabinose | Protection, Swern oxidation, Stereoselective reduction, Deprotection | 4 | 76.3% | |
| D-ribose | Tritylation, Reduction, Peracetylation, Detritylation, Swern oxidation, Hydrolysis | 6 | 39% | |
| L-ribose | Acetal formation, Acetylation, Acetoysis | 3 | 57% (pure β-anomer after recrystallization) | |
| L-ribose | Acetylation with Pyridine/Acetic Anhydride/Acetic Acid | 3 | 73% (β-anomer in crude mixture with 94% β-selectivity) |
Experimental Protocols
Protocol 1: High-Yield Synthesis of L-Ribose from L-Arabinose Derivative
This protocol outlines the key conversion step involving Swern oxidation and stereoselective reduction. Note: This assumes the starting protected L-arabinose derivative is available.
-
Swern Oxidation:
-
To a solution of oxalyl chloride in dichloromethane (DCM) at -78°C, add dimethyl sulfoxide (DMSO) dropwise.
-
After stirring for 15 minutes, add a solution of the protected L-arabinose derivative in DCM.
-
Continue stirring for 30 minutes, then add triethylamine (TEA).
-
Allow the reaction to warm to room temperature. Quench with water and perform an aqueous workup to isolate the intermediate ketone.
-
-
Stereoselective Reduction:
-
Dissolve the ketone in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0°C or lower.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise. The choice of reducing agent is critical for achieving stereoselectivity and inversion at the C2 position.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction, remove the solvent, and purify the resulting protected L-ribose.
-
-
Deprotection:
-
Remove the protecting groups under appropriate conditions (e.g., acid hydrolysis for acetals) to yield L-ribose.
-
Protocol 2: Preparation and Isolation of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose
-
Acetal Formation:
-
Suspend L-ribose in methanol.
-
Slowly add concentrated sulfuric acid while maintaining the temperature at approximately 20°C.
-
Stir for 3 hours to form the methyl L-ribofuranoside.
-
-
Acetylation & Acetolysis:
-
Neutralize the reaction with a weak base like lithium carbonate.
-
Distill off a portion of the methanol under reduced pressure.
-
Add acetic acid, followed by the slow addition of sulfuric acid while keeping the temperature at 20±5°C.
-
Slowly add acetic anhydride over 2 hours at the same temperature to form the tetra-acetylated L-ribofuranose mixture.
-
-
Isolation of β-Anomer:
-
Upon reaction completion, add water to the reaction mixture.
-
Cool the mixture to 0-5°C and age for at least 2 hours to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to afford pure 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose.
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low-yield this compound synthesis.
Technical Support Center: Stereospecific Synthesis of L-Nucleosides
Welcome to the technical support center for the stereospecific synthesis of L-nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this field.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to help diagnose and resolve problems in your experimental workflow.
Q1: Why is my glycosylation reaction resulting in a low yield of the desired β-anomer and a high proportion of the α-anomer?
A: Achieving high β-selectivity is a primary challenge in L-nucleoside synthesis. The formation of the undesired α-anomer is a common side reaction influenced by several factors. The stereochemical outcome at the anomeric carbon is often determined by the reaction mechanism, which can be controlled by the choice of protecting groups, catalyst, and solvent.[1]
Possible Causes & Troubleshooting Strategies:
-
Lack of a Neighboring Participating Group: A protecting group at the C2'-position (e.g., an acyl group like benzoyl or acetyl) is crucial for directing the stereochemistry. It forms a cyclic cation intermediate (e.g., a dioxolenium ion) that blocks the α-face of the sugar ring. The incoming nucleobase can then only attack from the β-face, leading to the desired 1,2-trans product (the β-L-nucleoside).[1]
-
Solution: Employ a C2'-acyl protecting group (e.g., -OAc, -OBz). Avoid non-participating groups like benzyl (-OBn) or silyl ethers (-OTBS) at the C2' position if high β-selectivity is required.[1]
-
-
Suboptimal Lewis Acid or Promoter: The choice and concentration of the Lewis acid are critical in glycosylation reactions like the Vorbrüggen method. Strong Lewis acids can promote an SN1-type mechanism, leading to an equilibrium mixture of anomers, while milder conditions can favor the SN2-like pathway dictated by the participating group.[1]
-
Solution: Screen different Lewis acids and their concentrations. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common and effective catalyst for promoting glycosylation with high β-selectivity when a participating group is present.[1] Avoid stronger Lewis acids like SnCl₄ if you are experiencing low β-selectivity.
-
-
Solvent Effects: The reaction solvent can significantly influence the stability of intermediates and the overall reaction pathway. Nitrile-containing solvents are known to participate in the reaction, forming an intermediate that favors the formation of the β-anomer. Ethereal solvents, on the other hand, may favor the formation of the α-anomer.
-
Solution: Acetonitrile is often a good solvent choice as it can participate in the reaction to form an intermediate that favors β-attack. Dichloromethane (DCM) or dichloroethane (DCE) are also commonly used. Avoid ethereal solvents like tetrahydrofuran (THF) or diethyl ether if you are observing a high proportion of the α-anomer.
-
Q2: My analysis shows the presence of an incorrect sugar isomer in my product mixture. What could be the cause?
A: The presence of an incorrect sugar isomer, such as an L-arabino instead of an L-ribo configuration, is likely due to epimerization at a stereocenter on the sugar backbone. This can happen to the L-sugar starting material before the glycosylation step.[1]
Possible Causes & Troubleshooting Strategies:
-
Harsh Reaction Conditions: Exposure of the L-sugar to harsh acidic or basic conditions during workup or protecting group manipulations prior to glycosylation can induce epimerization.
-
Solution: Ensure the purity of your starting L-sugar. Use buffered or neutral conditions where possible for protection and deprotection steps. Avoid prolonged exposure to strong acids or bases.[1]
-
Q3: The nucleobase has attached at the wrong nitrogen atom (e.g., N7 instead of N9 in purines). How can I improve regioselectivity?
A: Achieving the correct regioselectivity (N1 for pyrimidines, N9 for purines) is a common challenge, particularly with purine bases which have multiple nucleophilic nitrogen atoms.
Possible Causes & Troubleshooting Strategies:
-
Incomplete Silylation of the Nucleobase: In the Vorbrüggen reaction, the nucleobase is typically silylated to increase its solubility and reactivity. Incomplete silylation can leave other nitrogen atoms available for reaction.
-
Solution: The Vorbrüggen reaction using a silylated base is generally the most reliable method for achieving correct regioselectivity.[1] Ensure complete silylation of the nucleobase before adding the sugar donor. This can be achieved by using a sufficient excess of the silylating agent (e.g., HMDS) and ensuring the reaction goes to completion.[1]
-
-
Lewis Acid Coordination: Strong Lewis acids can coordinate to the nucleobase, potentially altering the most nucleophilic site and leading to undesired constitutional isomers.[1]
-
Solution: Use a milder Lewis acid like TMSOTf. Avoid strong Lewis acids like SnCl₄ if you are experiencing regioselectivity issues.[1]
-
Q4: My overall yield is low due to a complex mixture of byproducts. How can I diagnose the issue?
A: Low yields can stem from multiple side reactions beyond anomerization or poor regioselectivity. Degradation of the sugar donor, formation of bis-glycosylated products, or reactions involving protecting groups can all contribute.[1]
Diagnostic Approach:
-
Analyze the Crude Reaction Mixture: Before purification, use techniques like TLC, HPLC, and LC-MS to identify the major components of the crude product.
-
Identify Byproducts: Compare the masses and retention times to potential side products. Are there unreacted starting materials? Is there evidence of sugar degradation?
-
Systematic Troubleshooting: Based on the identified byproducts, refer to the specific troubleshooting guides above (Q1-Q3) to address issues of stereoselectivity and regioselectivity. If other byproducts are present, consider the stability of your protecting groups and the reaction temperature.
Data Presentation
Table 1: Influence of Reaction Parameters on Anomeric Selectivity (β:α Ratio) in L-Nucleoside Synthesis
| Parameter | Condition A | β:α Ratio (Typical) | Condition B | β:α Ratio (Typical) |
| C2' Protecting Group | Participating (e.g., Benzoyl) | High (e.g., >10:1) | Non-participating (e.g., Benzyl) | Low (e.g., ~1:1 to 1:3) |
| Lewis Acid | Mild (e.g., TMSOTf) | High | Strong (e.g., SnCl₄) | Lower |
| Solvent | Nitrile (e.g., Acetonitrile) | High (Favors β) | Ethereal (e.g., THF) | Low (Favors α) |
Note: The actual ratios can vary significantly depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Methodology for Vorbrüggen Glycosylation of an L-Ribose Derivative
This protocol describes a general procedure for the stereospecific synthesis of a protected β-L-ribonucleoside.
1. Silylation of the Nucleobase:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), suspend the nucleobase (1.0 equivalent) in anhydrous acetonitrile.
-
Add hexamethyldisilazane (HMDS) (2.0-3.0 equivalents) and a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate.
-
Heat the mixture to reflux (approximately 80-85 °C) until the solution becomes clear, indicating the formation of the silylated nucleobase. This may take several hours.
-
Cool the reaction mixture to room temperature.[1]
2. Glycosylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the protected L-sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) (1.0-1.2 equivalents) in anhydrous acetonitrile.
-
Cool the sugar solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid, TMSOTf (1.2-1.5 equivalents), to the sugar solution and stir for 15 minutes.
-
Add the previously prepared silylated nucleobase solution to the activated sugar solution via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the sugar donor (typically 4-24 hours).[1]
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the protected L-nucleoside.[1]
4. Deprotection:
-
The benzoyl protecting groups can be removed by treating the purified product with a solution of sodium methoxide (NaOMe) in methanol or with methanolic ammonia at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) or acetic acid, filter, and concentrate to yield the final deprotected L-nucleoside.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in L-nucleoside synthesis.
References
Best practices for the storage and handling of beta-L-ribofuranose to ensure stability.
This technical support center provides best practices for the storage and handling of beta-L-ribofuranose to ensure its stability for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
For long-term stability, it is recommended to store solid this compound in a cool, dry, well-ventilated area, with temperatures ranging from ambient to refrigerated conditions. For enhanced stability, especially for high-purity materials intended for sensitive applications, storage at -15°C to -25°C under an inert atmosphere like argon or nitrogen is advisable.[1]
Q2: How sensitive is this compound to humidity?
This compound is a hygroscopic solid. It is crucial to store it in a tightly sealed container in a dry environment to prevent moisture absorption, which can lead to degradation. Avoid leaving the container open to the atmosphere for extended periods.
Q3: Should this compound be protected from light?
Yes, protection from light is recommended as a precautionary measure to prevent potential light-induced degradation.[1] Store the compound in an opaque container or in a dark location.
Q4: What is the stability of this compound in aqueous solutions?
This compound, like its D-enantiomer, is known to be unstable in aqueous solutions, with its stability being highly dependent on pH and temperature. At neutral pH (7.0), the half-life of ribose can be as short as 73 minutes at 100°C and 44 years at 0°C.[1] Therefore, it is strongly recommended to prepare aqueous solutions fresh before use.
Q5: In which solvents is this compound soluble?
Derivatives of this compound, such as 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, are soluble in organic solvents like chloroform. The solubility of the unmodified this compound in various organic solvents may be limited, and it is advisable to consult the specific product's technical data sheet.
Q6: What are the primary degradation pathways for this compound?
In aqueous solutions, ribose can undergo several degradation reactions, including isomerization to other pentoses, and decomposition into smaller molecules. The Maillard reaction, a reaction with amino acids, is a rapid and irreversible decomposition pathway for sugars like ribose.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Enzymatic Assays
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected enzyme activity | Degradation of this compound in the assay buffer. | Prepare the this compound solution fresh immediately before starting the assay. Keep the stock solution on ice if the experiment is lengthy. |
| High background signal | Contamination of the this compound with impurities or degradation products. | Use high-purity this compound. Consider purifying the compound if its purity is in doubt. Run a blank control with the assay buffer to check for background signal. |
| Assay variability between replicates | Inconsistent concentrations of this compound due to degradation. | Ensure thorough mixing of the stock solution before aliquoting. Prepare a master mix for the assay to ensure uniform concentration across all wells. |
Issue 2: Problems in Chemical Synthesis (e.g., Glycosylation)
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired glycosylated product | Degradation of this compound under the reaction conditions. | If the reaction is conducted in solution, minimize the reaction time and temperature where possible. Consider using a protected form of this compound (e.g., acetylated) to improve stability and solubility. |
| Formation of multiple side products | Isomerization of the furanose ring to the more stable pyranose form. | Use reaction conditions that favor the kinetic furanose product. This may involve the use of specific catalysts or protecting group strategies. |
| Difficulty in purifying the final product | Presence of unreacted starting material and degradation products. | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Employ appropriate chromatographic techniques for purification and analyze fractions carefully. |
Issue 3: Analytical Issues (e.g., HPLC Analysis)
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks | On-column degradation or interaction with the stationary phase. | Use a column specifically designed for carbohydrate analysis. Ensure the mobile phase is compatible with the analyte and consider adjusting the pH or using additives to improve peak shape. |
| Appearance of unexpected peaks over time | Degradation of this compound in the prepared sample. | Analyze samples as quickly as possible after preparation. If samples need to be stored in an autosampler, ensure it is temperature-controlled (e.g., 4°C). |
| Poor reproducibility of retention times | Changes in the equilibrium between anomers in solution. | Allow the prepared standard and sample solutions to equilibrate for a consistent period before injection to ensure a stable anomeric ratio. |
Stability Data
The stability of ribose in aqueous solution is highly dependent on pH and temperature. The following table summarizes the half-life of ribose at various conditions as reported by Larralde, Robertson, and Miller (1995). While this data is for D-ribose, it provides a strong indication of the stability of L-ribose under similar conditions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 100 | 73 minutes |
| 7.0 | 0 | 44 years |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by HPLC
1. Objective: To determine the purity of a solid sample of this compound and to monitor its degradation over time in an aqueous solution.
2. Materials:
- This compound sample
- HPLC-grade water
- HPLC system with a Refractive Index (RI) detector
- Carbohydrate analysis column (e.g., a column with L22 packing material)
- Volumetric flasks and pipettes
- 0.22 µm syringe filters
3. HPLC Conditions:
- Column: Shodex SUGAR KS-801 (or equivalent)
- Mobile Phase: HPLC-grade water
- Flow Rate: 1.0 mL/min
- Column Temperature: 80°C
- Detector: Refractive Index (RI) at 40°C
- Injection Volume: 10 µL
4. Procedure:
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A logical approach to troubleshooting experimental issues.
References
Technical Support Center: Optimizing Glycosylation Reactions with L-Ribose Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycosylation reactions involving L-ribose derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the stereoselectivity (α vs. β) of L-ribose glycosylation?
A1: The stereochemical outcome of L-ribose glycosylation is a complex interplay of several factors. The most influential are the choice of protecting groups on the L-ribose donor, the nature of the glycosyl acceptor, the solvent system, and the promoter or catalyst used. For instance, participating protecting groups at the C-2 position, such as acyl groups, typically favor the formation of 1,2-trans glycosidic bonds through the formation of an intermediate dioxolenium ion. Conversely, non-participating groups like benzyl ethers at C-2 are often employed to achieve 1,2-cis glycosides, although this can sometimes lead to mixtures of anomers.[1][2][3] The electronic effects of substituents on the furanose ring also play a crucial role, with the C-3 alkoxy group having a dominant effect on the stereoselectivity of nucleophilic attack.[4][5][6]
Q2: How can I improve the yield of my L-ribosylation reaction?
A2: Low yields in L-ribosylation reactions can stem from several issues, including incomplete reaction, degradation of the starting materials or products, and the formation of side products. To improve yields, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants.
-
Choice of Activator/Promoter: The selection of an appropriate activator for the glycosyl donor is critical. Common activators include Lewis acids like TMSOTf. The concentration of the activator should also be optimized.
-
Inert Atmosphere: L-ribose derivatives and the activated intermediates can be sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation and improve yields.
-
Purification Method: Inefficient purification can lead to significant product loss. Column chromatography with an appropriate stationary and mobile phase is a common method for purifying ribosides.[7][8][9]
Q3: What are the recommended protecting group strategies for L-ribose derivatives in glycosylation reactions?
A3: The choice of protecting groups is paramount for a successful glycosylation reaction. A well-designed protecting group strategy can influence stereoselectivity, reactivity, and the ease of final deprotection.
-
For 1,2-trans Glycosides: Utilize a participating group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group.
-
For 1,2-cis Glycosides: Employ a non-participating group at C-2, like a benzyl (Bn) ether. However, be aware that this may lead to a mixture of anomers.
-
Protecting Other Hydroxyls: The C-3 and C-5 hydroxyl groups are typically protected with benzyl ethers or silyl ethers (e.g., TBDMS) to prevent side reactions.
-
Orthogonal Protecting Groups: Employing protecting groups that can be removed under different conditions (orthogonal protecting groups) allows for selective deprotection of specific hydroxyl groups for further modifications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive catalyst/promoter.2. Poorly reactive glycosyl donor or acceptor.3. Inappropriate reaction temperature.4. Presence of moisture or other inhibitors. | 1. Use a fresh batch of catalyst/promoter.2. Verify the quality and purity of starting materials. Consider using a more reactive donor (e.g., a trichloroacetimidate).3. Optimize the temperature; some reactions require cooling while others need heating.4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere using anhydrous solvents. |
| Poor stereoselectivity (mixture of α and β anomers) | 1. Use of a non-participating group at C-2.2. Inappropriate solvent.3. Reaction temperature is too high. | 1. If a specific anomer is desired, consider changing the protecting group strategy (e.g., use an acyl group at C-2 for 1,2-trans products).2. The solvent can significantly influence the stereochemical outcome.[10][11][12] Screen different solvents (e.g., dichloromethane, acetonitrile, diethyl ether).3. Lowering the reaction temperature can sometimes improve stereoselectivity. |
| Formation of side products (e.g., orthoesters, degradation products) | 1. Reaction conditions are too harsh (e.g., high temperature, strong acid).2. Presence of water in the reaction mixture.3. Instability of the glycosyl donor or acceptor. | 1. Use milder reaction conditions (lower temperature, less concentrated catalyst).2. Ensure the use of anhydrous solvents and reagents.3. Check the stability of your starting materials under the reaction conditions. |
| Difficulty in purifying the product | 1. Co-elution of the product with starting materials or byproducts.2. Decomposition of the product on the chromatography column. | 1. Optimize the chromatography conditions (e.g., change the solvent system, use a different type of silica gel).2. Consider alternative purification methods such as recrystallization or preparative HPLC.3. If the product is unstable on silica gel, consider using a neutral or basic stationary phase (e.g., alumina). |
Quantitative Data Summary
Table 1: Influence of C-2 Protecting Group on Stereoselectivity of Ribosylation
| C-2 Protecting Group | Glycosyl Donor | Acceptor | Solvent | Promoter | α:β Ratio | Yield (%) | Reference |
| Benzoyl (Bz) | 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose | Silylated Thymine | Acetonitrile | TMSOTf | >95:5 (β) | 85 | Fictionalized Data for Illustrative Purposes |
| Benzyl (Bn) | 1-O-Acetyl-2,3,5-tri-O-benzyl-L-ribofuranose | Silylated Adenine | Dichloromethane | TMSOTf | 60:40 | 70 | Fictionalized Data for Illustrative Purposes |
| Pivaloyl (Piv) | 1-O-Acetyl-2,3,5-tri-O-pivaloyl-L-ribofuranose | Silylated Uracil | Toluene | BF₃·OEt₂ | >98:2 (β) | 92 | Fictionalized Data for Illustrative Purposes |
Table 2: Effect of Solvent on the Glycosylation of a Benzylated L-Ribose Donor
| Solvent | Promoter | Temperature (°C) | α:β Ratio | Yield (%) | Reference |
| Dichloromethane | TMSOTf | -20 | 65:35 | 72 | Fictionalized Data for Illustrative Purposes |
| Acetonitrile | TMSOTf | -20 | 40:60 | 68 | Fictionalized Data for Illustrative Purposes |
| Diethyl Ether | TMSOTf | -20 | 80:20 | 65 | Fictionalized Data for Illustrative Purposes |
| Toluene | TMSOTf | -20 | 75:25 | 70 | Fictionalized Data for Illustrative Purposes |
Experimental Protocols
Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (A Common Glycosyl Donor)
-
Materials: L-Ribose, Acetic Anhydride, Pyridine, Benzoyl Chloride, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Silica Gel for column chromatography.
-
Procedure:
-
Dissolve L-ribose in a mixture of acetic anhydride and pyridine at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvents under reduced pressure to obtain the per-O-acetylated L-ribose.
-
Dissolve the crude product in anhydrous DCM.
-
Add benzoyl chloride and a catalytic amount of a Lewis acid (e.g., SnCl₄) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by silica gel column chromatography to afford the title compound.
-
Protocol 2: General Procedure for the Glycosylation of an Alcohol with a Ribofuranosyl Donor
-
Materials: Glycosyl donor (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose), Glycosyl acceptor (an alcohol), Anhydrous DCM, Molecular sieves (4 Å), Promoter (e.g., TMSOTf).
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C).
-
Add the promoter (e.g., TMSOTf) dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the desired glycoside.
-
Visualizations
Caption: Experimental workflow for a typical L-ribose glycosylation reaction.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective C-glycosylation reactions of ribose derivatives: electronic effects of five-membered ring oxocarbenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 7. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yields in L-ribosylation chemical reactions.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in L-ribosylation chemical reactions. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides
Section 1: Issues with Starting Materials and Reagents
Question 1: My L-ribosylation reaction is resulting in a low yield or failing completely. How can I troubleshoot issues related to my starting materials?
Answer: Low yields in L-ribosylation reactions can often be traced back to the quality and handling of the starting materials. Here are key aspects to investigate:
-
Purity of L-Ribose Donor and Acceptor: Impurities in either the L-ribose donor or the glycosyl acceptor can significantly inhibit the reaction. Ensure the purity of your starting materials using techniques like NMR or mass spectrometry. The presence of even small amounts of water or other nucleophiles can consume the activated donor and lead to side reactions.
-
Stability of the Glycosyl Donor: L-ribosyl donors can be unstable. For instance, glycosyl halides are highly reactive and sensitive to moisture. It's crucial to use freshly prepared or properly stored donors. The choice of protecting groups on the L-ribose donor also affects its stability and reactivity. Electron-withdrawing groups, such as acetyl or benzoyl groups, can "disarm" the donor, making it less reactive, while electron-donating groups like benzyl ethers can "arm" it, increasing reactivity.[1][2]
-
Protecting Group Strategy: The protecting groups on both the donor and acceptor are critical for a successful reaction.[3][4] An inadequate protecting group strategy can lead to side reactions at other hydroxyl groups. Ensure that the protecting groups are stable under the reaction conditions and can be removed without affecting the desired glycosidic bond.[5][6] For complex molecules, an orthogonal protecting group strategy is often necessary.[3]
-
Molar Ratio of Donor to Acceptor: The stoichiometry of the reactants is crucial. Typically, a slight excess of the glycosyl donor (1.2 to 1.5 equivalents) is used to drive the reaction to completion. However, a large excess can complicate purification. It is advisable to perform small-scale test reactions to determine the optimal molar ratio.
Section 2: Reaction Conditions
Question 2: I've confirmed the quality of my starting materials, but my yields are still low. What reaction conditions should I optimize?
Answer: Optimizing reaction conditions is a critical step in improving the yield of L-ribosylation reactions. Consider the following factors:
-
Catalyst/Promoter: The choice and amount of catalyst or promoter are paramount. Common promoters for glycosylation include Lewis acids like TMSOTf or BF₃·Et₂O.[4] The activity of the catalyst can be affected by trace amounts of water, so ensure all reagents and solvents are anhydrous. The table below provides a hypothetical comparison of different catalysts on yield.
Catalyst/Promoter Solvent Temperature (°C) Time (h) Yield (%) TMSOTf DCM -20 to 0 4 75 BF₃·Et₂O DCM 0 to RT 6 60 Silver Triflate Toluene -40 to RT 8 65 NIS/TfOH DCM/Ether -78 to -40 2 85 This table is a representative example and actual yields will vary depending on the specific substrates and other reaction conditions.
-
Solvent: The choice of solvent can significantly impact the reaction outcome by influencing the solubility of reactants and the stability of intermediates.[7][8] Dichloromethane (DCM), acetonitrile, toluene, and ether are commonly used. The solvent must be anhydrous.
-
Temperature: Glycosylation reactions are often temperature-sensitive. Many reactions are initiated at low temperatures (e.g., -78°C or -40°C) to control the reaction rate and minimize side reactions, and then slowly warmed to room temperature.[9]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the decomposition of the product or the formation of side products.
-
Inert Atmosphere: Many reagents used in glycosylation are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the degradation of reagents and the formation of byproducts.
Section 3: Side Reactions and Byproducts
Question 3: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the common side reactions in L-ribosylation, and how can I minimize them?
Answer: The formation of side products is a frequent challenge in glycosylation chemistry. Here are some common side reactions and strategies to mitigate them:
-
Hydrolysis of the Glycosyl Donor: If trace amounts of water are present, the activated glycosyl donor can be hydrolyzed back to the corresponding hemiacetal, which is unreactive. To avoid this, ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Orthoester Formation: With participating protecting groups at the C2 position (like acetate or benzoate), the formation of a stable orthoester byproduct can occur. This can sometimes be minimized by changing the reaction conditions (e.g., using a different promoter system) or by using a non-participating protecting group at C2, although this may affect stereoselectivity.[3]
-
Anomerization: The formation of a mixture of α and β anomers is a common issue. The stereochemical outcome is influenced by the protecting group at C2, the solvent, the temperature, and the nature of the glycosyl donor and acceptor.[10] A participating group at C2 generally leads to the formation of the 1,2-trans product.
-
Elimination and Rearrangement Products: Under strongly acidic or basic conditions, or at elevated temperatures, elimination and rearrangement reactions can occur. Careful control of pH and temperature is essential.
Troubleshooting Workflow for Low Yields
Caption: A flowchart for systematically troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the best leaving group for an L-ribosyl donor? There is no single "best" leaving group, as the optimal choice depends on the specific reaction. Common leaving groups include halides (bromide, iodide), trichloroacetimidates, and thioethers. Trichloroacetimidates are often favored due to their stability and ease of activation under mildly acidic conditions.[1][2]
Q2: How do I choose the right protecting groups for my L-ribose? The choice of protecting groups is critical and depends on your overall synthetic strategy.[3][4][5][6]
-
For 1,2-trans glycosylation: Use a participating group (e.g., acetate, benzoate) at the C2 position.
-
For 1,2-cis glycosylation: Use a non-participating group (e.g., benzyl, silyl ether) at the C2 position.
-
Orthogonal protection: If you need to selectively deprotect different hydroxyl groups later in the synthesis, use orthogonal protecting groups (e.g., silyl ethers, benzyl ethers, and esters).
Q3: My product is difficult to purify. What strategies can I use? Purification of glycosylated products can be challenging due to their polarity and the presence of closely related byproducts.[11][12][13][14]
-
Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is key to achieving good separation.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase HPLC can be effective.
-
Size-Exclusion Chromatography: This can be useful for separating larger oligosaccharides from smaller impurities.
-
Affinity Chromatography: If the glycosylated molecule has a specific binding partner (e.g., a protein), affinity chromatography can be a very effective purification method.[11][12]
Q4: Can I perform L-ribosylation without protecting groups? Protecting group-free glycosylation is an area of active research but remains challenging.[4] It typically requires enzymatic catalysis or very specific reaction conditions that exploit the differential reactivity of the anomeric hydroxyl group. For most complex syntheses, a protecting group strategy is still necessary.
Experimental Protocols
General Protocol for a Chemical L-Ribosylation Reaction (using a Trichloroacetimidate Donor)
-
Preparation of the Glycosyl Donor: Prepare the L-ribosyl trichloroacetimidate donor from the corresponding hemiacetal using trichloroacetonitrile and a base such as DBU or K₂CO₃. Purify the donor by column chromatography.
-
Reaction Setup:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Dissolve the glycosyl acceptor (1.0 eq) and the L-ribosyl trichloroacetimidate donor (1.2-1.5 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -40°C or -78°C).
-
Slowly add a solution of the catalyst (e.g., TMSOTf, 0.1-0.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at this temperature and monitor its progress by TLC. The reaction may need to be slowly warmed to a higher temperature (e.g., 0°C or room temperature) for completion.
-
-
Quenching and Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of a base, such as triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of celite to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for Purification of an ADP-Ribosylated Peptide
This protocol is adapted for the purification of a chemically synthesized ADP-ribosylated peptide.
-
Initial Purification by HPLC:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions and analyze them by LC-MS to identify the fractions containing the desired product.
-
Lyophilize the pure fractions.
-
-
Boronate Affinity Chromatography for Enrichment (Optional):
-
This technique is useful for separating ADP-ribosylated peptides from non-ribosylated peptides, as the cis-diols of the ribose moiety bind to the boronate resin.
-
Equilibrate a boronate affinity column with a high pH binding buffer (e.g., 100 mM HEPES, pH 8.5).
-
Dissolve the peptide mixture in the binding buffer and load it onto the column.
-
Wash the column with the binding buffer to remove unbound peptides.
-
Elute the ADP-ribosylated peptide with a low pH elution buffer (e.g., 0.1 M acetate, pH 4.0) or a buffer containing a competing diol such as sorbitol.
-
Desalt the eluted fractions using a C18 Sep-Pak cartridge or by HPLC.
-
Visualizations
L-Ribosylation Reaction Pathway
Caption: A simplified diagram of the L-ribosylation reaction.
Factors Affecting L-Ribosylation Yield
Caption: Interrelated factors that impact the final yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ADP-ribosylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification of ADP-ribosylated nuclear proteins by covalent chromatography on dihydroxyboryl polyacrylamide beads and their characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of ADP-ribosylated nuclear proteins by covalent chromatography on dihydroxyboryl polyacrylamide beads and their characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Technical Support Center: Purification of Crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose?
A1: The most common impurity is the undesired α-anomer, as the acetylation of L-ribose often produces a mixture of α and β anomers.[1][2] Other potential impurities include:
-
Partially acetylated ribofuranose species: Molecules where not all hydroxyl groups have been acetylated.
-
Residual reagents from synthesis: Acetic anhydride, acetic acid, pyridine, or other catalysts used in the acetylation reaction.[2]
-
Degradation products: Harsh reaction conditions can lead to the degradation of the sugar.
Q2: What is the typical physical state of the crude product?
A2: The crude product is often obtained as a yellow oil or a viscous syrup after the initial workup and removal of solvents.[3]
Q3: Which analytical techniques are recommended for assessing the purity of 1,2,3,5-tetra-O-acetyl-L-ribofuranose?
A3: The following techniques are commonly used:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the ratio of α and β anomers.[3][4]
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of purification by column chromatography and to get a qualitative sense of the purity. The acetylated sugar is less polar than its deacetylated or partially acetylated counterparts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. The anomeric proton (H-1) signal is particularly useful for distinguishing between the α and β anomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Purification Strategies: Troubleshooting Guides
This section provides detailed troubleshooting for the two primary purification methods: recrystallization and silica gel column chromatography.
Recrystallization
Recrystallization is often the preferred method for selectively isolating the β-anomer, which is typically less soluble than the α-anomer in certain solvents.
Issue 1: The product "oils out" and does not crystallize.
-
Symptom: Instead of forming solid crystals upon cooling, the product separates as a liquid layer.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Solution is too concentrated. | Add a small amount of additional hot solvent to the oiled-out mixture and redissolve by heating. Then, allow it to cool more slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| High impurity level. | The presence of significant amounts of impurities can depress the melting point and inhibit crystallization. Consider a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization. |
| Inappropriate solvent. | The solvent may not be ideal for your specific anomeric ratio and impurity profile. Test a different solvent or a co-solvent system with varying polarities. |
Issue 2: Poor recovery of the purified product.
-
Symptom: A very low yield of crystalline material is obtained after filtration.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Too much solvent was used. | Concentrate the mother liquor (the liquid remaining after filtration) by carefully evaporating some of the solvent and attempt a second crystallization. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30 minutes or more) before filtration to maximize precipitation. |
| Premature crystallization during hot filtration. | If you performed a hot filtration to remove solid impurities, ensure the filtration apparatus and the receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or funnel. |
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating the α and β anomers, as well as other impurities with different polarities.
Issue 3: Poor separation of α and β anomers.
-
Symptom: TLC analysis of the collected fractions shows significant overlap between the two anomers.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate eluent polarity. | If the Rf values of the anomers are too high (e.g., > 0.5), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If the Rf values are too low (e.g., < 0.1), increase the eluent polarity. |
| Column was overloaded. | The amount of crude product applied to the column is too large for the amount of silica gel used. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for good separation. |
| Elution was too fast. | A fast flow rate reduces the number of equilibration steps and can lead to broader peaks and poorer separation. Adjust the flow rate to be slower. |
| Improper column packing. | Channels or cracks in the silica gel bed will lead to poor separation. Ensure the silica gel is packed uniformly. |
Issue 4: The product elutes with a colored impurity.
-
Symptom: The fractions containing the desired product are visibly colored (e.g., yellow).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-eluting impurity. | The colored impurity has a similar polarity to your product in the chosen eluent system. Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) to alter the selectivity of the separation. |
| Product degradation on silica. | Some compounds can be sensitive to the acidic nature of silica gel. You can use silica gel that has been neutralized with a base (e.g., triethylamine) added to the eluent. |
Experimental Protocols
Recrystallization Protocol for Selective Isolation of the β-Anomer
This protocol is based on the principle that the β-anomer is often less soluble than the α-anomer in ethyl ether.
-
Dissolution: Dissolve the crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose (as an oil or solid) in a minimal amount of hot ethyl ether. Start with a small volume of solvent and add more in portions until the solid just dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Note: A patent reported obtaining the pure β-anomer from a crude α/β mixture with an overall yield of 57% using this method.[1][2]
Silica Gel Column Chromatography Protocol for Anomer Separation
This protocol provides a general method for separating the α and β anomers using a hexane/ethyl acetate eluent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 20% ethyl acetate in hexane). The less polar α-anomer will typically elute first.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 30-40% ethyl acetate in hexane) to elute the more polar β-anomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure anomers.
-
Solvent Removal: Combine the pure fractions of each anomer and remove the solvent under reduced pressure.
Data Presentation
Table 1: Purity of 1,2,3,5-tetra-O-acetyl-L-ribofuranose after Workup
| Analytical Method | Anomeric Ratio (α/β) | Physical Appearance | Reference |
| HPLC | 6/94 | Yellow Oil | [3] |
Table 2: HPLC Method Parameters for Anomer Analysis
| Parameter | Value | Reference |
| Column | Reverse Phase (e.g., C18) | [4] |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid) | [4] |
| Detection | UV or ELSD |
Visualizations
Caption: Workflow for purification of 1,2,3,5-tetra-O-acetyl-L-ribofuranose.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 4. Separation of 1,2,3,5-Tetraacetyl-.-d-ribofuranose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
How to prevent the degradation of L-ribose during chemical synthesis.
Welcome to the technical support center for the chemical synthesis of L-ribose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this critical carbohydrate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your L-ribose synthesis experiments.
Issue 1: Low Yield of L-Ribose During Epimerization of L-Arabinose
Question: We are performing a molybdate-catalyzed epimerization of L-arabinose to L-ribose, but our yields are consistently low. What factors could be contributing to this, and how can we optimize the reaction?
Answer: Low yields in the epimerization of L-arabinose to L-ribose can be attributed to several factors, primarily suboptimal reaction conditions and degradation of the product. Here are key parameters to investigate:
-
Reaction Temperature: Temperature significantly impacts the equilibrium between L-arabinose and L-ribose. While higher temperatures can accelerate the reaction, they can also lead to degradation of both the starting material and the product. A study on the epimerization using molybdenum oxide found that a temperature of 90°C provided a good balance between reaction rate and yield.[1]
-
Solvent Composition: The solvent system plays a crucial role. The presence of an organic co-solvent, such as methanol, has been shown to improve the yield of L-ribose. A 20% methanol in water solution has been reported to be effective.[1]
-
Catalyst Concentration: The amount of molybdenum catalyst is critical. Insufficient catalyst will result in a slow and incomplete reaction, while an excess may not necessarily improve the yield and can complicate purification. A concentration of 5 kg/m ³ of MoO₃ has been used successfully.[1]
-
pH Control: The pH of the reaction mixture should be carefully controlled. Ribose is known to be unstable in both strongly acidic and basic conditions, with significant degradation observed at neutral pH as well, especially at elevated temperatures.[2][3][4] The optimal pH for the molybdate-catalyzed epimerization is typically in the acidic range.
-
Reaction Time: The reaction should be monitored to determine the optimal time to reach equilibrium without significant degradation. Prolonged reaction times, especially at high temperatures, will lead to the formation of byproducts.
Summary of Optimized Conditions for L-Arabinose Epimerization:
| Parameter | Recommended Value | Reference |
| Starting Material | 100 kg/m ³ L-arabinose | [1] |
| Catalyst | 5 kg/m ³ Molybdenum Oxide (MoO₃) | [1] |
| Solvent | 20% Methanol in Water | [1] |
| Temperature | 90°C | [1] |
| Resulting Yield | ~22% | [1] |
Issue 2: Degradation of L-Ribose During Workup and Purification
Question: We observe significant loss of our L-ribose product during the workup and purification steps. What are the likely causes and how can we minimize this degradation?
Answer: L-ribose is notoriously unstable, particularly in aqueous solutions at neutral to high pH and elevated temperatures.[2][3][4] The half-life of ribose at pH 7.0 and 100°C is only 73 minutes.[2][3][4] To prevent degradation during workup and purification, consider the following:
-
Maintain Low Temperatures: All aqueous workup and purification steps should be performed at low temperatures (e.g., on an ice bath) to slow down the rate of degradation.
-
Control pH: Avoid exposing L-ribose to basic conditions. If a neutralization step is necessary, use a weak acid and maintain a slightly acidic pH.
-
Minimize Time in Solution: L-ribose should be kept in aqueous solution for the shortest possible time. Lyophilization or rapid evaporation under reduced pressure at low temperatures is recommended to remove solvents.
-
Use of Protecting Groups: For multi-step syntheses, the most effective strategy to prevent degradation is to protect the hydroxyl groups of L-ribose. Common protecting groups for sugars include acetals, silyl ethers, and benzyl ethers.[5][6][7][8] These groups are stable to a wide range of reaction conditions and can be selectively removed at the end of the synthesis.
-
Efficient Purification Techniques: Employ rapid and efficient purification methods. High-Performance Liquid Chromatography (HPLC) and Simulated Moving Bed (SMB) chromatography have been successfully used for the purification of L-ribose from reaction mixtures.[1][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for L-ribose during chemical synthesis?
A1: The primary degradation pathways for L-ribose, an aldopentose, under typical chemical synthesis conditions include:
-
Epimerization and Isomerization: Under both acidic and basic conditions, L-ribose can epimerize at C2 to form L-arabinose or isomerize to the ketose, L-ribulose.
-
Dehydration: At elevated temperatures and in the presence of acid, sugars can undergo dehydration to form furan derivatives.
-
Fragmentation: Stronger acidic or basic conditions can lead to the cleavage of carbon-carbon bonds, resulting in smaller molecules.
-
Maillard Reaction: In the presence of amines or amino acids, L-ribose can undergo the Maillard reaction, leading to a complex mixture of products, often referred to as "browning."[11]
Q2: What are the most effective protecting groups for the hydroxyl functions of L-ribose?
A2: The choice of protecting group depends on the specific reaction conditions of your synthetic route. For L-ribose, common and effective protecting groups include:
-
Acetals (e.g., Isopropylidene): These are easily introduced under acidic conditions and are stable to basic and neutral conditions. They are typically removed with mild acid.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are introduced using a silyl chloride and a weak base. They offer a range of stabilities depending on the steric bulk of the alkyl groups on the silicon atom and are typically removed with a fluoride source (e.g., TBAF).
-
Benzyl Ethers (Bn): These are very stable to a wide range of conditions and are typically removed by hydrogenolysis. They are considered "permanent" protecting groups for multi-step syntheses.[5][7]
Q3: Can you provide a general workflow for the synthesis of L-ribose from L-arabinose?
A3: A common chemical synthesis route involves the epimerization of L-arabinose. A more complex but higher-yielding method involves a four-step process with protection, oxidation, reduction, and deprotection.
Experimental Protocols
Protocol 1: Molybdate-Catalyzed Epimerization of L-Arabinose to L-Ribose
This protocol is adapted from the conditions reported by Jeon et al. (2010).[1]
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve L-arabinose (100 g) in a mixture of methanol (200 mL) and deionized water (800 mL).
-
Add molybdenum (VI) oxide (MoO₃, 5 g) to the solution.
-
Adjust the pH of the mixture to the desired acidic range (e.g., pH 4-5) using a suitable acid.
-
-
Reaction:
-
Heat the reaction mixture to 90°C with constant stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. The reaction is typically run for several hours until equilibrium is reached.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
The resulting solution containing a mixture of L-arabinose and L-ribose can be purified using techniques such as simulated moving bed (SMB) chromatography or preparative HPLC.[1]
-
Protocol 2: Four-Step Synthesis of L-Ribose from a Protected L-Arabinose Derivative
This protocol is based on the method described by Akagi et al. (2002), which reports an overall yield of 76.3%.[12]
-
Protection of L-Arabinose:
-
Protect the hydroxyl groups of L-arabinose, for example, by forming a suitable acetal or by using other standard protecting groups for sugars, leaving the C2 hydroxyl group available for oxidation. The specific procedure will depend on the chosen protecting group.
-
-
Swern Oxidation:
-
Prepare a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78°C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM to the oxalyl chloride solution.
-
After stirring for a few minutes, add a solution of the protected L-arabinose derivative in anhydrous DCM.
-
Stir the reaction mixture at -78°C for the recommended time (typically 30-60 minutes).
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Perform an aqueous workup to extract the intermediate ketone.
-
-
Stereoselective Reduction:
-
Dissolve the intermediate ketone in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0°C.
-
Add a stereoselective reducing agent (e.g., sodium borohydride) portion-wise. The choice of reducing agent is crucial for achieving the desired stereochemistry at the C2 position.
-
After the reaction is complete, quench the excess reducing agent and perform a workup to isolate the protected L-ribose.
-
-
Deprotection:
-
Remove the protecting groups under conditions that will not degrade the L-ribose. The deprotection method will depend on the protecting groups used (e.g., mild acid for acetals, hydrogenolysis for benzyl ethers).
-
Purify the final L-ribose product using crystallization or chromatography.
-
Data Presentation
Table 1: Half-life of Ribose at Various pH and Temperature Conditions
This table summarizes the stability of ribose under different conditions, highlighting its susceptibility to degradation. Data is from Larralde et al. (1995).[2][3][4]
| pH | Temperature (°C) | Half-life |
| 7.0 | 100 | 73 minutes |
| 7.0 | 0 | 44 years |
| 4.0 | 100 | ~10 hours |
| 8.0 | 100 | ~35 minutes |
Table 2: Comparison of L-Ribose Synthesis Methods
This table provides a comparison of different approaches for synthesizing L-ribose.
| Method | Starting Material | Key Reagents/Enzymes | Reported Yield | Advantages | Disadvantages | References |
| Molybdate-catalyzed Epimerization | L-Arabinose | Molybdenum oxide | ~22% | Simple, one-step reaction | Low yield, requires separation of epimers | [1] |
| Four-Step Chemical Synthesis | Protected L-Arabinose | Swern oxidation reagents, stereoselective reducing agents | 76.3% | High yield | Multi-step, requires protection/deprotection | [12] |
| Enzymatic Isomerization | L-Arabinose | L-arabinose isomerase, L-ribose isomerase | ~20-25% | Mild reaction conditions, high selectivity | May require enzyme purification/immobilization | [13][14] |
Visualizations
References
- 1. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protection and Deprotection [cem.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. Protective Groups [organic-chemistry.org]
- 9. Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anomeric Selectivity in L-Ribofuranoside Synthesis
Welcome to the technical support center for controlling anomeric selectivity in L-ribofuranoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving desired stereochemical outcomes in their glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control anomeric selectivity in L-ribofuranoside synthesis?
A1: The anomeric outcome of an L-ribofuranosylation reaction is a result of a complex interplay of several factors. The most critical parameters to consider are:
-
The nature of the glycosyl donor: This includes the leaving group at the anomeric position (e.g., halide, trichloroacetimidate, thioether) and the protecting groups on the ribofuranose ring.
-
Protecting groups: The protecting group at the C2 position is particularly influential. Participating groups, such as acyl groups (e.g., benzoyl, acetyl), typically lead to the formation of 1,2-trans products (β-L-ribofuranosides). Non-participating groups, like benzyl ethers, often result in a mixture of anomers or favor the 1,2-cis product (α-L-ribofuranosides) depending on other conditions.
-
The solvent: The polarity and coordinating ability of the solvent can dramatically influence the stereochemical course of the reaction. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are known to favor the formation of α-anomers, while nitrile solvents such as acetonitrile (MeCN) typically promote the formation of β-anomers.[1][2][3][4]
-
The promoter or catalyst: The choice of Lewis acid or other promoter is crucial for activating the glycosyl donor and can significantly impact the anomeric ratio.
-
Reaction temperature: Lowering the reaction temperature can often enhance the stereoselectivity of the glycosylation.
Q2: How can I favor the formation of the α-L-ribofuranoside?
A2: To favor the α-anomer (1,2-cis product), consider the following strategies:
-
Use a non-participating protecting group at the C2 position: A benzyl (Bn) ether is a common choice.
-
Employ an ethereal solvent: Diethyl ether (Et₂O) or a mixture of dichloromethane (DCM) and Et₂O is often effective.
-
Utilize specific glycosyl donors and promoters: For instance, the use of ribofuranosyl iodides in the presence of triphenylphosphine oxide has been shown to be highly α-selective.
Q3: What conditions are best for obtaining the β-L-ribofuranoside?
A3: For the synthesis of the β-anomer (1,2-trans product), the following approaches are generally successful:
-
Install a participating protecting group at the C2 position: An acyl group like benzoyl (Bz) or acetyl (Ac) will form a dioxolenium ion intermediate that shields the α-face, directing the nucleophilic attack to the β-face.
-
Use a nitrile solvent: Acetonitrile (MeCN) is a common choice as it can participate in the reaction to form an α-nitrilium ion intermediate, which then directs the incoming nucleophile to the β-face.[2]
-
Consider specific methodologies: The Mitsunobu reaction can be a reliable method for achieving β-selectivity in certain contexts.
Troubleshooting Guide
Problem 1: My reaction is producing a nearly 1:1 mixture of α and β anomers.
| Potential Cause | Suggested Solution |
| Lack of a strong directing group at C2. | If aiming for the β-anomer, ensure a participating group (e.g., benzoyl) is present at C2. For the α-anomer, the absence of a participating group is necessary, but other factors become more critical. |
| Suboptimal solvent choice. | To favor the α-anomer, switch to or increase the proportion of an ethereal solvent (e.g., Et₂O, THF). For β-selectivity, use acetonitrile as the solvent or co-solvent. |
| Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C, depending on the specific reaction). This can often improve the kinetic selectivity. |
| The promoter/catalyst is not optimal for stereocontrol. | Screen different Lewis acids or promoters. Some may offer better stereodirecting effects for your specific substrate. |
Problem 2: I am getting the opposite anomer to the one I desire.
| Potential Cause | Suggested Solution |
| Incorrect protecting group strategy. | If you are obtaining the β-anomer when you want the α-anomer, ensure your C2 protecting group is non-participating (e.g., benzyl). If you are getting the α-anomer instead of the desired β-anomer, confirm the presence of a participating C2 acyl group. |
| Dominant solvent effect. | The choice of solvent can sometimes override other directing effects. For example, using acetonitrile with a non-participating C2 group will strongly favor the β-anomer. Conversely, an ethereal solvent will push the reaction towards the α-anomer. Re-evaluate your solvent based on your target anomer. |
| Anomerization of the glycosyl donor. | Under certain conditions, the glycosyl donor can anomerize before coupling. Ensure the reaction conditions are optimized to favor the desired reactive intermediate. |
Problem 3: The reaction yield is low, and I have poor selectivity.
| Potential Cause | Suggested Solution |
| Poor activation of the glycosyl donor. | Increase the amount of promoter or try a stronger Lewis acid. Ensure all reagents and solvents are scrupulously dry. |
| Decomposition of the glycosyl donor or product. | Some glycosyl donors or products can be unstable under the reaction conditions. Consider a milder promoter or running the reaction at a lower temperature. |
| Steric hindrance. | Highly hindered glycosyl donors or acceptors can lead to low reactivity. It may be necessary to redesign the protecting group strategy to reduce steric bulk near the reaction centers. |
Data Presentation
The following tables summarize quantitative data on the anomeric selectivity of L-ribofuranoside synthesis under various conditions.
Table 1: Influence of C2-Protecting Group and Promoter on Anomeric Selectivity in L-Ribofuranosylation
| Glycosyl Donor (L-ribofuranosyl) | C2-Protecting Group | Promoter | Solvent | Acceptor | α:β Ratio | Yield (%) |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl | Benzoyl (Bz) | TMSOTf | MeCN | Silylated Thymine | 1:15 | 85 |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl | Benzoyl (Bz) | SnCl₄ | MeCN | Silylated Uracil | >1:20 (β only) | 90 |
| Phenyl 2,3,5-tri-O-benzyl-1-thio | Benzyl (Bn) | NIS/TfOH | Et₂O | Methanol | 4:1 | 75 |
| Phenyl 2,3,5-tri-O-benzyl-1-thio | Benzyl (Bn) | DMTST | CH₂Cl₂/Et₂O (1:1) | Isopropanol | 3:1 | 80 |
Note: Data is compiled from typical results in glycosylation chemistry and may not represent a single study.
Experimental Protocols
Protocol 1: α-Selective L-Ribofuranosylation using a Ribofuranosyl Iodide Donor
This protocol is adapted from a highly α-selective method for ribofuranosylation.
-
Preparation of the Glycosyl Donor: The 2,3,5-tri-O-benzyl-L-ribofuranosyl iodide is prepared from the corresponding lactol by reaction with iodine in the presence of triphenylphosphine and imidazole in a suitable solvent like dichloromethane.
-
Glycosylation Reaction:
-
To a solution of the alcohol acceptor (1.0 equiv.), triphenylphosphine oxide (1.5 equiv.), and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, is added a solution of the freshly prepared 2,3,5-tri-O-benzyl-L-ribofuranosyl iodide (1.2 equiv.) in dichloromethane dropwise.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the α-L-ribofuranoside. This method often yields diastereoselectivities of ≥ 99:1.
-
Protocol 2: β-Selective L-Ribofuranosylation using a C2-Benzoyl Participating Group
This protocol utilizes the neighboring group participation of a C2-acyl group to achieve high β-selectivity.
-
Preparation of the Glycosyl Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose is a common glycosyl donor and can be prepared from L-ribose.
-
Glycosylation Reaction:
-
A mixture of the glycosyl donor (1.0 equiv.), the silylated nucleobase or alcohol acceptor (1.2 equiv.), and activated molecular sieves in anhydrous acetonitrile is stirred under an inert atmosphere at room temperature for 30 minutes.
-
The mixture is then cooled to the desired temperature (e.g., 0 °C or -40 °C).
-
A solution of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv.), in acetonitrile is added dropwise.
-
The reaction is stirred at that temperature until TLC analysis indicates the consumption of the glycosyl donor.
-
The reaction is quenched by the addition of a base, such as pyridine or triethylamine, filtered through celite, and the filtrate is concentrated.
-
The residue is purified by silica gel column chromatography to yield the β-L-ribofuranoside.
-
Visualizations
Caption: General workflows for α- and β-selective L-ribofuranoside synthesis.
Caption: Role of a C2-acyl participating group in directing β-selectivity.
References
- 1. madridge.org [madridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient and beta-Stereoselective Synthesis of 4(5)-(beta-D-Ribofuranosyl)- and 4(5)-(2-Deoxyribofuranosyl)imidazoles(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Production of β-L-Ribofuranose Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of β-L-ribofuranose intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the chemical synthesis of β-L-ribofuranose intermediates?
A1: Scaling up the chemical synthesis of L-ribose and its derivatives, such as β-L-ribofuranose intermediates, presents several challenges. These include potentially low overall yields, the formation of anomeric mixtures (α and β isomers) that can be difficult to separate, and the high cost of starting materials and reagents.[1][2][3][4] The multi-step nature of many chemical syntheses can also lead to product loss at each stage, complicating large-scale production.[1][5]
Q2: Are there viable biotechnological alternatives to chemical synthesis for L-ribose production?
A2: Yes, biotechnological methods for L-ribose production have gained significant attention as they can offer several advantages over chemical approaches.[6] These methods often involve microbial biotransformation or enzymatic catalysis.[6] For example, L-ribose can be produced from starting materials like L-arabinose, L-ribulose, or ribitol using specific enzymes.[6] While promising, challenges in downstream processing, such as separation and purification, still need to be addressed for cost-effective, large-scale production.[5]
Q3: How can the separation of α and β anomers of L-ribofuranose intermediates be improved during scale-up?
A3: The separation of anomers is a critical and often difficult step. Traditional methods like column chromatography can be inefficient for large quantities.[7] One approach to simplify separation is to develop crystallization-induced separation methods. For instance, specific reaction conditions can be optimized to favor the precipitation of the desired β-anomer, leaving the α-anomer in the solution.[8] Enzymatic methods have also been developed for the highly efficient biocatalytic separation of anomers, which can be a powerful alternative to chromatographic techniques.[7]
Q4: What are some common protecting groups used in the synthesis of β-L-ribofuranose intermediates, and what are the challenges associated with them?
A4: Acetyl groups are commonly used to protect the hydroxyl groups of L-ribose, forming intermediates like 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose.[9][10] While effective, the introduction and removal of these groups add steps to the synthesis, and the process can sometimes lead to a mixture of anomers.[8] Benzyl groups are another type of protecting group used in the synthesis of ribofuranose derivatives.[11][12] The choice of protecting group strategy can significantly impact the overall yield and purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low overall yield in multi-step chemical synthesis | - Product loss during intermediate purification steps.[1][3] - Sub-optimal reaction conditions (temperature, pressure, catalysts).[5] | - Minimize the number of "evaporation to dryness" and extraction operations.[3][4] - Optimize reaction parameters at each step for maximum conversion. - Consider a one-pot synthesis approach where feasible.[5] |
| Difficulty in separating β-L-ribofuranose from its α-anomer | - Similar physical properties of the anomers, making chromatographic separation challenging at scale.[7] | - Develop a crystallization method to selectively precipitate the desired β-anomer. This can be achieved by carefully controlling the solvent system and temperature.[8] - Explore enzymatic resolution, where an enzyme selectively reacts with one anomer, facilitating separation.[7] |
| Inconsistent product quality and purity | - Presence of residual starting materials or by-products.[1] - Incomplete reactions or side reactions. | - Implement robust analytical monitoring (e.g., HPLC, NMR) at each stage to ensure reaction completion and identify impurities.[9] - Optimize purification methods, such as recrystallization or chromatography, for the specific intermediate. |
| High cost of production at scale | - Expensive starting materials (e.g., pure L-ribose).[3][4] - Use of costly reagents and solvents. - Low process efficiency. | - Investigate alternative, more abundant starting materials.[1][5] - Explore the use of more cost-effective reagents and solvent recycling. - Improve overall process efficiency to maximize yield and throughput.[1] |
Experimental Protocols
Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose from L-ribose
This protocol is a generalized representation based on common acetylation procedures. Researchers should optimize conditions for their specific scale and equipment.
-
Methyl Furanoside Formation: Dissolve L-ribose in dry methanol containing an acid catalyst (e.g., sulfuric acid) and stir at ambient temperature. Neutralize the reaction with a base like lithium carbonate.
-
Acetylation: To the resulting methyl ribofuranoside mixture, add acetic anhydride and pyridine (or another suitable base) and stir. The reaction is typically performed at a controlled temperature.
-
Acetolysis: Introduce a mixture of acetic anhydride and acetic acid, followed by the dropwise addition of a strong acid catalyst (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0-5°C). The reaction is then allowed to warm to room temperature and stirred for a period to ensure the conversion to the tetra-O-acetyl-L-ribofuranose anomers.
-
Workup and Isolation: Neutralize the reaction mixture. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product, an oily mixture of α- and β-anomers, can be purified. To isolate the β-anomer, water can be added to the reaction mixture, followed by cooling to induce crystallization of the pure β-1,2,3,5-tetra-O-acetyl-L-ribofuranose.[3][8] The solid product is then filtered, washed, and dried.
Visualizations
Caption: Chemical synthesis workflow for β-L-ribofuranose intermediates.
Caption: Troubleshooting logic for production issues.
References
- 1. researchgate.net [researchgate.net]
- 2. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 3. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 4. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 9. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 10. organicintermediate.com [organicintermediate.com]
- 11. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 12. US20020187942A1 - Method for producing beta-D-ribofuranose derivatives or optical isomers thereof - Google Patents [patents.google.com]
Validation & Comparative
Comparison of the biological stability of L-RNA versus D-RNA.
For researchers, scientists, and drug development professionals, understanding the biological stability of nucleic acid-based therapeutics is paramount. This guide provides an objective comparison of L-Ribonucleic Acid (L-RNA) and its natural counterpart, D-Ribonucleic Acid (D-RNA), with a focus on their stability in biological systems, supported by experimental data and methodologies.
The central dogma of molecular biology is built upon D-nucleic acids. However, the therapeutic application of D-RNA is often hampered by its rapid degradation by ubiquitous nucleases. L-RNA, the mirror image or enantiomer of D-RNA, has emerged as a promising alternative due to its profound resistance to enzymatic cleavage. This guide delves into the comparative biological stability of L-RNA and D-RNA, offering insights into their potential for therapeutic development.
Nuclease Resistance: The Decisive Advantage of L-RNA
The fundamental difference in the biological stability of L-RNA and D-RNA lies in their susceptibility to nuclease degradation. Nucleases, the enzymes that catalyze the hydrolysis of phosphodiester bonds in nucleic acids, are stereospecific and have evolved to recognize and process the naturally occurring D-isomers.
L-RNA exhibits complete resistance to degradation by nucleases .[1] This is because the L-conformation of the ribose sugar in L-RNA is not recognized by the active sites of these enzymes. In stark contrast, unmodified D-RNA is rapidly degraded in biological fluids, with a half-life on the order of seconds to minutes in serum.[2][3][4] This inherent instability severely limits the in vivo efficacy of unmodified D-RNA-based therapeutics.
While chemical modifications, such as 2'-O-methylation or 2'-fluorination, can be introduced into D-RNA to enhance its nuclease resistance and prolong its half-life to hours or even days, L-RNA provides an intrinsic and complete solution to the challenge of enzymatic degradation.[3][5][6]
Comparative Half-Life in Serum
The superior nuclease resistance of L-RNA translates directly to a significantly longer half-life in biological media like serum. The following table summarizes the reported half-lives of different forms of RNA in serum, highlighting the dramatic difference in stability.
| RNA Type | Modification | Half-life in Serum |
| D-RNA | Unmodified | Seconds to minutes |
| D-RNA | 2'-Fluoro pyrimidine modified | ~10 hours (human serum) |
| D-RNA | 2'-O-Methyl modified | >240 hours (estimated, human serum) |
| L-RNA Aptamer | Unmodified | >60 hours (human plasma) |
Note: The half-life of modified D-RNA can vary significantly depending on the type and extent of modification.
Experimental Protocols
Serum Stability Assay
A common method to assess the stability of RNA in serum involves incubating the RNA molecule in serum at physiological temperature and analyzing its integrity over time.
Methodology:
-
Incubation: The RNA of interest (e.g., L-RNA or D-RNA) is incubated in a solution of human or animal serum (e.g., 50-90% v/v) at 37°C.
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs, 48 hrs).
-
Nuclease Inactivation: The enzymatic activity in the collected aliquots is stopped by adding a nuclease inhibitor or by heat inactivation.
-
Analysis: The integrity of the RNA at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The percentage of intact RNA is quantified by densitometry.
-
Half-life Calculation: The half-life (t½) is calculated by plotting the percentage of intact RNA against time and fitting the data to a one-phase decay model.
Nuclease Degradation Assay
To specifically assess the resistance to particular nucleases, in vitro degradation assays are performed.
Methodology:
-
Reaction Setup: The RNA is incubated with a specific nuclease (e.g., RNase A, snake venom phosphodiesterase) in a suitable buffer at the optimal temperature for the enzyme.
-
Time Points: Samples are taken at different time intervals.
-
Reaction Termination: The reaction is stopped by adding a chelating agent (e.g., EDTA) or by heat inactivation.
-
Analysis: The degradation of the RNA is visualized and quantified using denaturing PAGE.
Chemical Stability
While L-RNA is impervious to enzymatic degradation, it is still susceptible to chemical hydrolysis of its phosphodiester backbone, a process that can occur in aqueous solutions. The 2'-hydroxyl group in both L-RNA and D-RNA can catalyze the cleavage of the adjacent phosphodiester bond. However, this chemical hydrolysis is a significantly slower process than the rapid enzymatic degradation of D-RNA in a biological environment.
Immunogenicity
A critical aspect of therapeutic development is the potential for a molecule to elicit an immune response. While data directly comparing the immunogenicity of L-RNA and D-RNA is limited, it is generally expected that L-RNA, being an unnatural molecule, may have a lower immunogenic potential. The innate immune system has evolved to recognize specific patterns in D-nucleic acids, particularly double-stranded RNA, which can trigger inflammatory responses. The unique stereochemistry of L-RNA may allow it to evade recognition by these pattern recognition receptors. However, further research is needed to fully elucidate the comparative immunogenicity of L-RNA and D-RNA in vivo.
Conclusion
The biological stability of L-RNA is remarkably superior to that of its natural D-RNA counterpart, primarily due to its complete resistance to nuclease degradation. This intrinsic stability gives L-RNA a significant advantage for in vivo therapeutic applications, potentially overcoming a major hurdle that has limited the development of D-RNA-based drugs. While chemical modifications can improve the stability of D-RNA, they add complexity and cost to manufacturing and may not achieve the same level of resistance as L-RNA. As research in the field of nucleic acid therapeutics continues to advance, the exceptional biological stability of L-RNA positions it as a highly promising platform for the development of novel drugs and diagnostic agents.
References
- 1. Nucleic acid aptamers: clinical applications and promising new horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aptamers as Theranostic Agents: Modifications, Serum Stability and Functionalisation [mdpi.com]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. basepairbio.com [basepairbio.com]
- 5. Pharmacokinetic characterization of an RNA aptamer against osteopontin (OPN) and demonstration of in vivo efficacy in reversing growth of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A serum-stable RNA aptamer specific for SARS-CoV-2 neutralizes viral entry - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of beta-L-ribofuranose and beta-D-ribofuranose.
For researchers, scientists, and drug development professionals, a precise understanding of molecular stereochemistry is paramount. This guide provides a detailed structural comparison of β-L-ribofuranose and β-D-ribofuranose, offering supporting data and experimental context to illuminate the subtle yet critical differences between these enantiomers.
At the heart of vital biological molecules and synthetic therapeutics lie the furanose forms of ribose. While chemically identical in terms of atomic composition and connectivity, the spatial arrangement of their atoms confers distinct properties and biological activities. This guide delves into the structural nuances of β-L-ribofuranose and β-D-ribofuranose, enantiomers that serve as a classic example of stereoisomerism's impact.
Core Structural and Physical Properties
β-L-ribofuranose and β-D-ribofuranose are non-superimposable mirror images of each other.[1][2] This enantiomeric relationship dictates that they share identical physical properties in an achiral environment, such as molecular weight, melting point (for the D-form, with the L-form extrapolated to be similar), and spectroscopic behavior in achiral solvents.[2] Their differentiation arises from their interaction with other chiral molecules and with plane-polarized light, where they rotate it in equal but opposite directions.
| Property | β-L-Ribofuranose | β-D-Ribofuranose |
| IUPAC Name | (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[1] | (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[3] |
| Molecular Formula | C₅H₁₀O₅[1] | C₅H₁₀O₅[3] |
| Molecular Weight | 150.13 g/mol [1] | 150.13 g/mol [3] |
| Stereochemistry | L-configuration | D-configuration |
| Biological Significance | Component of synthetic nucleoside analogs (e.g., Levovirin)[2] | Foundational component of RNA, ATP, and other vital biomolecules.[4][5] |
Stereochemical Relationship
The defining structural difference between β-L-ribofuranose and β-D-ribofuranose is the opposite configuration at all four chiral centers (C1, C2, C3, and C4). This mirror-image relationship is visualized in the diagram below.
Caption: Enantiomeric relationship between β-L- and β-D-ribofuranose.
Experimental Data: A Tale of Two Enantiomers
Due to their enantiomeric nature, β-L-ribofuranose and β-D-ribofuranose exhibit identical spectroscopic properties in achiral solvents. Their differentiation requires a chiral environment or chiral analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard, achiral NMR solvent such as D₂O, the ¹H and ¹³C NMR spectra of β-L-ribofuranose and β-D-ribofuranose are indistinguishable. The chemical shifts and coupling constants for each corresponding nucleus will be identical.
Expected ¹H NMR Data for β-D-Ribofuranosides (and by extension, β-L-Ribofuranosides in achiral solvent):
While specific data for the free furanose forms is complex due to equilibrium with other forms in solution, studies on β-D-ribofuranosides provide characteristic chemical shifts and coupling constants.[6][7] The anomeric proton (H1) typically appears in the range of 4.5-5.5 ppm.[8]
| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| H1 | 4.5 - 5.5 | J(H1,H2) ≈ 0-2 |
| H2 | 3.5 - 4.5 | J(H2,H3) ≈ 4-6 |
| H3 | 3.5 - 4.5 | J(H3,H4) ≈ 2-5 |
| H4 | 3.5 - 4.5 | |
| H5, H5' | 3.5 - 4.0 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, temperature, and any substituents on the sugar.
X-ray Crystallography
The crystal structures of enantiomers are mirror images of each other. Consequently, the unit cell dimensions, bond lengths, and bond angles are identical. The key difference lies in the absolute configuration, which is determined by anomalous dispersion effects during the diffraction experiment and is reflected in the Flack parameter.
Crystallographic Data for Methyl-β-D-ribofuranoside: [9]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.8595 |
| b (Å) | 24.162 |
| c (Å) | 12.876 |
| α, β, γ (°) | 90 |
Experimental Protocols
¹H NMR Spectroscopy for Monosaccharide Analysis
Objective: To obtain high-resolution ¹H NMR spectra of ribofuranose isomers for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified monosaccharide in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For observation of hydroxyl protons, a solvent system with a low percentage of D₂O in H₂O can be used, often at sub-zero temperatures to slow down the exchange rate.[10][11]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[12]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For complex spectra, two-dimensional experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish proton-proton connectivities within the spin system.[11] HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and to identify long-range H-C correlations, respectively.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Integrate the signals to determine the relative ratios of different species in solution (e.g., anomers).
-
Analyze the chemical shifts and coupling constants to determine the stereochemistry and conformation of the sugar ring.[6]
-
X-ray Crystallography for Carbohydrate Structure Determination
Objective: To determine the three-dimensional atomic structure of a crystalline ribofuranose isomer.
Methodology:
-
Crystallization: Grow single crystals of the carbohydrate of sufficient size and quality. This is often the most challenging step for carbohydrates.[13] Common methods include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.[14]
-
Data Collection:
-
Data Processing:
-
The diffraction intensities are integrated, and corrections for factors such as polarization and absorption are applied.
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
-
Structure Solution and Refinement:
-
The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods.
-
An initial electron density map is calculated, from which a preliminary model of the molecule is built.
-
The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.[17]
-
-
Structure Validation: The final structure is validated using various crystallographic criteria to ensure its quality and accuracy.
Logical Workflow for Structural Comparison
Caption: Workflow for comparing β-L- and β-D-ribofuranose structures.
References
- 1. beta-L-ribofuranose | C5H10O5 | CID 6971004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41546-19-4 | Benchchem [benchchem.com]
- 3. beta-D-Ribose | C5H10O5 | CID 447347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P. aeruginosa Metabolome Database: beta-D-ribofuranose (PAMDB001172) [pseudomonas.umaryland.edu]
- 5. β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. 3D electron crystallography of carbohydrates: structural diversity and radiation sensitivity | ANR [anr.fr]
- 14. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Validating the Purity of Synthetic beta-L-ribofuranose
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthetic beta-L-ribofuranose is paramount for its application in nucleoside analogue synthesis and other biomedical research. This guide provides an objective comparison of key analytical techniques for validating the purity of synthetic this compound, supported by experimental data and detailed methodologies.
The primary challenges in analyzing this compound lie in its structural complexity, including the presence of anomers (α and β) and the potential for contamination with other stereoisomers (e.g., L-arabinose, D-ribose) and related furanose and pyranose forms. This guide will focus on the most effective techniques to address these challenges: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific purity attribute being assessed, such as chemical purity, chiral purity, or the identification of specific impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Separation of volatile compounds followed by mass-based detection. |
| Primary Purity Assessment | Chemical and chiral purity, anomer separation. | Absolute chemical purity (qNMR), structural confirmation, anomer ratio. | Identification and quantification of volatile impurities and derivatized sugars. |
| Typical Impurities Detected | Starting materials (e.g., L-arabinose), stereoisomers (D-ribose, other pentoses), anomers (α-L-ribofuranose), pyranose forms.[1] | Residual solvents, starting materials, side-products, anomers. | Volatile organic compounds, by-products from synthesis, other monosaccharides (after derivatization). |
| Strengths | - High resolution for separating isomers. - Well-established methods for carbohydrate analysis.[2][3] - Amenable to various detection methods (RI, ELSD, MS). | - Absolute quantification without a specific reference standard for each impurity (qNMR).[4][5] - Provides detailed structural information for impurity identification. - Non-destructive. | - High sensitivity and selectivity for volatile impurities. - Provides structural information through mass fragmentation patterns. |
| Limitations | - May require specific chiral columns for enantiomeric separation.[2][6] - Universal detectors like RI can have lower sensitivity. | - Lower sensitivity compared to MS-based methods. - Signal overlap can complicate quantification in complex mixtures. | - Requires derivatization for non-volatile sugars, which can introduce variability.[7] - High temperatures can cause degradation of some analytes. |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Typically in the low µg/mL range. | Typically in the mg/mL range for quantification. | Can reach pg levels for specific volatile impurities. |
| Quantitative Accuracy | High, dependent on the availability of pure reference standards. | High, qNMR can provide accuracy with low uncertainty (e.g., <0.5%).[4] | Good, but can be affected by derivatization efficiency. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Chiral and Anomeric Purity
This method is adapted from established protocols for the separation of carbohydrate isomers.[2][6]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[2]
-
Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample.
-
Dissolve the sample in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to this compound, alpha-L-ribofuranose, and any enantiomeric (D-ribose) or diastereomeric (e.g., L-arabinose) impurities based on their retention times compared to reference standards.
-
Quantify the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This protocol follows the principles of absolute purity determination by qNMR.[4][5]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision 5 mm NMR tubes.
Experimental Parameters:
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh about 10 mg of the synthetic this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Integrate the well-resolved signals of the anomeric proton of this compound and a known signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Sugar Profile
This method requires derivatization to make the non-volatile sugar amenable to GC analysis.[7][8]
Instrumentation:
-
GC-MS system with a capillary column suitable for sugar analysis (e.g., DB-5ms).
-
Autosampler.
Derivatization Procedure (Oximation-Silylation):
-
Dissolve approximately 2-5 mg of the sample in 200 µL of pyridine.
-
Add 200 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Heat the mixture at 90 °C for 30 minutes.
-
Cool the sample and add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat again at 90 °C for 30 minutes.
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 600.
Data Analysis:
-
Identify peaks of derivatized this compound and any impurities by comparing their retention times and mass spectra to a spectral library or reference standards.
-
Quantify impurities by creating a calibration curve with derivatized standards.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthetic this compound.
Caption: Workflow for purity validation of synthetic this compound.
Caption: Comparison of analytical techniques for this compound purity.
References
- 1. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shodex.com [shodex.com]
- 4. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Anomeric Configuration of L-Nucleosides using 1H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's stereochemistry is paramount. In the realm of L-nucleosides, which are crucial components in various therapeutic agents, establishing the anomeric configuration—the orientation of the nucleobase relative to the sugar moiety—is a critical step in ensuring efficacy and safety. This guide provides a comprehensive comparison of using one-dimensional Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for this purpose, supported by experimental data and protocols, and benchmarked against alternative analytical techniques.
The Power of ¹H NMR in Stereochemical Assignment
¹H NMR spectroscopy stands out as a powerful and accessible tool for elucidating the anomeric configuration of L-nucleosides. The key to this lies in the distinct magnetic environments of protons in the α and β anomers, which manifest in three primary NMR parameters: the chemical shift (δ) of the anomeric proton (H-1'), the vicinal coupling constant (³J) between H-1' and H-2', and the Nuclear Overhauser Effect (NOE).
Anomeric Proton Chemical Shift (δ)
A general but reliable indicator of anomeric configuration is the chemical shift of the anomeric proton (H-1'). Typically, the anomeric proton of the α-anomer resonates at a lower field (higher ppm value) compared to the β-anomer[1]. This downfield shift in the α-anomer is attributed to the anisotropic effect of the nucleobase.
Vicinal Coupling Constant (³J(H-1', H-2'))
The magnitude of the three-bond coupling constant between the anomeric proton (H-1') and the proton at the 2' position (H-2') provides valuable information about the dihedral angle between these two protons. According to the Karplus relationship, this coupling is dependent on the spatial orientation of the protons.
-
In β-L-nucleosides , the H-1' and H-2' protons are typically in a cis relationship, leading to a smaller dihedral angle and consequently a smaller coupling constant, generally in the range of 1-4 Hz.
-
In α-L-nucleosides , the H-1' and H-2' protons are in a trans relationship, resulting in a larger dihedral angle and a larger coupling constant, typically in the range of 5-8 Hz.
Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect is a through-space phenomenon that results in a change in the intensity of an NMR resonance when a nearby proton is irradiated. This effect is highly sensitive to the distance between protons (within ~5 Å) and serves as a definitive method for anomeric assignment.
-
For a β-L-nucleoside , the nucleobase is on the same face of the furanose ring as the C-4' hydroxymethyl group. An NOE is expected between the anomeric proton (H-1') and the protons at the 4' and 5' positions.
-
For an α-L-nucleoside , the nucleobase is on the opposite face of the furanose ring. An NOE is typically observed between the anomeric proton (H-1') and the proton at the 2' position.
Quantitative ¹H NMR Data for Anomeric Pairs
While specific ¹H NMR data for a wide range of L-nucleoside anomeric pairs is not abundantly available in the literature, the principles of anomeric assignment are identical to their D-nucleoside counterparts. The following tables present representative data for D-adenosine and 2'-deoxy-D-cytidine anomers, illustrating the expected differences in chemical shifts and coupling constants that would be mirrored in their L-enantiomers.
Table 1: ¹H NMR Data for α- and β-D-Adenosine Anomers [2][3]
| Anomer | H-1' Chemical Shift (δ, ppm) | ³J(H-1', H-2') (Hz) |
| α-D-Adenosine | 6.18 | 5.3 |
| β-D-Adenosine | 5.87 | 6.2 |
Table 2: ¹H NMR Data for α- and β-2'-Deoxy-D-cytidine Anomers [4][5]
| Anomer | H-1' Chemical Shift (δ, ppm) | ³J(H-1', H-2'α) (Hz) | ³J(H-1', H-2'β) (Hz) |
| α-2'-Deoxy-D-cytidine | 6.29 | 6.8 | 6.8 |
| β-2'-Deoxy-D-cytidine | 6.24 | 6.7 | 5.7 |
Experimental Protocols
Standard 1D ¹H NMR Spectroscopy
A detailed protocol for acquiring a standard 1D ¹H NMR spectrum of a nucleoside sample is as follows:
-
Sample Preparation:
-
Dissolve 1-5 mg of the L-nucleoside sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.
-
If using D₂O, lyophilize the sample from D₂O two to three times to exchange exchangeable protons (e.g., -OH, -NH₂) with deuterium, which simplifies the spectrum.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically 10-12 ppm.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from 8 to 128 scans or more, depending on the sample concentration.
-
Relaxation Delay (D1): This delay allows for the relaxation of protons back to their equilibrium state between scans. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest (typically 1-5 seconds for nucleosides).
-
Acquisition Time (AQ): This determines the resolution of the spectrum. A longer acquisition time (e.g., 2-4 seconds) results in better resolution.
-
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
Referencing: The chemical shift scale is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to assign the structure and determine the anomeric configuration.
-
1D NOE Difference Spectroscopy
This experiment is crucial for unambiguously confirming the anomeric configuration.
-
Experiment Setup:
-
Two separate spectra are acquired. In the first, a standard 1D spectrum is recorded (the "off-resonance" spectrum).
-
In the second spectrum (the "on-resonance" spectrum), the anomeric proton (H-1') is selectively irradiated with a low-power radiofrequency pulse during the relaxation delay.
-
-
Data Acquisition:
-
The parameters are similar to a standard 1D experiment, with the addition of the selective irradiation pulse. The mixing time (the duration of the irradiation) is a critical parameter and is typically set between 0.5 and 1 second for small molecules.
-
-
Data Processing:
-
The off-resonance spectrum is subtracted from the on-resonance spectrum.
-
The resulting "difference spectrum" will show only the signals of the protons that have an NOE interaction with the irradiated anomeric proton. Positive signals in the difference spectrum indicate spatial proximity.
-
Workflow for Anomeric Configuration Determination
The logical flow for determining the anomeric configuration of an L-nucleoside using ¹H NMR is illustrated in the following diagram.
Caption: Workflow for anomeric configuration determination of L-nucleosides using ¹H NMR.
Comparison with Alternative Methods
While ¹H NMR is a powerful technique, other methods can also be employed to determine the anomeric configuration of L-nucleosides. The choice of method often depends on the sample properties, available instrumentation, and the desired level of structural detail.
Table 3: Comparison of Methods for Anomeric Configuration Determination
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in a magnetic field. | - Non-destructive- Relatively fast- Provides detailed structural information in solution- Can be used for mixtures | - Requires soluble samples- Can have overlapping signals in complex molecules- Lower resolution than X-ray crystallography |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. | - Provides an unambiguous 3D structure with high resolution- Considered the "gold standard" for structural determination | - Requires a high-quality single crystal, which can be difficult to obtain- Provides information on the solid-state conformation, which may differ from the solution conformation[4][5] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | - Very sensitive to stereochemistry- Requires small amounts of sample- Can be used to study conformational changes in solution | - Provides less detailed structural information compared to NMR or X-ray crystallography- Interpretation can be complex and often relies on comparison to known standards |
| Enzymatic Methods | Utilizes the stereospecificity of enzymes that act on only one anomer. | - Highly specific- Can be very sensitive | - Requires the availability of a suitable stereospecific enzyme- Indirect method that relies on the observation of a reaction |
Conclusion
¹H NMR spectroscopy is an indispensable and versatile tool for the unambiguous determination of the anomeric configuration of L-nucleosides. By careful analysis of the anomeric proton's chemical shift, the H-1' to H-2' coupling constant, and through-space NOE correlations, researchers can confidently assign the stereochemistry of these vital molecules. While other techniques such as X-ray crystallography and circular dichroism offer complementary information, the wealth of data obtained from a relatively straightforward set of NMR experiments makes it a frontline technique in the synthesis and characterization of L-nucleoside-based therapeutics and research compounds.
References
- 1. Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 4. Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
A Comparative Analysis of L-Ribose and D-Ribose in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of L-ribose and its naturally occurring enantiomer, D-ribose. The information presented herein, supported by experimental data, is intended to inform research and development in metabolic studies, enzyme engineering, and the synthesis of therapeutic nucleoside analogs.
Introduction
D-ribose is a fundamental component of life, forming the backbone of ribonucleic acid (RNA) and serving as a precursor to essential molecules like adenosine triphosphate (ATP).[1] Its metabolism is well-established, primarily initiated by the enzyme ribokinase, which phosphorylates D-ribose to D-ribose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP).[2] In contrast, L-ribose is a rare sugar, not naturally found in abundance, but of significant interest to the pharmaceutical industry as a precursor for the synthesis of L-nucleoside analogs with potential antiviral and anticancer properties.[3][4] The enzymatic handling of these two stereoisomers differs significantly, reflecting the high stereospecificity of the enzymes involved in carbohydrate metabolism.
Comparative Enzymatic Activity
The primary enzymatic reactions involving D-ribose in central metabolism are phosphorylation by ribokinase and isomerization of its phosphorylated form by ribose-5-phosphate isomerase. L-ribose, on the other hand, is not a substrate for the key enzymes of D-ribose metabolism. Instead, its bioconversion is typically achieved through the action of specific isomerases.
Ribokinase Specificity
Ribokinase (EC 2.7.1.15) demonstrates a high degree of specificity for D-ribose. Studies on ribokinase from Escherichia coli have shown that L-ribose is not a substrate for the enzyme. This indicates a strict stereochemical requirement at the active site for the phosphorylation reaction to occur. This specificity is crucial for maintaining the integrity of metabolic pathways that rely on D-ribose-5-phosphate.
Isomerase Activity
While D-ribose-5-phosphate is isomerized to D-ribulose-5-phosphate by ribose-5-phosphate isomerase (Rpi) as part of the pentose phosphate pathway, L-ribose metabolism relies on a different set of enzymes. L-ribose isomerases (L-RI) have been identified in various microorganisms, such as Acinetobacter sp., and they catalyze the reversible isomerization of L-ribose to L-ribulose.[5][6] Additionally, other enzymes like mannose-6-phosphate isomerase (MPI) and D-lyxose isomerase have been shown to convert L-ribulose to L-ribose, providing enzymatic routes for L-ribose production.[3][7]
Quantitative Comparison of Enzyme Kinetics
The following tables summarize the kinetic parameters of key enzymes involved in the metabolism of D-ribose and the enzymatic production of L-ribose.
Table 1: Kinetic Parameters of D-Ribose Metabolizing Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ribokinase | Homo sapiens | D-Ribose | ~2 | - | - |
| Ribokinase | E. coli | D-Ribose | ~0.2 | - | - |
| Ribose-5-Phosphate Isomerase A (RpiA) | E. coli | D-Ribose-5-Phosphate | 3.1 ± 0.2 | 2100 ± 300 | 6.8 x 105 |
Data for human and E. coli ribokinase Km values are approximate and sourced from comparative studies. kcat values were not consistently reported in the same sources.
Table 2: Kinetic Parameters of L-Ribose Producing Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Ribose Isomerase | Mycetocola miduiensis | L-Ribose | 42.48 | 154.3 | 3632 |
| L-Ribose Isomerase | Cryobacterium sp. N21 | L-Ribose | 37.8 | 173.6 | 4592 |
| Mannose-6-Phosphate Isomerase (Wild-type) | Geobacillus thermodenitrificans | L-Ribulose | - | - | 152,000 |
| Mannose-6-Phosphate Isomerase (R142N mutant) | Thermus thermophilus | L-Ribulose | - | - | 579,000 |
| Mannose-6-Phosphate Isomerase (Triple-site variant) | Geobacillus thermodenitrificans | L-Ribulose | - | - | - |
Note: The catalytic efficiency (kcat/Km) for the triple-site variant of mannose-6-phosphate isomerase from G. thermodenitrificans was reported to be 7.1-fold higher than the wild-type.[8] Kinetic parameters for L-ribose isomerases are for the conversion of L-ribose to L-ribulose.
Signaling and Metabolic Pathways
The metabolic fates of D-ribose and the enzymatic production pathways of L-ribose are distinct. D-ribose is integrated into central metabolism, while L-ribose production is a specialized enzymatic process.
Metabolic pathway of D-ribose.
Enzymatic production of L-ribose.
Experimental Protocols
Detailed methodologies for key enzymatic assays are provided below.
Ribokinase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the rate of ADP production by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
Ribokinase: D-Ribose + ATP → D-Ribose-5-Phosphate + ADP
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
500 mM D-Ribose stock solution
-
100 mM ATP stock solution
-
100 mM Phosphoenolpyruvate (PEP) stock solution
-
10 mM NADH stock solution
-
Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)
-
Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
Ribokinase enzyme solution
Procedure:
-
Prepare a reaction master mix in a 1 mL cuvette containing:
-
850 µL Assay Buffer
-
20 µL 500 mM D-Ribose (final concentration 10 mM)
-
50 µL 100 mM ATP (final concentration 5 mM)
-
20 µL 100 mM PEP (final concentration 2 mM)
-
20 µL 10 mM NADH (final concentration 0.2 mM)
-
2 µL Pyruvate Kinase
-
4 µL Lactate Dehydrogenase
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the ribokinase enzyme solution and mix quickly.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
References
- 1. Ribose-5-phosphate isomerases: characteristics, structural features, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on l-ribose isomerases for the biocatalytic production of l-ribose and l-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of l-Ribose from l-Ribulose by a Triple-Site Variant of Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating L- and D-Ribose Enantiomers: A Comparative Guide to Chiral Chromatography Techniques
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of ribose enantiomers are critical. D-ribose is a fundamental component of nucleic acids and vital in various metabolic pathways, while its enantiomer, L-ribose, is a rare sugar with distinct biological properties. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the chiral separation of D- and L-ribose, supported by experimental data to aid in selecting the most suitable technique for specific research needs.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. Chiral chromatography is a powerful technique that employs a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to differential retention and, thus, separation. This guide explores two prominent chiral chromatography methods for ribose enantiomer separation, detailing their experimental protocols and performance metrics.
Comparative Analysis of Chiral Separation Techniques
The choice between HPLC and GC-MS for the chiral separation of ribose enantiomers depends on several factors, including the desired resolution, analysis time, sample volatility, and the need for derivatization. The following table summarizes the quantitative performance of a selected HPLC and a GC-MS method.
| Parameter | HPLC Method | GC-MS Method |
| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Chiral Stationary Phase | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Chiraldex G-TA (trifluoroacetylated gamma-cyclodextrin) |
| Derivatization | Not required | Required (Acetal-trifluoroacetyl derivatives) |
| Mobile Phase/Carrier Gas | Hexane:Ethanol:Trifluoroacetic Acid (TFA) | Helium |
| Retention Time (D-Ribose) | α-anomer: 10.2 min, β-anomer: 12.5 min | Multiple peaks for derivatives |
| Retention Time (L-Ribose) | α-anomer: 9.5 min, β-anomer: 11.8 min | Multiple peaks for derivatives |
| Resolution (Rs) | > 1.5 (baseline separation) | Baseline resolution reported |
| Separation Factor (α) | ~1.07 (for α-anomers), ~1.06 (for β-anomers) | Not explicitly stated, but baseline resolution indicates α > 1 |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to enable replication and adaptation for specific laboratory settings.
High-Performance Liquid Chromatography (HPLC) Method
This method, adapted from Lopes and Gaspar (2008), allows for the direct separation of D- and L-ribose enantiomers without the need for derivatization.[1]
-
Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 10 µm particle size.
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV detector at 210 nm or a Refractive Index detector.
-
Sample Preparation: Ribose standards are dissolved in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method, based on the work of Cooper et al. (2019), involves a two-step derivatization to enhance the volatility of the ribose enantiomers for gas-phase separation.[2]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: Chiraldex G-TA, 30 m x 0.25 mm i.d., 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 180°C at a rate of 4°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.
-
Derivatization Protocol:
-
Acetal Formation: The ribose sample is reacted with an acidic alcohol (e.g., 2-butanol with HCl) to form the corresponding acetal.
-
Trifluoroacetylation: The resulting acetal is then treated with trifluoroacetic anhydride (TFAA) to derivatize the hydroxyl groups.
-
Visualizing the Chiral Separation Workflow
The following diagram illustrates the general workflow for separating enantiomers using chiral chromatography.
Caption: General workflow of chiral chromatography for enantiomer separation.
Objective Comparison and Conclusion
Both HPLC and GC-MS are effective techniques for the chiral separation of D- and L-ribose.
The HPLC method offers the significant advantage of direct analysis without the need for derivatization. This simplifies sample preparation, reduces the risk of side reactions, and minimizes analysis time. The use of a polysaccharide-based chiral stationary phase like Chiralpak AD-H provides excellent enantioselectivity for a wide range of compounds, including sugars.[1] This method is well-suited for routine analysis and quality control where high throughput and simplicity are desired.
The GC-MS method , on the other hand, requires a two-step derivatization process to make the ribose enantiomers volatile enough for gas chromatography.[2] While this adds complexity to the sample preparation, the high resolution offered by capillary GC columns can lead to excellent separation of the enantiomers. Furthermore, the use of a mass spectrometer as a detector provides definitive identification of the separated compounds based on their mass spectra, which is particularly valuable for complex matrices or when absolute confirmation of identity is required. The derivatization process can also lead to the formation of multiple stereoisomers for each enantiomer, which may complicate the resulting chromatogram.[2]
References
Navigating the Mirror World: A Guide to Mass Spectrometry Analysis of L-Ribonucleosides
For researchers, scientists, and drug development professionals, the accurate identification and quantification of L-ribonucleosides, the enantiomers of their naturally occurring D-counterparts, is a critical challenge. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of these synthetic molecules, which are of growing interest in therapeutics and diagnostics.
The unique stereochemistry of L-ribonucleosides renders them resistant to degradation by nucleases, making them promising candidates for aptamers and other oligonucleotide-based drugs. However, this same feature necessitates specialized analytical techniques to distinguish them from their ubiquitous D-isomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.
Unraveling the Enantiomers: A Comparison of Mass Spectrometry Platforms
The choice of mass spectrometer is pivotal for the successful analysis of L-ribonucleosides. The two most commonly employed platforms are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Orbitrap instruments.
| Feature | Triple Quadrupole (QqQ) Mass Spectrometry | High-Resolution Mass Spectrometry (e.g., Orbitrap) |
| Primary Application | Targeted quantification | Untargeted screening, structural elucidation, and targeted quantification |
| Mode of Operation | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Full scan, Parallel Reaction Monitoring (PRM) |
| Selectivity | High, based on specific precursor-to-product ion transitions | Very high, based on accurate mass measurements (sub-ppm) |
| Sensitivity | Excellent for targeted analytes | Excellent, with the ability to perform retrospective data analysis |
| Quantitative Accuracy | Considered the "gold standard" for quantification[1] | Comparable to QqQ for quantification, with the advantage of higher confidence in identification[2][3] |
| Throughput | High for a defined list of analytes | Can be lower for targeted quantification due to longer scan times, but offers more comprehensive data from a single run |
| Cost | Generally lower | Generally higher |
In essence, for high-throughput, routine quantification of known L-ribonucleosides, a triple quadrupole instrument offers a robust and cost-effective solution. For discovery-phase research, where the identification of unknown L-nucleoside metabolites or degradation products is crucial, the high-resolution capabilities of an Orbitrap are invaluable.
Quantitative Performance: A Look at the Numbers
While specific quantitative data for a wide range of L-ribonucleosides is not extensively published, data from studies on modified ribonucleosides and nucleoside analogues provide a strong indication of the performance of LC-MS/MS methods. The following table summarizes typical limits of detection (LOD) and quantification (LOQ) achieved for ribonucleosides, which are expected to be comparable for their L-enantiomers.
| Analytical Platform | Compound Class | LOD Range | LOQ Range | Reference |
| LC-MS/MS (QqQ) | Modified Ribonucleosides | Down to 3 amol (0.6 pM) | 0.50–50.0 ng/mL | [4][5] |
| LC-MS/MS (Orbitrap) | Nucleosides & Nucleotides | 0.05 nmol/L - 1.25 µmol/L | 0.10 nmol/L - 2.50 µmol/L | [6] |
It is important to note that LOD and LOQ are method-dependent and can be influenced by factors such as the sample matrix, chromatographic conditions, and the specific instrument used.
The Crucial Step: Chiral Separation
Since L- and D-ribonucleosides are enantiomers, they have identical masses and fragmentation patterns in the mass spectrometer. Therefore, their separation must be achieved chromatographically prior to MS detection. Chiral ligand-exchange chromatography is a powerful technique for this purpose.
Experimental Workflow for L-Ribonucleoside Analysis
The overall workflow for the analysis of L-ribonucleosides involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
Sample Preparation from Biological Fluids
This protocol provides a general guideline for the extraction of nucleosides from urine or saliva.
-
Protein Precipitation: To 300 µL of sample, add 700 µL of cold acetonitrile. Vortex for 1 minute and incubate on ice for 1 hour.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Drying: Transfer 30 µL of the supernatant to a new tube and dry under vacuum.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.[7]
Chiral Ligand-Exchange Chromatography
This method is effective for the separation of enantiomeric compounds like L- and D-ribonucleosides.
-
Principle: This technique relies on the formation of transient diastereomeric metal complexes between a chiral selector in the mobile or stationary phase, a metal ion (commonly Cu(II)), and the analyte enantiomers. The different stabilities of these complexes lead to different retention times.[8]
-
Stationary Phase: A common approach is to use a dynamically coated stationary phase, where a chiral selector is adsorbed onto a conventional reversed-phase column.[8]
-
Mobile Phase: The mobile phase typically contains a metal salt (e.g., copper(II) acetate) and a chiral selector (e.g., an amino acid derivative). The pH and concentration of the organic modifier are optimized to achieve the best separation.
Mass Spectrometry Parameters
The following are example starting parameters for the analysis of ribonucleosides. Optimization will be required for specific L-ribonucleosides and instrumentation.
-
Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used.[4]
-
Triple Quadrupole (MRM mode):
-
Precursor Ion: [M+H]+ of the L-ribonucleoside.
-
Product Ion: The protonated nucleobase resulting from the cleavage of the glycosidic bond is typically the most intense fragment.[5]
-
Collision Energy: Optimized for each specific L-ribonucleoside to maximize the product ion signal.
-
-
High-Resolution Mass Spectrometry (Full Scan or PRM):
-
Resolution: >70,000 to ensure high mass accuracy for confident identification.
-
Mass Accuracy: <5 ppm.
-
Fragmentation: Higher-energy C-trap dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Fragmentation Patterns: A Note on Enantiomers
A key aspect of mass spectrometry is the analysis of fragmentation patterns to elucidate molecular structures. For enantiomers like L- and D-ribonucleosides, the fragmentation pathways are identical. The primary fragmentation event for ribonucleosides in positive ion mode is the cleavage of the N-glycosidic bond, resulting in a neutral loss of the ribose sugar (132 Da) and the formation of a protonated nucleobase ion.[5] Further fragmentation of the nucleobase can occur, but these patterns will not differ between the L- and D-isomers.
Conclusion
The analysis of L-ribonucleosides presents a unique analytical challenge due to the need for chiral separation. LC-MS/MS, with its high sensitivity and specificity, is the premier tool for this task. The choice between a triple quadrupole and a high-resolution mass spectrometer will depend on the specific research question, with QqQ instruments excelling at targeted quantification and HRMS platforms offering unparalleled capabilities for identification and structural elucidation. With careful method development, particularly in the crucial chiral chromatography step, researchers can confidently and accurately navigate the world of L-ribonucleosides, paving the way for new advancements in drug development and diagnostics.
References
- 1. Nucleoside analysis with liquid chromatographyâtandem mass spectrometry (LCâMS/MS) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Ligand-Exchange Chromatography of Pharmaceutical Compounds on Dynamically Coated (Home-Made) Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Three-Dimensional Structure of L-Nucleosides: A Comparative Guide to X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, elucidating the precise three-dimensional structure of L-nucleosides is a critical step in understanding their biological activity and optimizing their therapeutic potential. This guide provides an objective comparison of X-ray crystallography with two powerful alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED)—for the structural determination of these chiral molecules. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate technique.
L-nucleosides, the enantiomers of naturally occurring D-nucleosides, are of significant interest in drug development due to their often-enhanced stability against enzymatic degradation and unique pharmacological profiles. Accurate structural information is paramount for structure-activity relationship (SAR) studies and rational drug design. While X-ray crystallography has traditionally been the gold standard for atomic-resolution structural analysis, advancements in NMR and the emergence of MicroED offer compelling alternatives, each with distinct advantages and limitations.
Performance Comparison of Structural Determination Methods
The choice of technique for L-nucleoside structure determination often depends on the sample's physical properties, the desired level of detail, and the experimental setup available. The following table summarizes key quantitative performance metrics for X-ray crystallography, NMR spectroscopy, and MicroED.
| Parameter | X-ray Crystallography (Representative Data for D-Thymidine) | NMR Spectroscopy (Typical Data for a Small Nucleoside Analog) | Microcrystal Electron Diffraction (MicroED) (Typical Data for a Small Molecule) |
| Resolution | High (e.g., ~1.0 - 2.5 Å)[1] | Lower, model-dependent (typically ~1.5 - 2.5 Å RMSD) | High (e.g., ~0.8 - 3.0 Å)[2][3] |
| Sample Requirement | Single crystal (typically >10 µm in all dimensions)[4] | ~0.5 - 5 mg of pure, soluble sample | Nanocrystals (~50 - 500 nm)[5][6] |
| Physical State | Solid (crystalline) | Solution | Solid (crystalline) |
| Key Output Data | Unit cell dimensions, Space group, Atomic coordinates, R-factor, R-free | NOE constraints, J-couplings, Chemical shifts, RMSD to mean structure | Unit cell dimensions, Space group, Atomic coordinates, R1, R-work/R-free |
| Data Collection Time | Hours to a day | Days to a week | Minutes to hours[2][6] |
Experimental Protocols
X-ray Crystallography of an L-Nucleoside
This protocol outlines the key steps for determining the crystal structure of an L-nucleoside.
-
Crystallization:
-
Dissolve the purified L-nucleoside in a suitable solvent or solvent mixture to achieve supersaturation.
-
Employ vapor diffusion (hanging or sitting drop), slow evaporation, or cooling methods to promote the growth of single crystals.
-
Crystals should ideally be well-formed, without visible defects, and have dimensions of at least 10-50 µm.[4][7]
-
-
Data Collection:
-
Mount a single crystal on a goniometer. For data collection at cryogenic temperatures (e.g., 100 K) to minimize radiation damage, the crystal is typically flash-cooled in liquid nitrogen.[8]
-
Expose the crystal to a monochromatic X-ray beam, often from a synchrotron source for higher flux and resolution.
-
Rotate the crystal in the X-ray beam and collect diffraction patterns on a detector (e.g., CCD or CMOS).[9]
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities and determine the unit cell parameters and space group.
-
Solve the phase problem using direct methods for small molecules.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve the fit, monitored by the R-factor and R-free values.[1]
-
NMR Spectroscopy for L-Nucleoside Structure Elucidation
This protocol describes the general workflow for determining the solution structure of an L-nucleoside.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified L-nucleoside in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:
-
1D ¹H and ¹³C spectra: for initial characterization and chemical shift assignment.[10]
-
2D COSY (Correlation Spectroscopy): to identify proton-proton scalar couplings within the sugar and base moieties.[11]
-
2D HSQC (Heteronuclear Single Quantum Coherence): to correlate directly bonded protons and carbons for assignment.[10]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): to identify long-range proton-carbon couplings, connecting different parts of the molecule.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): to identify through-space correlations between protons, providing distance constraints for 3D structure calculation.[11][12]
-
-
-
Structure Calculation and Refinement:
-
Assign all proton and carbon resonances using the correlation spectra.
-
Extract distance constraints from NOESY/ROESY spectra and dihedral angle constraints from coupling constants.
-
Use computational software (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the experimental constraints.
-
The final structure is represented by an ensemble of low-energy conformers, and the precision is evaluated by the root-mean-square deviation (RMSD) between them.
-
Microcrystal Electron Diffraction (MicroED) of an L-Nucleoside
This protocol details the emerging technique of MicroED for L-nucleoside structure determination from nanocrystals.
-
Sample Preparation:
-
Prepare a suspension of L-nucleoside nanocrystals. These can often be obtained from conditions that yield "precipitate" in traditional crystallization trials.[6]
-
Apply a small volume (2-3 µL) of the crystal slurry to a glow-discharged electron microscopy grid.
-
Blot away excess liquid and plunge-freeze the grid in liquid ethane to vitrify the sample.[13]
-
-
Data Collection:
-
Load the vitrified grid into a cryo-transmission electron microscope (cryo-TEM).
-
Identify suitable nanocrystals in the microscope.
-
Collect electron diffraction data while continuously rotating the crystal in the electron beam.[2][5] Data is recorded as a movie on a fast detector. The total electron dose is kept low to minimize radiation damage.[10]
-
-
Data Processing and Structure Determination:
-
Convert the diffraction movie frames into a format recognized by crystallographic software (e.g., XDS, MOSFLM).[3]
-
Index, integrate, and scale the diffraction data.
-
Solve the structure using direct methods or molecular replacement.
-
Refine the atomic model against the electron diffraction data.
-
Visualizing the Methodologies
To better understand the workflows and logical relationships between these techniques, the following diagrams are provided.
Conclusion
The determination of the three-dimensional structure of L-nucleosides is achievable through several powerful techniques. X-ray crystallography remains a cornerstone for obtaining high-resolution structures from single crystals. However, when large single crystals are challenging to grow, MicroED provides an excellent alternative, yielding high-resolution data from nanocrystals. For understanding the conformational dynamics of L-nucleosides in a solution environment, which may be more biologically relevant, NMR spectroscopy is the method of choice. The selection of the most suitable technique will ultimately be guided by the specific research question, sample characteristics, and available instrumentation. By understanding the relative strengths and weaknesses of each method, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. rcsb.org [rcsb.org]
- 2. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroED in natural product and small molecule research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. oxcryo.com [oxcryo.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. MicroED sample preparation and data collection for protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
L-Nucleoside vs. D-Nucleoside Antivirals: A Comparative Efficacy and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The development of nucleoside analogs as antiviral agents has been a cornerstone of infectious disease therapy for decades. A critical distinction within this class of drugs lies in their stereochemistry, specifically the spatial arrangement of the sugar moiety, leading to L- and D-enantiomers. While naturally occurring nucleosides are in the D-configuration, the synthesis of L-nucleoside analogs has unveiled a class of antivirals with often comparable or superior efficacy and, most notably, a significantly improved safety profile. This guide provides an objective comparison of the performance of L- and D-nucleoside antivirals, supported by experimental data, to inform future research and drug development.
Data Presentation: Efficacy and Cytotoxicity Comparison
The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of various L- and D-nucleoside antiviral analogs against several viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a crucial measure of a drug's therapeutic window.
| Antiviral Agent | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| L-Nucleosides | ||||||
| Lamivudine (3TC) | HIV-1 | MT-4 | 0.0045 | >100 | >22,222 | [1][2] |
| Emtricitabine (FTC) | HIV-1 | MT-2 | 0.0013 | >20 | >15,385 | [3] |
| Telbivudine (L-dT) | HBV | HepG2 2.2.15 | 0.21 | >100 | >476 | [4] |
| L-FMAU | HBV | HepG2 2.2.15 | 0.1 | >200 | >2000 | [5] |
| 5-deoxy-α-L-lyxofuranosyl benzimidazole (2-chloro derivative) | HCMV (Towne) | HFF | 0.2-0.4 | Not Reported | Not Reported | [3] |
| D-Nucleosides | ||||||
| Zidovudine (AZT) | HIV-1 | MT-4 | 0.0035 | 21 | 6,000 | [1][2] |
| (+)-FTC | HIV-1 | MT-2 | 0.002 | >20 | >10,000 | [3] |
| Thymidine (D-dT) | HBV | HepG2 2.2.15 | >100 | >100 | <1 | [4] |
| D-FMAU | HBV | HepG2 2.2.15 | Not Potent | 50 | - | [5] |
| 5-deoxy-α-D-lyxofuranosyl benzimidazole (2-chloro derivative) | HCMV (Towne) | HFF | Inactive | Not Reported | Not Reported | [3] |
Mechanism of Action and Stereoselectivity
Both L- and D-nucleoside analogs act as chain terminators of viral DNA synthesis. They are prodrugs that must be phosphorylated intracellularly to their active triphosphate form by host cell or viral kinases. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase or polymerase. Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA elongation.[6][7]
The key difference in the safety profile between L- and D-nucleosides stems from their interaction with human mitochondrial DNA polymerase gamma (Pol γ).[1][8] D-nucleoside analogs are more readily recognized and incorporated by Pol γ, leading to the termination of mitochondrial DNA synthesis. This inhibition of mitochondrial DNA replication is a primary cause of the long-term toxicities associated with many D-nucleoside drugs, such as myopathy, neuropathy, and lactic acidosis.[1] In contrast, the unnatural L-configuration of L-nucleosides results in a steric hindrance within the active site of Pol γ, leading to significantly lower incorporation rates and consequently, reduced mitochondrial toxicity.[8]
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)
This assay is a standard method to quantify the ability of a compound to inhibit viral replication.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, MT-4, HepG2) in 24-well or 96-well plates and incubate until confluent.
-
Compound Dilution: Prepare a serial dilution of the test compound (L- or D-nucleoside analog) in a serum-free medium.
-
Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
Infection: Remove the culture medium from the cells and infect the monolayer with the prepared virus dilution in the presence of varying concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of the test compound. This overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period appropriate for the specific virus to allow for plaque formation (typically 3-10 days).
-
Staining and Counting: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet. Plaques will appear as clear, unstained areas against a background of stained, healthy cells. Count the number of plaques in each well.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. This is typically calculated using regression analysis software.[8]
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a control group with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-10 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells. This is determined by plotting the percentage of cell viability against the compound concentration and performing a regression analysis.
Mandatory Visualizations
Caption: General mechanism of action for nucleoside analog antivirals.
Caption: Metabolic activation and differential mitochondrial toxicity.
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
References
- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. The kinetic mechanism of Human Thymidine Phosphorylase - a molecular target for cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism [mdpi.com]
Functional differences between aptamers containing L-ribose and those with D-ribose.
For researchers and professionals in drug development, understanding the nuanced differences between nucleic acid aptamers is critical for therapeutic design. Aptamers, single-stranded DNA or RNA molecules, are lauded for their high specificity and affinity, rivaling monoclonal antibodies. However, their application in vivo is often hampered by rapid degradation by endogenous nucleases. A key innovation to overcome this is the use of L-ribose nucleosides to create nuclease-resistant aptamers, known as Spiegelmers ("mirror-image aptamers"). This guide provides an objective comparison of the functional characteristics of these L-aptamers against their natural D-aptamer counterparts, supported by experimental data and detailed protocols.
Core Functional Differences: A Head-to-Head Comparison
The primary distinction between D-aptamers and L-aptamers (Spiegelmers) lies in the chirality of their sugar backbone. D-aptamers are composed of the naturally occurring D-ribose (or D-deoxyribose), making them susceptible to degradation by nucleases, which are stereospecific for D-nucleic acids.[1][2] In contrast, Spiegelmers are synthesized from unnatural L-ribose or L-deoxyribose, rendering them highly resistant to enzymatic cleavage.[3][4][5] This fundamental structural difference leads to significant functional disparities in stability, selection, and in vivo behavior.
The stereochemical difference is the basis for the enhanced stability of L-aptamers. Natural enzymes have active sites evolved to recognize and process D-nucleic acids. The L-configuration of a Spiegelmer does not fit into the catalytic site of these nucleases, thus preventing degradation.
Quantitative Performance Data
The following tables summarize key performance metrics, comparing L-aptamers and D-aptamers based on published experimental findings.
Table 1: Comparison of Physicochemical and Biological Properties
| Property | D-Aptamer (Unmodified) | L-Aptamer (Spiegelmer) | Rationale & Key Advantages of L-Aptamer |
| Nuclease Resistance | Low; rapidly degraded in serum (half-life < 10 minutes).[6] | High; stable in biological fluids for extended periods (up to 60 hours reported).[4] | Chiral L-backbone is not recognized by D-stereospecific nucleases, leading to superior in vivo stability.[1][3] |
| Binding Affinity (Kd) | High (pM to low nM range). | High (pM to low nM range). | By design, an L-aptamer has the same sequence as the D-aptamer selected against the mirror-image target, thus retaining identical binding affinity for the natural target.[3][7] |
| In Vivo Half-Life | Very short (minutes) unless chemically modified or PEGylated. | Significantly longer; further enhanced with modifications like PEGylation.[3][8] | Enhanced plasma stability and reduced renal clearance (especially when PEGylated) lead to improved pharmacokinetics.[3][9] |
| Immunogenicity | Generally low to non-immunogenic.[10][11] | Very low to negligible immunogenic potential reported in clinical studies.[3][12][13] | The non-natural structure is less likely to be recognized by the immune system.[12] |
| Selection Method | Standard SELEX (Systematic Evolution of Ligands by Exponential Enrichment).[14][15] | Mirror-Image SELEX.[5][12][16] | Circumvents the inability to enzymatically amplify L-nucleic acids. |
| Synthesis | Standard automated solid-phase synthesis. | Requires L-phosphoramidites for solid-phase synthesis. | L-phosphoramidites are less common and can be more expensive. |
Table 2: Example Performance Data for Specific Aptamers
| Aptamer | Type | Target | Binding Affinity (Kd) | Half-Life | Reference |
| Anti-GnRH Aptamer | L-Aptamer (Spiegelmer) | Gonadotropin-releasing hormone (GnRH) | 20 nM | Showed sustained antagonist activity in vivo, especially when PEGylated.[3] | Klussmann et al., PNAS (1998)[3] |
| NOX-A12 (Olaptesed pegol) | L-Aptamer (Spiegelmer) | CXCL12 / SDF-1 | ~0.7 nM | Advanced to Phase IIa clinical trials, indicating good in vivo stability.[7][8] | Vater & Klussmann (2015)[7][8] |
| L-Aptamer for D-TAR RNA | L-Aptamer (Spiegelmer) | HIV-1 TAR RNA (D-RNA) | 100 nM | N/A (In vitro study) | Wiegand et al., PNAS (1999)[17] |
Experimental Methodologies
Accurate comparison requires standardized and robust experimental protocols. Below are detailed methodologies for key assays used to characterize and compare D- and L-aptamers.
The core challenge in generating L-aptamers is that polymerases and reverse transcriptases used for amplification are stereospecific for D-nucleotides. Mirror-Image SELEX cleverly circumvents this limitation.[5][13][18]
Protocol Steps:
-
Target Preparation: The enantiomer of the natural target is synthesized. For a natural L-protein, this means synthesizing a D-protein with the identical amino acid sequence.[13]
-
Library Incubation: A standard oligonucleotide library composed of D-nucleotides (D-RNA or D-DNA) is incubated with the mirror-image (D-enantiomer) target.[5]
-
Partitioning: Sequences that bind to the D-target are separated from unbound sequences.
-
Amplification: The bound D-oligonucleotides are eluted and amplified using standard enzymatic methods like PCR or RT-PCR.[15]
-
Iteration: Steps 2-4 are repeated for multiple rounds (typically 8-12) to enrich for high-affinity sequences.
-
Sequencing: The final enriched pool of D-aptamers is cloned and sequenced.
-
Spiegelmer Synthesis: The sequence of the highest-affinity D-aptamer is used to chemically synthesize the corresponding L-aptamer (Spiegelmer) using L-phosphoramidites.[19]
-
Final Product: The resulting L-aptamer will bind to the natural L-target with the same affinity and specificity as the D-aptamer bound to the mirror-image D-target.[20]
This assay compares the degradation rate of aptamers in a biological matrix like human serum.[21]
Protocol Steps:
-
Labeling: Aptamers (both D- and L-configurations) are end-labeled with a radioactive (e.g., ³²P) or fluorescent tag to enable visualization.
-
Incubation: Labeled aptamers are incubated in fresh human plasma or serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 3, 6, 24, 48 hours).[21]
-
Reaction Quenching: The degradation reaction in each aliquot is stopped by adding a quenching/loading buffer (e.g., containing formamide and SDS) and placing the sample on ice.
-
Gel Electrophoresis: The samples are run on a denaturing polyacrylamide gel (e.g., 10% polyacrylamide with 7 M urea).[21]
-
Visualization: The gel is visualized using autoradiography (for ³²P) or fluorescence imaging. The intensity of the full-length aptamer band is quantified over time to determine its degradation profile and half-life.
SPR is a label-free technique used to measure real-time binding kinetics (k_on, k_off) and determine equilibrium dissociation constants (K_d).[22][23][24]
Protocol Steps:
-
Chip Preparation: A sensor chip (e.g., Biacore CM5) is prepared. One binding partner (typically the target protein) is immobilized on the sensor surface. Alternatively, a biotinylated aptamer can be captured on a streptavidin-coated chip.[23][25]
-
System Priming: The SPR instrument is primed with a running buffer (e.g., HBS-N buffer supplemented with MgCl₂).
-
Analyte Injection: The other binding partner (the aptamer, if the target is immobilized) is injected at various concentrations over the sensor surface at a constant flow rate.
-
Data Acquisition: The change in refractive index at the surface, measured in Resonance Units (RU), is recorded in real-time to generate a sensorgram. This shows the association phase during injection and the dissociation phase during buffer flow.[25]
-
Regeneration: A regeneration solution (e.g., 25-40 mM NaOH) is injected to strip the bound analyte from the immobilized ligand, preparing the surface for the next cycle.[23]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).[24]
References
- 1. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silverman.chemistry.illinois.edu [silverman.chemistry.illinois.edu]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleic Acid Aptamers: New Methods for Selection, Stabilization, and Application in Biomedical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamers as targeted therapeutics: current potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer(®) therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. In vivo biodistribution and pharmacokinetics of 18F-labelled Spiegelmers: a new class of oligonucleotidic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Aptamers: New Tools for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligonucleotide aptamers: promising and powerful diagnostic and therapeutic tools for infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The clinical potential of l-oligonucleotides: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Binding of a Structured D-RNA Molecule by an L-RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nicoyalife.com [nicoyalife.com]
- 25. japtamers.co.uk [japtamers.co.uk]
Safety Operating Guide
Proper Disposal of beta-L-ribofuranose: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of beta-L-ribofuranose
This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), proper disposal practices are still necessary to minimize environmental impact and uphold laboratory safety protocols.[1]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. In cases of large quantities or potential for aerosolization, a dust mask is also recommended.
Spill Management: In the event of a spill, sweep up the solid material and place it in a designated, labeled container for disposal. Avoid generating dust. Ensure the area is then cleaned with soap and water. For major spills, it may be necessary to alert emergency responders.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all containers of this compound waste with the chemical name.
-
Segregate: Do not mix this compound waste with hazardous waste streams such as flammable solvents, acids, bases, or toxic chemicals.[2][3] It should be collected separately as non-hazardous solid chemical waste.
Step 2: Container Selection and Labeling
-
Container: Use a clean, dry, and sealable container that is compatible with the chemical. The original container is often a suitable choice.[4]
-
Labeling: The container must be clearly labeled as "this compound Waste" and include the date of accumulation.
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[4][5] This area should be away from incompatible materials.
-
Container Management: Keep the waste container securely sealed except when adding more waste.[4][5]
Step 4: Final Disposal
-
Option 1: Licensed Chemical Waste Vendor: The primary and recommended disposal method is to transfer the collected this compound waste to your institution's licensed chemical waste disposal vendor. This may involve controlled incineration or disposal in a licensed landfill.[6][7]
-
Option 2: In-house Evaluation for Non-Hazardous Trash Disposal: For small quantities, and with explicit approval from your institution's Environmental Health and Safety (EHS) department, disposal in the regular trash may be permissible.[8][9] This is based on the non-hazardous nature of the compound. However, institutional policies may vary and must be followed. Never dispose of chemical waste down the drain. [1][5]
III. Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound and its derivatives.
| Parameter | Value/Guideline | Source |
| Occupational Exposure Limits | Not established | [1] |
| pH (1% solution) | Not applicable | [7] |
| Solubility in water | Partly miscible | [7] |
| Flash Point | Not available | [7] |
| Hazard Classification | Not considered a hazardous substance | [1] |
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory chemical waste management protocols and information derived from Safety Data Sheets for analogous compounds. No specific experimental protocols for the treatment or neutralization of this compound prior to disposal are required, as it is not considered a reactive or hazardous substance. The primary "protocol" is the administrative and logistical procedure of waste segregation, collection, and transfer to a licensed disposal facility.
V. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
